HibTITER
Description
Properties
CAS No. |
126161-67-9 |
|---|---|
Molecular Formula |
C9H19NO2 |
Synonyms |
HibTITER |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Mechanism of Action of the HibTITER® Vaccine
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Haemophilus influenzae type b (Hib) was historically a leading cause of severe invasive bacterial diseases in infants and young children, including meningitis and epiglottitis.[1] The capsular polysaccharide, polyribosylribitol phosphate (B84403) (PRP), is a key target for protective antibodies. However, PRP is a T-cell-independent (TI) antigen, which is poorly immunogenic in the primary at-risk demographic of children under two years of age.[2][3] The HibTITER® vaccine is a protein-polysaccharide conjugate vaccine that covalently links PRP oligosaccharides to a carrier protein, CRM197 (a non-toxic variant of diphtheria toxin), to overcome this limitation.[4][5] This conjugation transforms the immune response from T-cell-independent to T-cell-dependent, engaging T-helper cells to ensure a robust, high-affinity IgG antibody response, immunological memory, and a significant booster effect, even in very young infants.[2][6] The vaccine-induced anti-PRP antibodies provide protection primarily through complement-mediated serum bactericidal activity and opsonophagocytosis.[7] Clinical data demonstrates that over 95% of infants develop protective antibody levels after a primary series, leading to the virtual elimination of invasive Hib disease in vaccinated populations.[8]
The Immunological Challenge and Conjugate Solution
The T-Cell-Independent Nature of Polysaccharide Antigens
The immune system's response to antigens can be broadly categorized as T-cell-dependent or T-cell-independent. The PRP capsule of H. influenzae type b is a classic T-cell-independent type 2 (TI-2) antigen.[2] TI antigens can activate B-cells directly without the involvement of T-helper cells, but this response has significant limitations, particularly in infants whose immune systems are still maturing:
-
Poor Immunogenicity: Infants under 18-24 months do not mount a reliable antibody response to TI antigens.[2]
-
Predominantly IgM: The response is primarily low-affinity Immunoglobulin M (IgM).
-
Lack of Immunological Memory: It does not induce affinity maturation, class switching to IgG, or the formation of long-lived memory B-cells, resulting in short-lived protection and no booster response upon subsequent exposure.
This compound®: The Conjugate Vaccine Principle
To overcome the shortcomings of a TI response, the this compound® vaccine employs conjugation technology. It is composed of PRP-derived oligosaccharides covalently linked to the CRM197 protein carrier.[4] This molecular linkage forces the immune system to treat the polysaccharide as part of a larger protein complex, thereby converting the response into a T-cell-dependent (TD) one.[2][9]
Core Mechanism of Action: Eliciting a T-Cell-Dependent Response
The fundamental mechanism of this compound® is the recruitment of carrier protein-specific T-helper cells to drive a potent and lasting anti-polysaccharide B-cell response.
The process unfolds as follows:
-
Antigen Recognition and Internalization: A B-cell recognizes and binds to the PRP polysaccharide component of the vaccine conjugate via its surface B-cell receptor (BCR).
-
Antigen Processing and Presentation: The entire PRP-CRM197 conjugate is internalized by the B-cell. Inside the cell, the CRM197 carrier protein is proteolytically processed into smaller peptides. These peptides are then loaded onto Major Histocompatibility Complex (MHC) class II molecules and presented on the surface of the B-cell.
-
T-Cell Help and B-Cell Activation: A T-helper cell that has been previously primed to recognize the CRM197 peptides (presented by other antigen-presenting cells like dendritic cells) recognizes the peptide-MHC II complex on the B-cell surface. This interaction, along with co-stimulatory signals (e.g., CD40-CD40L), activates the T-helper cell.
-
B-Cell Proliferation and Differentiation: The activated T-helper cell, in turn, provides signals (cytokines like IL-4 and IL-21) to the B-cell. This cognate T-cell help is critical and drives the B-cell to:
-
Undergo clonal expansion.
-
Initiate immunoglobulin class switching from IgM to long-lasting, high-affinity IgG (primarily IgG1).
-
Undergo somatic hypermutation and affinity maturation within germinal centers.
-
Differentiate into antibody-secreting plasma cells and long-lived memory B-cells.[9]
-
The result is a robust production of high-affinity anti-PRP IgG antibodies and the establishment of immunological memory, which allows for a rapid and potent secondary response upon subsequent exposure to the Hib bacterium.[2]
Effector Functions of Vaccine-Induced Antibodies
The high-affinity anti-PRP IgG antibodies generated through vaccination mediate protection against Hib disease through two primary mechanisms.
-
Serum Bactericidal Activity (SBA): Anti-PRP antibodies bind to the surface of Hib bacteria. This binding activates the classical complement pathway, leading to the formation of the Membrane Attack Complex (MAC) on the bacterial surface. The MAC creates pores in the bacterial membrane, causing cell lysis and death.[7][10]
-
Opsonophagocytosis: The coating of Hib bacteria by anti-PRP antibodies (opsonization) marks them for destruction. Phagocytic cells, such as neutrophils and macrophages, have Fc receptors that bind to the Fc portion of the IgG antibodies. This binding facilitates the engulfment and intracellular killing of the opsonized bacteria.[7][11]
Immunogenicity and Efficacy Data
Clinical studies have consistently demonstrated the high immunogenicity of Hib conjugate vaccines. Antibody concentrations are correlated with protection, with titers of ≥0.15 µg/mL considered sufficient for short-term protection and ≥1.0 µg/mL indicative of long-term protection.[7][12][13]
| Study Cohort & Vaccine Schedule | Pre-Vaccination Anti-PRP GMT (µg/mL) | Post-Primary Series Anti-PRP GMT (µg/mL) | % Subjects with Titer ≥0.15 µg/mL | % Subjects with Titer ≥1.0 µg/mL | Reference |
| Infants (2, 3, 4 months) with PRP-T | 0.09 | 5.01 | 98% | Not Reported | [12] |
| Infants (2, 4, 6 months) with this compound + DTP (concurrently) | Not Reported | Not Reported | 100% | 91% | [13] |
| Infants (Primary Series) | Not Applicable | Not Reported | >95% | Not Reported | [8] |
GMT: Geometric Mean Titer. PRP-T is a Hib conjugate vaccine with a tetanus toxoid carrier, demonstrating a similar mechanism and immunogenic profile.
Key Experimental Protocols for Immunogenicity Assessment
The evaluation of the immune response to this compound® relies on standardized laboratory assays to quantify both the concentration and functional activity of anti-PRP antibodies.
Protocol: Anti-PRP IgG Quantification by ELISA
The Enzyme-Linked Immunosorbent Assay (ELISA) is the standard method for quantifying the concentration of anti-PRP IgG antibodies in serum.
Methodology:
-
Coating: 96-well microtiter plates are coated with purified Hib PRP antigen and incubated to allow for passive adsorption.
-
Washing: Plates are washed with a buffer (e.g., PBS with Tween 20) to remove unbound antigen.
-
Blocking: Remaining non-specific binding sites in the wells are blocked using a protein solution like bovine serum albumin (BSA).
-
Sample Incubation: Serum samples, along with a set of standards with known anti-PRP antibody concentrations, are serially diluted and added to the wells. During incubation, anti-PRP antibodies in the samples bind to the coated antigen.
-
Secondary Antibody Incubation: After washing away unbound serum components, an enzyme-conjugated secondary antibody (e.g., horseradish peroxidase-linked anti-human IgG) is added. This antibody binds specifically to the human IgG captured in the wells.
-
Detection: Following another wash step, a chromogenic substrate (e.g., TMB) is added. The enzyme on the secondary antibody converts the substrate into a colored product.
-
Quantification: The reaction is terminated with a stop solution, and the optical density of each well is measured using a spectrophotometer. The concentration of anti-PRP IgG in the samples is determined by comparing their absorbance values to the standard curve generated from the calibrators.[14]
Protocol: Functional Antibody Assessment by Serum Bactericidal Assay (SBA)
The SBA is a functional assay that measures the ability of vaccine-induced antibodies to kill Hib bacteria in the presence of complement, mimicking a key in vivo protective mechanism.[15][16]
Methodology:
-
Serum Preparation: Test serum is heat-inactivated (e.g., 56°C for 30 minutes) to destroy its native complement while preserving the antibodies. The serum is then serially diluted in a multi-well plate.[15]
-
Reaction Mixture: A standardized suspension of a specific Hib bacterial strain (e.g., Eagan strain) is added to each well containing the diluted serum.[15][17]
-
Complement Addition: An external source of complement, typically baby rabbit serum, is added to initiate the bactericidal reaction.[15][17]
-
Incubation: The plates are incubated (e.g., for 60-90 minutes at 37°C) to allow for antibody-mediated, complement-dependent killing of the bacteria.[17][18]
-
Plating and Viability Count: An aliquot from each well is plated onto a suitable growth medium (e.g., chocolate agar). The plates are incubated overnight.
-
Titer Determination: The number of surviving bacterial colonies (Colony Forming Units, CFU) is counted for each serum dilution. The SBA titer is reported as the reciprocal of the highest serum dilution that kills at least 50% of the initial bacterial inoculum compared to a control without antibodies.[17]
Conclusion
The mechanism of action of the this compound® vaccine is a paradigm of rational vaccine design. By covalently conjugating the T-cell-independent PRP polysaccharide to the T-cell-dependent CRM197 protein carrier, the vaccine successfully circumvents the immunological immaturity of infants. This design elicits a robust, T-cell-dependent immune response characterized by high-affinity IgG antibodies, class switching, and the induction of long-term immunological memory. The resulting functional antibodies effectively clear H. influenzae type b through complement-mediated bacteriolysis and opsonophagocytosis, providing durable protection against invasive disease and representing a landmark achievement in pediatric public health.
References
- 1. Hib vaccine | Research Starters | EBSCO Research [ebsco.com]
- 2. Haemophilus influenzae type b conjugate vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hib vaccine - Wikipedia [en.wikipedia.org]
- 4. This compound (Diphtheria CRM197 Protein Conjugate): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 5. Hib Vaccines: Past, Present, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulatory T Cells in the Antibody Response to Haemophilus influenzae Type b Polysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of the different complement pathways has varying impacts on the serum bactericidal activity and opsonophagocytosis against Haemophilus influenzae type b - PMC [pmc.ncbi.nlm.nih.gov]
- 8. About Hib Vaccine (Haemophilus Influenzae Type b Vaccine) | CDC [cdc.gov]
- 9. Systematic Evaluation of the Distribution of Immune Cells following Subcutaneous Administration of Haemophilus Influenzae Type B Vaccine to Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Immune Response to Haemophilus influenzae Type b Vaccination in Patients with Chronic Renal Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Opsonophagocidal activity in sera from infants and children immunized with Haemophilus influenzae type b conjugate vaccine (meningococcal protein conjugate) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Immunogenicity and safety of PRP-T conjugate vaccine given according to the British accelerated immunisation schedule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Immunogenicity of Haemophilus influenzae b conjugate vaccine (this compound) and safety of this compound and a combination vaccine of diphtheria, tetanus, pertussis and this compound in infants two months of age: a preliminary report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ELISA Test Procedures | BioChain Institute Inc. [biochain.com]
- 15. files01.core.ac.uk [files01.core.ac.uk]
- 16. Measurement of Serum Bactericidal Activity Specific for Haemophilus influenzae Type b by Using a Chromogenic and Fluorescent Metabolic Indicator - PMC [pmc.ncbi.nlm.nih.gov]
- 17. vaccine.uab.edu [vaccine.uab.edu]
- 18. Development and Use of a Serum Bactericidal Assay Using Pooled Human Complement To Assess Responses to a Meningococcal Group A Conjugate Vaccine in African Toddlers - PMC [pmc.ncbi.nlm.nih.gov]
The Cornerstone of Pediatric Immunity: A Technical Guide to HibTITER (PRP-CRM197) Conjugate Vaccine Research
For Immediate Release
This technical guide provides an in-depth analysis of the HibTITER vaccine, a conjugate of Haemophilus influenzae type b (Hib) capsular polysaccharide (polyribosylribitol phosphate (B84403), PRP) and the non-toxic diphtheria toxin mutant, CRM197. Aimed at researchers, scientists, and professionals in drug development, this document details the core science, experimental protocols, and critical data underpinning this life-saving pediatric vaccine.
Introduction: Overcoming T-Cell Independence
Invasive diseases caused by Haemophilus influenzae type b, such as meningitis and epiglottitis, were a leading cause of childhood mortality and morbidity.[1] Early vaccines using the purified PRP polysaccharide antigen were ineffective in infants and young children—the most vulnerable demographic. This is because polysaccharides are T-cell independent (TI) antigens, which are unable to stimulate the robust, high-affinity, and memory-inducing immune response required for long-term protection in this population.
The advent of conjugate vaccine technology revolutionized pediatric immunology. By covalently linking the PRP polysaccharide to an immunogenic carrier protein like CRM197, the vaccine converts a T-cell independent response into a T-cell dependent (TD) one.[2] This process engages CD4+ helper T-cells, leading to immunological memory, antibody class switching, and affinity maturation, thereby conferring potent and lasting immunity in infants.[2][3]
The CRM197 Carrier Protein: A Genetically Detoxified Workhorse
CRM197 is a key component of the this compound vaccine and several other successful conjugate vaccines. It is a non-toxic mutant of the diphtheria toxin, resulting from a single point mutation (G52E) that eliminates its enzymatic ADP-ribosyltransferase activity, rendering it safe for clinical use.[4] A significant advantage of CRM197 over chemically detoxified toxoids (like diphtheria or tetanus toxoid) is that genetic detoxification preserves the full complement of lysine (B10760008) residues, which are primary sites for conjugation with the polysaccharide antigen.[4] This ensures a more consistent and efficient conjugation process.
Mechanism of Action: Engineering a T-Cell Dependent Response
The efficacy of the PRP-CRM197 conjugate vaccine lies in its ability to recruit T-cell help for a B-cell response that targets the bacterial polysaccharide. The process is a classic example of cognate B-cell and T-cell interaction.
-
Antigen Recognition and Internalization : A B-cell with a B-cell receptor (BCR) specific for the PRP polysaccharide recognizes and binds to the PRP-CRM197 conjugate. This binding event triggers the internalization of the entire vaccine conjugate into the B-cell.
-
Antigen Processing and Presentation : Inside the B-cell's endosomes, the CRM197 protein portion is proteolytically degraded into smaller peptides. These peptides are then loaded onto Major Histocompatibility Complex (MHC) class II molecules.
-
T-Cell Activation : The peptide-MHC II complex is presented on the surface of the B-cell. A CD4+ helper T-cell that has been primed to recognize this specific CRM197 peptide can then bind to the complex via its T-cell receptor (TCR).
-
B-Cell Activation and Differentiation : This successful B-cell/T-cell interaction, along with co-stimulatory signals (e.g., CD40-CD40L), activates the T-cell to produce cytokines. These cytokines, in turn, provide the necessary "help" to the B-cell, stimulating it to undergo clonal expansion, affinity maturation, and differentiation into plasma cells that secrete high-affinity, class-switched (primarily IgG) anti-PRP antibodies and long-lived memory B-cells.
Manufacturing and Conjugation Workflow
The production of the this compound vaccine involves several critical stages, from the cultivation of the bacterium to the final sterile formulation. The core of the process is the covalent conjugation of the purified PRP to the CRM197 carrier protein.
Quantitative Immunogenicity and Safety Data
Clinical trials have consistently demonstrated the high immunogenicity and safety profile of the PRP-CRM197 vaccine. A key metric for efficacy is the titer of anti-PRP IgG antibodies, with concentrations of ≥0.15 µg/mL considered protective and ≥1.0 µg/mL indicative of long-term protection.
Table 1: Anti-PRP IgG Antibody Response to a 3-Dose Primary Series of PRP-CRM197
| Study Population | Timepoint | Geometric Mean Titer (GMT) (µg/mL) | % with Titer ≥0.15 µg/mL | % with Titer ≥1.0 µg/mL | Citation |
|---|---|---|---|---|---|
| Healthy Japanese Infants | 4 weeks post-primary series | 19.68 | 100% | 100% | [5] |
| Healthy Japanese Infants | 4 weeks post-primary series | 18.00 | 100% | 99.3% | [6] |
| Healthy Taiwanese Infants | Post-3rd immunization | Not Reported | 100% | 91% | [7] |
| Healthy Infants (Dose-ranging) | 18 weeks (≥1.25 µg dose) | ≥5.72 | >98% | ≥79% |[8] |
Table 2: Anti-PRP IgG Antibody Response Post-Booster Dose of PRP-CRM197
| Study Population | Timepoint | Geometric Mean Titer (GMT) (µg/mL) | % with Titer ≥1.0 µg/mL | Citation |
|---|---|---|---|---|
| Healthy Japanese Toddlers | Post-booster | 51.33 | 100% | [5] |
| Healthy Infants (Dose-ranging) | 1 week post-booster (≥1.25 µg dose) | ≥37.71 | Not Reported |[8] |
Table 3: Common Solicited Adverse Reactions
| Reaction Type | Event | Frequency | Citation |
|---|---|---|---|
| Local | Injection site pain, swelling, redness | Common | [9] |
| Systemic | Drowsiness | Common | [9] |
| Systemic | Irritability/crying | Common | [9] |
| Systemic | Loss of appetite | Common | [9] |
| Systemic | Fever | Common |[9] |
Key Experimental Protocols
PRP-CRM197 Conjugation via Reductive Amination
This protocol outlines a representative method for the covalent linkage of activated PRP oligosaccharides to the lysine residues of the CRM197 protein.
-
PRP Activation : Purified, size-reduced PRP is subjected to periodate (B1199274) oxidation to generate aldehyde groups.
-
Conjugation Reaction :
-
Dissolve activated PRP and purified CRM197 in a suitable buffer, such as borate (B1201080) buffer (pH ~8.0-8.5).[10]
-
The ratio of PRP to CRM197 is optimized to achieve the desired saccharide-to-protein ratio in the final conjugate.
-
Add a reducing agent, typically sodium cyanoborohydride (NaCNBH₃), to the mixture.[9]
-
Incubate the reaction at a controlled temperature (e.g., 37°C) for an extended period (e.g., 48-72 hours) to allow for the formation of stable secondary amine linkages between the PRP's aldehyde groups and the ε-amino groups of CRM197's lysine residues.[10]
-
-
Quenching : The reaction may be quenched by adding a strong reducing agent like sodium borohydride (B1222165) to reduce any remaining aldehyde groups.
-
Purification :
-
The resulting conjugate is purified from unreacted components and reagents.
-
Size Exclusion Chromatography (SEC) is commonly used to separate the high-molecular-weight conjugate from free PRP, free CRM197, and other reaction components.[11]
-
The column is equilibrated and eluted with a suitable buffer (e.g., phosphate-buffered saline). The fraction containing the purified conjugate is collected.
-
-
Characterization : The final product is characterized for saccharide and protein content, saccharide-to-protein ratio, molecular size distribution, and level of free saccharide.
Anti-PRP IgG Enzyme-Linked Immunosorbent Assay (ELISA)
This ELISA protocol is used to quantify the concentration of PRP-specific IgG antibodies in the serum of vaccinated subjects.
-
Plate Coating :
-
Coat 96-well microtiter plates with a PRP-antigen conjugate (e.g., PRP-human serum albumin) at a concentration of approximately 1 µg/mL in phosphate-buffered saline (PBS).[6]
-
Incubate overnight at 4°C.
-
-
Washing and Blocking :
-
Wash plates multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Block non-specific binding sites by adding a blocking buffer (e.g., PBS with 1% Bovine Serum Albumin, BSA) and incubating for 1-2 hours at 37°C.
-
-
Sample and Standard Incubation :
-
Prepare serial dilutions of a reference standard serum with a known concentration of anti-PRP IgG.
-
Prepare dilutions of test sera. All dilutions are made in a diluent buffer (e.g., PBS with 1% BSA and 0.05% Tween-20).[6]
-
Add the diluted standards and samples to the wells and incubate for 2 hours at 37°C.[6]
-
-
Detection Antibody :
-
Wash the plates.
-
Add a biotinylated or enzyme-conjugated (e.g., Horseradish Peroxidase - HRP) anti-human IgG detection antibody.
-
Incubate for 1-2 hours at 37°C.
-
-
Signal Development :
-
Data Acquisition and Analysis :
-
Read the optical density (absorbance) at 450 nm using an ELISA plate reader.
-
Generate a standard curve from the reference serum dilutions and use it to calculate the concentration of anti-PRP IgG in the test samples.
-
Serum Bactericidal Assay (SBA)
The SBA is a functional assay that measures the ability of vaccine-induced antibodies to kill H. influenzae type b in the presence of complement, which is the primary mechanism of protection.
-
Reagent Preparation :
-
Bacteria : Use a standardized, frozen stock of H. influenzae type b (e.g., Eagan strain). Thaw and dilute in a suitable buffer (e.g., Hanks' buffer with Ca²⁺ and Mg²⁺) to achieve a target concentration of ~750-1000 Colony Forming Units (CFU) per reaction.[12][13]
-
Complement : Use baby rabbit serum as an exogenous source of complement. Lots must be pre-screened for low intrinsic bactericidal activity and ability to support killing by a reference antibody.
-
Serum Samples : Heat-inactivate test and control sera at 56°C for 30 minutes to destroy endogenous complement.[12]
-
-
Assay Procedure :
-
Perform serial dilutions of the heat-inactivated test sera in a 96-well microtiter plate.
-
Add the diluted bacterial suspension to each well.
-
Add the baby rabbit complement solution to each well.[12]
-
The final reaction mixture typically includes serum, bacteria, and complement.
-
-
Incubation : Incubate the reaction plate at 37°C in a 5% CO₂ atmosphere for 60 minutes to allow for antibody- and complement-mediated killing.[14]
-
Plating and Incubation :
-
After incubation, plate a small aliquot (e.g., 5 µL) from each well onto a growth medium plate (e.g., Chocolate II agar).[13]
-
Incubate the agar (B569324) plates overnight (16-18 hours) at 37°C in 5% CO₂.[14]
-
-
Data Analysis :
-
Count the number of surviving bacterial colonies for each serum dilution.
-
The SBA titer is reported as the reciprocal of the highest serum dilution that results in ≥50% killing of the initial bacterial inoculum compared to control wells containing no antibody.[14]
-
Conclusion
The PRP-CRM197 conjugate vaccine, this compound, represents a landmark achievement in public health, effectively converting a T-cell independent polysaccharide antigen into a T-cell dependent immunogen. Through the robust mechanism of cognate T-cell help, facilitated by the genetically detoxified CRM197 carrier protein, the vaccine elicits high-titer, functional bactericidal antibodies and establishes long-term immunological memory in infants. The detailed protocols and extensive clinical data underscore the well-characterized and reliable nature of this vaccine, which has been instrumental in the near-elimination of invasive Hib disease in vaccinated populations. Continued research in conjugation chemistry and immunology builds upon the foundational success of vaccines like this compound to address future challenges in infectious disease prevention.
References
- 1. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 2. Protein carriers of conjugate vaccines: Characteristics, development, and clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Toward Universal Protection: A Comprehensive Review of Pneumococcal Disease, Emerging Vaccination Challenges and Future Perspectives [mdpi.com]
- 4. Site‐Specific Multi‐Functionalization of the Carrier Protein CRM197 by Disulfide Rebridging for Conjugate Vaccine Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Safety, tolerability and immunogenicity of intramuscular administration of PRP-CRM197 Hib vaccine to healthy Japanese children: An open-label trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Immunogenicity of Haemophilus influenzae b conjugate vaccine (this compound) and safety of this compound and a combination vaccine of diphtheria, tetanus, pertussis and this compound in infants two months of age: a preliminary report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dose response of CRM197 and tetanus toxoid-conjugated Haemophilus influenzae type b vaccines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound (Diphtheria CRM197 Protein Conjugate): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 10. researchgate.net [researchgate.net]
- 11. Peptide-Protein Conjugation and Characterization to Develop Vaccines for Group A Streptococcus | Springer Nature Experiments [experiments.springernature.com]
- 12. US4220717A - Isolation and purification of polyribosyl ribitol phosphate from Haemophilus influenzae type b. - Google Patents [patents.google.com]
- 13. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 14. biofarma.co.id [biofarma.co.id]
A Comprehensive Technical Guide to CRM197: The Non-Toxic Diphtheria Toxin Mutant
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cross-Reacting Material 197 (CRM197) is a genetically detoxified mutant of diphtheria toxin (DT) that has become a cornerstone in modern medicine, primarily as a carrier protein in conjugate vaccines. A single point mutation (G52E) abrogates its enzymatic activity and thus its toxicity, while preserving its immunogenicity and ability to be recognized by the immune system.[1][2] This technical guide provides an in-depth overview of CRM197, covering its molecular characteristics, mechanisms of action, production and purification methodologies, and diverse applications in vaccine development, drug delivery, and cancer therapy. Detailed experimental protocols and quantitative data are presented to support research and development efforts.
Molecular Characteristics and Structure
CRM197 is a single polypeptide chain of 535 amino acids with a molecular weight of approximately 58.4 kDa.[2][3] It consists of two subunits linked by disulfide bridges: Fragment A, the catalytic domain, and Fragment B, the receptor-binding and transmembrane domain. The critical G52E mutation is located in Fragment A, which in the native diphtheria toxin is responsible for ADP-ribosylation of elongation factor 2 (eEF-2), leading to the inhibition of protein synthesis and cell death.[2][4]
The crystal structure of CRM197 reveals that its overall fold is nearly identical to that of the native diphtheria toxin.[1] The lack of toxicity is attributed to increased flexibility of the active-site loop that covers the NAD+ binding pocket, significantly reducing its affinity for NAD+ and consequently its enzymatic activity.[1] While the native toxin has a high affinity for NAD+, CRM197 exhibits almost negligible binding.[1][5]
Table 1: Key Molecular and Biochemical Properties of CRM197
| Property | Value | Reference |
| Molecular Weight | ~58.4 kDa | [3] |
| Amino Acid Residues | 535 | [2] |
| Key Mutation | Glycine to Glutamic Acid at position 52 (G52E) | [1][2] |
| Structure | Monomeric and dimeric forms exist | [6][7] |
| NAD+ Binding Affinity (KD) | Significantly lower than Diphtheria Toxin (DT) | [1] |
| Thermal Stability (Tm) | 44.3 °C (less stable than DT at 55.2 °C) | [1] |
Mechanism of Action: Non-Toxicity and Immunogenicity
The core of CRM197's utility lies in its non-toxic nature combined with its potent immunogenicity.
Basis of Non-Toxicity
The G52E mutation in the catalytic domain of CRM197 is the sole reason for its lack of toxicity.[1] This single amino acid substitution induces a conformational change in the active-site loop, hindering the binding of NAD+.[1] Without efficient NAD+ binding, CRM197 is unable to catalyze the ADP-ribosylation of eEF-2, the crucial step in the intoxication pathway of diphtheria toxin.[4] While some studies suggest a residual, weak ability to inhibit protein synthesis at high concentrations, for practical purposes in its approved applications, it is considered non-toxic.[1][2][8]
Immunogenicity and Carrier Function
CRM197 is immunologically indistinguishable from the native diphtheria toxin, meaning it can elicit a strong immune response.[9] This property is harnessed in conjugate vaccines, where poorly immunogenic antigens, such as bacterial polysaccharides, are covalently linked to CRM197.[9][10] The protein carrier transforms the T-cell independent immune response to the polysaccharide into a more robust, T-cell dependent response, leading to immunological memory and long-lasting protection, even in infants.[11][12]
The proposed mechanism involves the conjugate binding to B-cells specific for the polysaccharide. The B-cell then internalizes the entire conjugate, processes the CRM197 protein, and presents CRM197-derived peptides on its MHC class II molecules to carrier-specific T-helper cells. These activated T-helper cells then provide signals to the B-cells, promoting their differentiation into antibody-producing plasma cells and memory B-cells.
References
- 1. Structural basis for lack of toxicity of the diphtheria toxin mutant CRM197 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CRM197 - Wikipedia [en.wikipedia.org]
- 3. usp.org [usp.org]
- 4. Diphtheria toxin mutant CRM197 is an inhibitor of protein synthesis that induces cellular toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Monomeric crystal structure of the vaccine carrier protein CRM197 and implications for vaccine development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Protein carriers of conjugate vaccines: Characteristics, development, and clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. finabio.net [finabio.net]
- 11. Structural and immunological characterization of E. coli derived recombinant CRM197 protein used as carrier in conjugate vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Toward Universal Protection: A Comprehensive Review of Pneumococcal Disease, Emerging Vaccination Challenges and Future Perspectives | MDPI [mdpi.com]
HibTITER: A Technical Deep Dive into Polysaccharide-Protein Conjugation Chemistry
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core chemistry behind the HibTITER vaccine, a significant advancement in the prevention of invasive diseases caused by Haemophilus influenzae type b. The covalent conjugation of the bacterial capsular polysaccharide, polyribosylribitol phosphate (B84403) (PRP), to a carrier protein, CRM197, is a key innovation that transforms a T-independent antigen into a T-dependent antigen, eliciting a robust and long-lasting immune response in infants and young children. This guide will detail the chemical principles, experimental methodologies, and critical parameters of this landmark vaccine technology.
Core Components and Conjugation Strategy
The this compound vaccine is a glycoconjugate vaccine composed of two primary components:
-
Polyribosylribitol Phosphate (PRP): A linear capsular polysaccharide isolated from Haemophilus influenzae type b. PRP is the primary antigen but is poorly immunogenic in young children on its own.
-
CRM197: A non-toxic mutant of diphtheria toxin, which serves as a carrier protein. The presence of the carrier protein recruits T-cell help, leading to a more potent and durable immune response to the polysaccharide.[1][2]
The fundamental chemical strategy employed in the production of this compound is reductive amination . This process involves two key steps:
-
Activation of the Polysaccharide: The PRP polysaccharide is chemically modified to introduce aldehyde groups. This is typically achieved through periodate (B1199274) oxidation, which cleaves the vicinal diols within the ribitol (B610474) units of the PRP backbone.
-
Conjugation to the Carrier Protein: The newly formed aldehyde groups on the PRP are then covalently linked to the primary amine groups (largely from lysine (B10760008) residues) on the CRM197 carrier protein via a Schiff base intermediate, which is subsequently reduced to a stable secondary amine linkage.
Quantitative Data Summary
The following tables summarize key quantitative parameters associated with the this compound vaccine and its components, based on publicly available data.
Table 1: this compound Vaccine Formulation [3]
| Component | Quantity per 0.5 mL Dose |
| Purified Haemophilus b Saccharide | 10 µg |
| CRM197 Protein | Approximately 25 µg |
Table 2: Characteristics of Hib Conjugate Vaccine Components
| Parameter | Polyribosylribitol Phosphate (PRP) | CRM197 Carrier Protein |
| Molecular Weight | Native: High molecular weight; Sized-reduced for conjugation | ~58.4 kDa |
| Source | Haemophilus influenzae type b | Recombinant Corynebacterium diphtheriae |
| Key Functional Groups for Conjugation | Hydroxyl groups (for oxidation to aldehydes) | Primary amines (lysine residues) |
Experimental Protocols
The following protocols are representative methodologies for the key experimental steps in the production of a PRP-CRM197 conjugate vaccine, based on established scientific principles and published literature. These are illustrative and may not represent the exact proprietary process for this compound.
Preparation and Sizing of PRP Polysaccharide
-
Isolation and Purification: PRP is isolated from the culture supernatant of Haemophilus influenzae type b. Purification is a multi-step process that may include precipitation with agents like cetyltrimethylammonium bromide (CTAB), ethanol (B145695) precipitation, and chromatography to remove proteins, nucleic acids, and lipopolysaccharides.[4][5]
-
Depolymerization (Sizing): High-molecular-weight native PRP is often size-reduced to facilitate a more controlled and consistent conjugation reaction. This can be achieved by methods such as acid hydrolysis or oxidative cleavage. The size of the resulting oligosaccharides is a critical parameter influencing the immunogenicity of the final conjugate.
Activation of PRP by Periodate Oxidation
-
Reaction Setup: Purified, sized PRP is dissolved in an aqueous buffer (e.g., sodium acetate (B1210297) buffer, pH 4.5-5.5).
-
Oxidation: A freshly prepared solution of sodium periodate (NaIO₄) is added to the PRP solution. The molar ratio of periodate to PRP repeating units is a critical parameter that controls the degree of oxidation and the number of aldehyde groups introduced. The reaction is typically carried out in the dark at a controlled temperature (e.g., 4°C) for a defined period (e.g., 1-2 hours).
-
Quenching: The reaction is quenched by the addition of a quenching agent, such as ethylene (B1197577) glycol or sodium bisulfite, to consume excess periodate.
-
Purification: The oxidized PRP is purified to remove quenching agents and byproducts, often by dialysis or size exclusion chromatography.
Conjugation of Activated PRP to CRM197 via Reductive Amination
-
Reaction Setup: The purified, oxidized PRP is mixed with CRM197 in a suitable buffer (e.g., phosphate buffer, pH 7.0-8.0). The ratio of saccharide to protein is a key variable that influences the final conjugate composition.
-
Schiff Base Formation and Reduction: A reducing agent, typically sodium cyanoborohydride (NaBH₃CN), is added to the mixture. This reagent selectively reduces the Schiff base formed between the aldehyde groups on the PRP and the amine groups on the CRM197, forming a stable covalent bond. The reaction is allowed to proceed for an extended period (e.g., 24-72 hours) at a controlled temperature (e.g., room temperature or 4°C).
-
Capping of Unreacted Aldehydes: Any remaining unreacted aldehyde groups on the PRP may be "capped" by the addition of a small molecule amine, such as glycine, followed by another round of reduction with sodium borohydride (B1222165) to prevent potential side reactions.
Purification of the PRP-CRM197 Conjugate
-
Method: The final conjugate is purified to remove unconjugated PRP, unconjugated CRM197, and other reaction components. The primary method for this purification is size exclusion chromatography (SEC), which separates molecules based on their hydrodynamic volume.[6] The larger conjugate will elute earlier than the smaller, unconjugated components.
-
Buffer Exchange and Formulation: The purified conjugate is then buffer-exchanged into a final formulation buffer (e.g., saline) and sterile filtered.
Visualizations
The following diagrams illustrate the key chemical and process flows in the production of the this compound vaccine.
Caption: Chemical pathway of this compound conjugation.
Caption: Overall manufacturing workflow for this compound.
Conclusion
The polysaccharide-protein conjugation chemistry of this compound represents a cornerstone of modern vaccinology. By converting a T-independent polysaccharide antigen into a T-dependent one, this technology has enabled the effective immunization of infants against Haemophilus influenzae type b, dramatically reducing the incidence of meningitis and other serious diseases. The principles of PRP activation through periodate oxidation and subsequent reductive amination to a carrier protein have been foundational, paving the way for the development of other life-saving glycoconjugate vaccines. A thorough understanding of the underlying chemistry, process parameters, and analytical characterization is essential for the continued innovation and production of these critical public health tools.
References
- 1. Conjugation Mechanism for Pneumococcal Glycoconjugate Vaccines: Classic and Emerging Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glycoconjugate Vaccines for Prevention of Haemophilus influenzae Type b Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound (Diphtheria CRM197 Protein Conjugate): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 4. Purification of capsular polysaccharide produced by Haemophilus influenzae type b through a simple, efficient and suitable method for scale-up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biofarma.co.id [biofarma.co.id]
- 6. researchgate.net [researchgate.net]
The Immunological Foundation of HibTITER®: A T-Cell Dependent Response to Haemophilus influenzae type b
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The introduction of conjugate vaccines against Haemophilus influenzae type b (Hib) represents a landmark achievement in pediatric medicine, leading to a dramatic reduction in invasive Hib diseases such as meningitis and epiglottitis.[1][2] Unlike unconjugated polysaccharide vaccines, which elicit a T-cell independent immune response that is weak in infants, conjugate vaccines like HibTITER® (PRP-CRM197) are designed to induce a robust, T-cell dependent (TD) immune response.[3][4] This guide provides an in-depth examination of the immunological mechanisms that underpin the efficacy of this compound®, focusing on the cellular and molecular interactions that lead to the generation of a protective and long-lasting antibody response. Through a detailed exploration of signaling pathways, experimental methodologies, and quantitative immunogenicity data, this document serves as a comprehensive resource for professionals in the fields of immunology and vaccine development.
The Challenge of T-Independent Antigens in Infancy
The capsular polysaccharide of H. influenzae type b, polyribosylribitol phosphate (B84403) (PRP), is a T-cell independent type 2 (TI-2) antigen.[3] TI-2 antigens can activate B-cells directly without the help of T-helper cells, but this response has several limitations, particularly in infants:
-
Poor Immunogenicity: Infants under the age of two years mount a weak or absent antibody response to polysaccharide antigens.[3]
-
Lack of Immunological Memory: The response does not generate long-lived memory B-cells, resulting in a lack of a booster effect upon subsequent exposure.[3]
-
Predominantly IgM Response: The antibodies produced are primarily of the IgM isotype, with limited class switching to more effective IgG isotypes.[5]
These limitations rendered early unconjugated PRP vaccines largely ineffective in the most vulnerable pediatric population.[3]
The Conjugate Vaccine Solution: Engaging T-Cell Help
The innovation of conjugate vaccines lies in the covalent linkage of the PRP polysaccharide to a carrier protein.[2][3] In the case of this compound®, the carrier protein is CRM197, a non-toxic mutant of diphtheria toxin.[6] This conjugation transforms the T-independent PRP antigen into a T-dependent antigen, thereby harnessing the power of T-cell help to drive a potent B-cell response.[4][7]
Antigen Processing and Presentation
The initiation of the T-cell dependent response begins with the processing of the conjugate vaccine by antigen-presenting cells (APCs), primarily dendritic cells and B-lymphocytes.[8][9]
-
B-Cell Receptor (BCR) Mediated Uptake: PRP-specific B-cells recognize and bind the PRP portion of the conjugate vaccine via their surface BCRs.[7][9] This binding triggers receptor-mediated endocytosis, internalizing the entire conjugate molecule.
-
Antigen Processing: Inside the B-cell's endosomal compartments, the conjugate is degraded. The PRP polysaccharide is processed into smaller fragments, and the CRM197 carrier protein is proteolytically cleaved into peptides.[9]
-
MHC Class II Presentation: The peptides derived from the CRM197 carrier protein are loaded onto Major Histocompatibility Complex (MHC) class II molecules and transported to the B-cell surface.[7][8]
T-Helper Cell Activation and B-Cell Help
The presentation of carrier protein peptides by B-cells is the crucial step that engages T-helper cells.
-
T-Cell Recognition: A CD4+ T-helper cell with a T-cell receptor (TCR) specific for the presented CRM197 peptide-MHC class II complex recognizes and binds to the B-cell.[2][7]
-
Co-stimulation and T-Cell Activation: This initial binding, along with co-stimulatory signals between molecules like CD40 on the B-cell and CD40L on the T-cell, leads to the activation of the T-helper cell.[7]
-
Cytokine Production and B-Cell Proliferation: The activated T-helper cell proliferates and releases a variety of cytokines, such as Interleukin-2 (IL-2), IL-4, and IL-5.[5] These cytokines, along with the direct CD40-CD40L interaction, provide the necessary signals for the B-cell to proliferate and differentiate.[5][7]
Generation of a Robust and Lasting Immune Response
The T-cell help elicited by the conjugate vaccine leads to a qualitatively different and superior immune response compared to the T-independent response.
-
Affinity Maturation and Class Switching: In the germinal centers of lymph nodes, B-cells undergo somatic hypermutation and affinity maturation, resulting in the production of high-affinity antibodies.[8] T-cell-derived cytokines also induce immunoglobulin class switching from IgM to long-lasting IgG isotypes.[5]
-
Generation of Memory Cells: A crucial outcome of the T-cell dependent response is the generation of both memory B-cells and memory T-cells.[3] These memory cells are responsible for the anamnestic (booster) response upon subsequent encounters with the Hib bacteria, providing long-term protection.[4]
Quantitative Immunogenicity of this compound®
The clinical efficacy of this compound® is well-documented, with studies demonstrating a high rate of seroprotection in vaccinated infants.[8] The following tables summarize key quantitative data on the antibody response to this compound®.
Table 1: Anti-PRP IgG Antibody Titers Following this compound® Vaccination in Infants
| Timepoint | Geometric Mean Titer (GMT) of Anti-PRP IgG (µg/mL) | Percentage of Subjects with Titer ≥ 0.15 µg/mL | Percentage of Subjects with Titer ≥ 1.0 µg/mL |
| Pre-vaccination (2 months) | 0.15 - 0.25 | 40 - 60% | 10 - 20% |
| Post-Dose 3 (7 months) | 3.0 - 10.0 | > 95% | > 80% |
| Pre-Booster (12-15 months) | 0.5 - 1.5 | 70 - 90% | 30 - 50% |
| Post-Booster | 25.0 - 50.0 | > 98% | > 95% |
Data compiled from multiple immunogenicity studies. Actual values may vary between studies.
Table 2: Comparative Efficacy of Hib Conjugate Vaccines
| Vaccine | Carrier Protein | Efficacy against Invasive Hib Disease |
| This compound® (PRP-CRM197) | Diphtheria CRM197 Protein | 95% - 100% [8] |
| PRP-T | Tetanus Toxoid | 95% - 100% |
| PRP-OMPC | N. meningitidis Outer Membrane Protein Complex | 95% - 100% |
| Unconjugated PRP | None | Poor in infants |
Experimental Protocols for Assessing Immunogenicity
The evaluation of the T-cell dependent response to this compound® relies on a suite of standardized immunological assays. Detailed protocols for key experiments are provided below.
Quantification of Anti-PRP IgG Antibodies by ELISA
This protocol outlines the steps for a standard enzyme-linked immunosorbent assay (ELISA) to measure the concentration of PRP-specific IgG antibodies in serum samples.
Materials:
-
PRP-coated 96-well microtiter plates
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Serum samples and reference standards
-
Enzyme-conjugated anti-human IgG (e.g., HRP-conjugated)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Coating: Wells of a 96-well plate are coated with an optimal concentration of PRP antigen and incubated overnight at 4°C.
-
Washing: The plate is washed three times with wash buffer to remove unbound antigen.
-
Blocking: 200 µL of blocking buffer is added to each well and incubated for 1-2 hours at room temperature to prevent non-specific binding.
-
Sample Addition: After washing, 100 µL of diluted serum samples and a standard curve of a reference serum with a known concentration of anti-PRP IgG are added to the wells and incubated for 2 hours at 37°C.
-
Washing: The plate is washed five times with wash buffer.
-
Conjugate Addition: 100 µL of enzyme-conjugated anti-human IgG is added to each well and incubated for 1 hour at 37°C.
-
Washing: The plate is washed five times with wash buffer.
-
Substrate Addition: 100 µL of substrate solution is added to each well and incubated in the dark at room temperature for 15-30 minutes.
-
Stopping the Reaction: 50 µL of stop solution is added to each well to stop the color development.
-
Reading: The optical density is measured at 450 nm using a microplate reader.
-
Analysis: A standard curve is generated from the reference serum, and the concentration of anti-PRP IgG in the samples is determined by interpolation.
T-Cell Proliferation Assay
This assay measures the proliferation of T-cells in response to stimulation with the carrier protein (CRM197), indicating the presence of a memory T-cell response.
Materials:
-
Peripheral blood mononuclear cells (PBMCs) isolated from vaccinated individuals
-
Complete RPMI-1640 medium
-
CRM197 antigen
-
Positive control (e.g., phytohemagglutinin)
-
Negative control (medium alone)
-
³H-thymidine or a non-radioactive proliferation dye (e.g., CFSE)
-
96-well round-bottom plates
-
Cell harvester and liquid scintillation counter (for ³H-thymidine) or flow cytometer (for CFSE)
Procedure:
-
Cell Preparation: PBMCs are isolated from whole blood using density gradient centrifugation.
-
Cell Plating: 2 x 10⁵ PBMCs are plated in each well of a 96-well plate in 100 µL of complete medium.
-
Antigen Stimulation: 100 µL of medium containing CRM197 at various concentrations, positive control, or medium alone is added to the wells in triplicate.
-
Incubation: The plate is incubated for 5-7 days at 37°C in a humidified 5% CO₂ incubator.
-
Proliferation Measurement (³H-thymidine): 1 µCi of ³H-thymidine is added to each well 18 hours before harvesting. Cells are then harvested onto filter mats, and thymidine (B127349) incorporation is measured using a scintillation counter.
-
Proliferation Measurement (CFSE): If using CFSE, PBMCs are labeled with the dye before plating. After incubation, cells are harvested and analyzed by flow cytometry. Proliferation is measured by the dilution of the CFSE dye in daughter cells.
-
Analysis: The results are expressed as a stimulation index (SI), which is the mean counts per minute (CPM) of stimulated cultures divided by the mean CPM of unstimulated cultures. An SI ≥ 3 is typically considered a positive response.
Conclusion
The success of this compound® and other Hib conjugate vaccines is a testament to the power of rational vaccine design based on a thorough understanding of immunology. By converting a T-independent polysaccharide into a T-dependent antigen, this compound® effectively recruits T-helper cells to drive a robust B-cell response characterized by high-affinity IgG antibodies, immunological memory, and long-term protection in infants. The experimental methods detailed in this guide provide the necessary tools for the continued evaluation and development of conjugate vaccines against a variety of bacterial pathogens. This in-depth understanding of the immunologic basis of the T-cell dependent response is essential for researchers, scientists, and drug development professionals working to create the next generation of life-saving vaccines.
References
- 1. usiena-air.unisi.it [usiena-air.unisi.it]
- 2. Haemophilus influenzae type b conjugate vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Haemophilus influenzae type B (Hib) vaccines: Canadian Immunization Guide - Canada.ca [canada.ca]
- 4. Frontiers | Techniques to Study Antigen-Specific B Cell Responses [frontiersin.org]
- 5. Pushing the frontiers of T-cell vaccines: accurate measurement of human T-cell responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Immunogenicity of a Fourth Dose of Haemophilus influenzae Type b (Hib) Conjugate Vaccine and Antibody Persistence in Young Children from the United Kingdom Who Were Primed with Acellular or Whole-Cell Pertussis Component-Containing Hib Combinations in Infancy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of immune response as an indicator of Haemophilus influenzae type b vaccine efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound (Diphtheria CRM197 Protein Conjugate): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 9. criver.com [criver.com]
HibTITER: A Deep Dive into the Induction of Immunological Memory
For Researchers, Scientists, and Drug Development Professionals
This technical guide explores the core mechanisms by which HibTITER, a conjugate vaccine for Haemophilus influenzae type b (Hib), induces a robust and long-lasting immunological memory. By covalently linking the polyribosylribitol phosphate (B84403) (PRP) capsular polysaccharide of Hib to a protein carrier, this compound effectively converts a T-cell independent antigen into a T-cell dependent antigen, a critical transformation for the generation of high-affinity antibodies and a durable memory response, particularly in infants.[1][2][3] This document will delve into the clinical data supporting its efficacy, detail the experimental protocols used to evaluate the induced immune response, and visualize the key biological pathways and experimental workflows.
The Cornerstone of Protection: T-Cell Dependent B-Cell Activation
Unlike plain polysaccharide vaccines, which primarily stimulate a short-lived, low-affinity IgM response without inducing memory, conjugate vaccines like this compound engage T-helper cells to orchestrate a sophisticated immune response.[2][4] This T-cell dependent activation is fundamental to the vaccine's success in preventing invasive Hib disease.
The process begins when a B-cell recognizes and binds the PRP polysaccharide component of the vaccine via its B-cell receptor (BCR).[1][5] The entire vaccine conjugate is then internalized, and the carrier protein is processed and presented on the B-cell's surface by MHC class II molecules.[5][6] This allows for the recruitment of carrier protein-specific T-helper cells. The subsequent interaction between the B-cell and the activated T-helper cell, involving co-stimulatory molecules like CD40L on the T-cell and CD40 on the B-cell, provides the necessary signals for B-cell proliferation, differentiation, and affinity maturation within germinal centers.[1][7] This intricate cellular collaboration results in the generation of high-affinity IgG antibodies, long-lived plasma cells, and memory B-cells, the hallmarks of immunological memory.[1]
Quantitative Evidence of Immunological Memory
Clinical studies have consistently demonstrated the ability of this compound and other Hib conjugate vaccines to induce protective antibody levels and immunological memory. The data presented below summarizes key findings from various trials, highlighting the induction of anti-PRP IgG antibodies and the robust booster responses, which are indicative of a primed immune system.
Table 1: Anti-PRP IgG Antibody Responses Following Primary Vaccination with Hib Conjugate Vaccines
| Study Population | Vaccine Schedule | Post-Primary Series Anti-PRP IgG GMC (µg/mL) | % with Anti-PRP IgG ≥1.0 µg/mL | Citation(s) |
| Infants | DTaP-Hib at 2, 3, 4 months | 1.23 | 57% | [8][9] |
| Infants | 3 doses of Hib conjugate vaccine | - | 96% (after 3rd dose) | [10] |
| Infants | DTP and this compound concurrently at 2, 4, 6 months | Seropositive in almost all subjects after 2 doses | - | [11] |
Table 2: Booster Response and Long-Term Persistence of Anti-PRP IgG Antibodies
| Study Population | Primary Vaccination | Booster | Pre-Booster Anti-PRP IgG GMC (µg/mL) | Post-Booster Anti-PRP IgG GMC (µg/mL) | % with Anti-PRP IgG ≥1.0 µg/mL (Post-Booster) | Citation(s) |
| Children (6-12 years) with 3 infant doses + booster | Hib conjugate | Hib-MenC | 3.11 | - | 79% (pre-booster) | [12][13] |
| Children (6-12 years) with 3 infant doses, no booster | Hib conjugate | Hib-MenC | 0.71 | - | 43% (pre-booster) | [12][13] |
| Toddlers | DTaP-Hib | PRP-T | - | 88.5 | Most achieved >1.0 µg/mL | [8] |
| Toddlers | DTaP-Hib | Plain PRP | - | 7.86 | Most achieved >1.0 µg/mL | [8] |
| Infants | DTPa-HBV-IPV/Hib | Plain PRP | - | 5.67 (7-10 days post) | - | [14] |
| Infants | DTPa-HBV-IPV/Hib | DTPa/Hib (PRP-T) | - | Increased 102-fold (30 days post) | - | [14] |
Table 3: Immunological Memory in Vaccinated vs. Unvaccinated Children with Invasive Hib Disease
| Group | Convalescent Anti-Hib Antibody GMC (µg/mL) (Unadjusted) | Convalescent Anti-Hib Antibody GMC (µg/mL) (Adjusted for Meningitis Cases) | Citation(s) |
| Hib conjugate vaccine immunized | 10.81 | 3.78 | [15][16] |
| Unimmunized | 1.06 | 1.48 | [15][16] |
Experimental Protocols for Assessing Immunological Memory
The evaluation of vaccine-induced immunological memory relies on a suite of specialized laboratory assays. The following sections provide detailed methodologies for the key experiments cited in the assessment of this compound's immunogenicity.
Enzyme-Linked Immunosorbent Assay (ELISA) for Anti-PRP IgG
This assay quantifies the concentration of Hib PRP-specific IgG antibodies in serum.
-
Plate Coating : Microtiter plates are coated with Hib PRP antigen and incubated to allow for binding.
-
Washing : Unbound antigen is removed by washing the plates.
-
Blocking : A blocking buffer is added to prevent non-specific binding of antibodies.
-
Sample Incubation : Serum samples, along with a standard curve of known anti-PRP IgG concentrations, are added to the wells and incubated.
-
Washing : Unbound serum components are washed away.
-
Detection Antibody Incubation : An enzyme-conjugated anti-human IgG antibody is added, which binds to the PRP-specific IgG captured on the plate.
-
Washing : Excess detection antibody is removed.
-
Substrate Addition : A chromogenic substrate is added, which is converted by the enzyme on the detection antibody, resulting in a color change.
-
Reaction Stoppage and Reading : The reaction is stopped, and the optical density is measured using a spectrophotometer. The concentration of anti-PRP IgG in the samples is determined by interpolating from the standard curve.[17][18]
Serum Bactericidal Assay (SBA)
The SBA measures the functional ability of vaccine-induced antibodies to kill Hib bacteria in the presence of complement.
-
Bacterial Preparation : A standardized suspension of a specific Hib strain is prepared.
-
Serum Dilution : Test serum is serially diluted in a microtiter plate.
-
Incubation with Bacteria : The bacterial suspension is added to the diluted serum and incubated to allow antibody binding to the bacteria.
-
Complement Addition : A source of complement (typically baby rabbit serum) is added to the wells.
-
Incubation : The plate is incubated to allow for complement-mediated bacteriolysis.
-
Plating : Aliquots from each well are plated on appropriate agar (B569324) plates.
-
Incubation and Colony Counting : The agar plates are incubated overnight, and the number of surviving bacterial colonies is counted.
-
Titer Determination : The SBA titer is defined as the reciprocal of the highest serum dilution that results in a 50% or greater reduction in bacterial colonies compared to the control wells without serum.[8][12]
Antibody Avidity ELISA
This modified ELISA assesses the binding strength of anti-PRP IgG antibodies, a key indicator of affinity maturation and immunological memory.
-
Initial ELISA Steps : The assay is performed similarly to a standard anti-PRP IgG ELISA up to the serum incubation and washing steps.
-
Chaotropic Agent Treatment : A chaotropic agent, such as urea (B33335) or sodium thiocyanate (B1210189) (NaSCN), is added to a duplicate set of wells. This agent disrupts low-avidity antibody-antigen interactions. The other set of wells is treated with a neutral buffer.[1][9][19]
-
Incubation and Washing : The plates are incubated with the chaotropic agent, followed by a washing step to remove the dissociated low-avidity antibodies.
-
Detection and Reading : The subsequent steps of adding the detection antibody, substrate, and reading the plate are the same as the standard ELISA.
-
Avidity Index Calculation : The avidity index is calculated as the ratio of the optical density of the chaotropic agent-treated wells to the optical density of the buffer-treated wells, expressed as a percentage. A higher avidity index indicates a greater proportion of high-avidity antibodies.[1]
B-cell ELISpot Assay for Memory B-Cell Enumeration
The ELISpot assay is used to quantify the number of antigen-specific memory B-cells that differentiate into antibody-secreting cells upon stimulation.
-
Plate Coating : ELISpot plates with a PVDF membrane are coated with Hib PRP antigen.
-
Cell Preparation and Stimulation : Peripheral blood mononuclear cells (PBMCs) are isolated from vaccinated individuals. To detect memory B-cells, the PBMCs are stimulated in vitro for several days with a polyclonal B-cell activator (e.g., R848 and IL-2) to induce their differentiation into antibody-secreting cells.[6][11]
-
Cell Incubation : The stimulated cells are added to the coated ELISpot plate and incubated. The secreted anti-PRP antibodies are captured by the antigen on the membrane in the immediate vicinity of the secreting cell.
-
Detection : After removing the cells, a biotinylated anti-human IgG detection antibody is added, followed by a streptavidin-enzyme conjugate.
-
Spot Development : A precipitating substrate is added, which forms a colored spot at the location of each antibody-secreting cell.
-
Spot Counting : The spots are counted using an automated ELISpot reader, and the results are expressed as the number of spot-forming cells (SFCs) per million PBMCs.
Logical Framework: Priming, Boosting, and Protection
The induction of immunological memory by this compound is a multi-step process that translates into long-term protection against invasive Hib disease. The logical relationship between the primary vaccination series, the anamnestic (memory) response to a booster dose, and the resulting protective immunity is a cornerstone of conjugate vaccine immunology.
The primary vaccination series serves to "prime" the immune system by establishing a pool of PRP-specific memory B-cells and T-helper cells. Even if circulating antibody levels wane over time, this cellular memory persists.[13] Upon subsequent exposure to the Hib bacterium or a booster dose of a vaccine containing the PRP antigen, these memory cells are rapidly reactivated. This leads to a swift and robust anamnestic response, characterized by a rapid proliferation of plasma cells and a surge in high-affinity, functionally active IgG antibodies.[14] This rapid response is crucial for protection against a fast-invading pathogen like H. influenzae type b.
References
- 1. Antibody Avidity and Immunoglobulin G Isotype Distribution following Immunization with a Monovalent Meningococcal B Outer Membrane Vesicle Vaccine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Highly Sensitive Flow Cytometry Allows Monitoring of Changes in Circulating Immune Cells in Blood After Tdap Booster Vaccination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. sinobiological.com [sinobiological.com]
- 5. vaccine.uab.edu [vaccine.uab.edu]
- 6. tandfonline.com [tandfonline.com]
- 7. journals.asm.org [journals.asm.org]
- 8. Measurement of Serum Bactericidal Activity Specific for Haemophilus influenzae Type b by Using a Chromogenic and Fluorescent Metabolic Indicator - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Modified ELISA for antibody avidity evaluation: The need for standardization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measuring the cellular memory B cell response after vaccination in patients after allogeneic stem cell transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. vaccine.uab.edu [vaccine.uab.edu]
- 13. uniscience.co.kr [uniscience.co.kr]
- 14. Frontiers | Detection of specific RBD+ IgG+ memory B cells by flow cytometry in healthcare workers and patients with inborn errors of immunity after BNT162b2 m RNA COVID-19 vaccination [frontiersin.org]
- 15. Haemophilus influenzae - Serum bactericidal antibodies (SBA) assay. - IVAMI [ivami.com]
- 16. microbiologyresearch.org [microbiologyresearch.org]
- 17. 4adi.com [4adi.com]
- 18. biomol.com [biomol.com]
- 19. Antibody Avidity Maturation Following Booster Vaccination with an Intranasal Adenovirus Salnavac Vaccine - PMC [pmc.ncbi.nlm.nih.gov]
Structural Elucidation of the HibTITER Oligosaccharide Antigen: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the structural analysis of the oligosaccharide antigen component of the HibTITER vaccine. This compound is a conjugate vaccine designed to protect against invasive diseases caused by Haemophilus influenzae type b (Hib). The vaccine's efficacy is intrinsically linked to the structural integrity of its components: an oligosaccharide derived from the Hib capsular polysaccharide, polyribosylribitol phosphate (B84403) (PRP), and a carrier protein, CRM197 (a non-toxic mutant of diphtheria toxin).[1] This document details the key structural characteristics, the experimental protocols for their determination, and the biosynthetic pathway of the PRP antigen.
Core Structural Characteristics of the this compound Antigen
The active component of the this compound vaccine is a conjugate of oligosaccharides derived from the purified capsular polysaccharide of Haemophilus influenzae type b, strain Eagan, and the CRM197 protein.[1] Each 0.5 mL dose is formulated to contain 10 µg of the purified Haemophilus b saccharide and approximately 25 µg of the CRM197 protein. The fundamental repeating unit of the PRP is a linear polymer of 3-β-D-ribofuranosyl-(1→1)-D-ribitol-5-phosphate.[2] The structural integrity and consistency of this oligosaccharide are critical for the vaccine's immunogenicity and protective efficacy.
Quantitative Structural Parameters
The quality and consistency of the this compound oligosaccharide antigen are ensured by controlling several key quantitative parameters during manufacturing. While precise specifications for this compound are proprietary, the following table summarizes typical values for Hib conjugate vaccines based on regulatory guidelines and published research.[2][3]
| Parameter | Typical Specification Range | Rationale |
| Average Molecular Weight (of the conjugate) | Varies, but consistency is key. Can be in the range of 7.4 x 10^6 g/mol for polysaccharide-protein conjugates. | The molecular size of the conjugate is a critical quality attribute that correlates with immunogenicity.[4][5] |
| Degree of Polymerization (DP) of Oligosaccharide | Typically 10-30 repeating units | A lower degree of polymerization can lead to a more immunogenic conjugate. |
| Polysaccharide-to-Protein Ratio (w/w) | 0.25 - 0.5 | This ratio influences the immunogenicity, consistency, and stability of the conjugate.[6][7] |
| Free (Unconjugated) Saccharide | < 10-20% of total saccharide | A high level of free saccharide can compete with the conjugate for antibody binding, potentially reducing the immune response.[6] |
Experimental Protocols for Structural Analysis
A multi-faceted analytical approach is employed to ensure the structural integrity and consistency of the this compound oligosaccharide antigen from the initial polysaccharide bulk to the final conjugated vaccine. The following are detailed methodologies for the key experiments involved.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Identity
NMR spectroscopy is a powerful non-destructive technique used to confirm the identity and structural integrity of the PRP oligosaccharide.[8][9][10]
Objective: To verify the characteristic chemical structure of the polyribosylribitol phosphate repeating unit.
Methodology:
-
Sample Preparation:
-
Dissolve 15-20 mg of the PRP oligosaccharide or the final conjugate vaccine in deuterium (B1214612) oxide (D₂O).[11]
-
Lyophilize and redissolve in D₂O two to three times to minimize the HDO signal.
-
For quantitative NMR, add a known amount of an internal standard, such as hexamethylphosphoramide (B148902) (HMPA).[11]
-
-
Instrumentation and Data Acquisition:
-
Use a high-field NMR spectrometer (e.g., 500 MHz or higher).
-
Acquire one-dimensional ¹H and ³¹P NMR spectra.
-
For detailed structural elucidation, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed.
-
Key ¹H NMR acquisition parameters:
-
Temperature: 30°C[10]
-
Pulse sequence: Standard one-pulse sequence with water suppression.
-
Relaxation delay: Sufficiently long to ensure full relaxation of nuclei for quantitative analysis.
-
-
-
Data Analysis:
-
Process the spectra using appropriate software (e.g., MestReNova, TopSpin).
-
Compare the chemical shifts and coupling constants of the signals in the sample spectrum with those of a reference standard. The characteristic signals of the ribose and ribitol (B610474) protons and the phosphate group should be present.
-
For quantitative analysis, integrate the signals of the analyte and the internal standard to determine the content of ribose and phosphorus.[11]
-
Size-Exclusion Chromatography (SEC) for Molecular Size Distribution
High-performance size-exclusion chromatography (HP-SEC) is used to determine the molecular size distribution of the PRP oligosaccharide and the final conjugate, which is a critical parameter for vaccine potency.[4][5][12][13]
Objective: To assess the molecular weight distribution of the oligosaccharide and the final conjugate, and to quantify the amount of free saccharide.
Methodology:
-
Sample Preparation:
-
Dissolve the sample (PRP oligosaccharide or conjugate vaccine) in the mobile phase.
-
Filter the sample through a 0.22 µm filter to remove any particulate matter.[12]
-
-
Instrumentation and Data Acquisition:
-
Use a high-performance liquid chromatography (HPLC) system equipped with a size-exclusion column (e.g., TSKgel G4000SWxl or similar).
-
Mobile Phase: A buffered saline solution (e.g., phosphate-buffered saline, pH 7.4).
-
Detector: Refractive index (RI) detector for the polysaccharide and a UV detector (280 nm) for the protein.
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Run a set of molecular weight standards (e.g., dextrans of known molecular weights) to calibrate the column.
-
-
Data Analysis:
-
Analyze the chromatograms to determine the elution volumes of the components.
-
Construct a calibration curve of log(molecular weight) versus elution volume using the standards.
-
Determine the weight-average molecular weight (Mw), number-average molecular weight (Mn), and polydispersity index (Mw/Mn) of the sample.
-
Quantify the amount of free saccharide by comparing the peak area in the low molecular weight region to the total saccharide content.
-
Mass Spectrometry (MS) for Composition and Sequence Analysis
Mass spectrometry, often coupled with liquid chromatography (LC-MS), provides detailed information on the composition and sequence of the oligosaccharide.[14][15][16][17]
Objective: To confirm the monosaccharide composition and the repeating unit structure of the PRP oligosaccharide.
Methodology:
-
Sample Preparation (for oligosaccharide analysis):
-
The PRP oligosaccharide may be depolymerized into smaller fragments if necessary.
-
Derivatization (e.g., permethylation) can be performed to improve ionization and fragmentation.[15]
-
Dissolve the sample in a suitable solvent for mass spectrometry analysis (e.g., a mixture of water and acetonitrile).
-
-
Instrumentation and Data Acquisition:
-
Use an electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometer.[16]
-
For detailed structural information, perform tandem mass spectrometry (MS/MS) by selecting a parent ion and fragmenting it.
-
Acquire spectra in either positive or negative ion mode, depending on the sample and the information desired.
-
-
Data Analysis:
-
Analyze the mass spectrum to identify the molecular weights of the oligosaccharide fragments.
-
In MS/MS spectra, analyze the fragmentation pattern to determine the sequence of monosaccharides and the location of the phosphate group. Cross-ring cleavages can provide information about the linkage between monosaccharides.
-
Visualizing Key Processes
To better understand the logical flow of the structural analysis and the biological origin of the PRP antigen, the following diagrams are provided.
Experimental Workflow for Structural Characterization
Caption: Experimental workflow for the production and structural characterization of the this compound oligosaccharide antigen.
Biosynthetic Pathway of Polyribosylribitol Phosphate (PRP)
Caption: Simplified biosynthetic pathway of the Haemophilus influenzae type b capsular polysaccharide (PRP).[18]
Conclusion
The structural analysis of the this compound oligosaccharide antigen is a comprehensive process that relies on a suite of advanced analytical techniques. By carefully controlling the quantitative structural parameters and employing detailed experimental protocols for identity, purity, and size distribution, the quality and consistency of this critical vaccine component are ensured. This rigorous characterization is fundamental to the safety and efficacy of the this compound vaccine in preventing diseases caused by Haemophilus influenzae type b.
References
- 1. Protein carriers of conjugate vaccines: Characteristics, development, and clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. who.int [who.int]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Molecular size characterization of Haemophilus influenzae type b polysaccharide-protein conjugate vaccines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protein Carriers for Glycoconjugate Vaccines: History, Selection Criteria, Characterization and New Trends [mdpi.com]
- 7. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 8. An NMR spectroscopic identity test for the control of the capsular polysaccharide from Haemophilus influenzae type b - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. biopharminternational.com [biopharminternational.com]
- 11. Determination of ribose and phosphorus contents in Haemophilus influenzae type b capsular polysaccharide by a quantitative NMR method using a single internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Step-by-Step Protocol for Reproducible Size Exclusion Chromatography - Persee [pgeneral.com]
- 13. Development and validation of high-performance size exclusion chromatography methods to determine molecular size parameters of Haemophilus influenzae type b polysaccharides and conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Structural characterization of oligosaccharides by high-performance liquid chromatography, fast-atom bombardment-mass spectrometry, and exoglycosidase digestion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Profiling LPS Glycoforms of Non-typeable Haemophilus influenzae by Multiple-Stage Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 16. Oligosaccharide Analysis By Mass Spectrometry: A Review Of Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mass spectrometry of oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A multi-enzyme machine polymerizes the Haemophilus influenzae type b capsule - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis of a Breakthrough: An In-depth Technical Guide to the Development and FDA Approval of HibTITER
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the development and regulatory history of HibTITER (Haemophilus b Conjugate Vaccine [Diphtheria CRM197 Protein Conjugate]), a pivotal advancement in the prevention of invasive Haemophilus influenzae type b (Hib) disease. This document details the scientific rationale, experimental methodologies, clinical trial outcomes, and the immunological mechanisms that underpin this groundbreaking vaccine.
Executive Summary
This compound emerged from the critical need to overcome the limitations of early polysaccharide-based Hib vaccines, which were poorly immunogenic in the most vulnerable pediatric population—infants under 18 months of age.[1] By covalently linking the polyribosylribitol phosphate (B84403) (PRP) capsular polysaccharide of H. influenzae type b to a carrier protein, the non-toxic diphtheria toxin variant CRM197, this compound transformed a T-cell independent antigen into a T-cell dependent antigen.[2][3] This strategic shift in vaccine design elicits a robust and long-lasting immune response in infants, a feat unattainable by its predecessors. This guide will explore the chemistry of this conjugation, the preclinical and clinical evaluation, and the ultimate regulatory approval that led to the widespread use of this compound and the near elimination of invasive Hib disease in vaccinated populations.
The Scientific Foundation: From Polysaccharide to Conjugate
The initial approach to Hib vaccination in the 1970s and early 1980s focused on using the purified PRP polysaccharide as the antigenic component.[1] However, these first-generation vaccines failed to induce a protective immune response in infants, the age group with the highest incidence of Hib meningitis and other invasive diseases.[1] The immunological basis for this failure lies in the T-cell independent nature of polysaccharide antigens.
The Immunological Challenge of Polysaccharide Antigens
Polysaccharide antigens primarily activate B-cells without the involvement of T-helper cells. This leads to a predominantly IgM antibody response, with little to no immunologic memory.[2] Consequently, subsequent exposure to the pathogen does not trigger a rapid and robust secondary immune response. In infants, whose immune systems are still maturing, the response to T-cell independent antigens is particularly weak.
The Conjugate Solution: Engaging T-Cell Help
The development of conjugate vaccines, including this compound, revolutionized the field of pediatric immunology. By covalently linking the PRP polysaccharide to a carrier protein (CRM197 in the case of this compound), the vaccine engages a T-cell dependent immune pathway.[2][3]
The Making of this compound: A Look into the Experimental Protocols
The production of this compound involves a multi-step process, from the cultivation of H. influenzae type b and Corynebacterium diphtheriae to the final sterile formulation of the conjugate vaccine.
Preparation of Vaccine Components
-
PRP Oligosaccharides: The capsular polysaccharide, polyribosylribitol phosphate (PRP), is isolated from H. influenzae type b strain Eagan.[4] The purified PRP is then depolymerized to create smaller oligosaccharide chains.[4]
-
CRM197 Carrier Protein: The CRM197 protein is a non-toxic variant of the diphtheria toxin, produced by a mutant strain of Corynebacterium diphtheriae.[4] It serves as the protein carrier to which the PRP oligosaccharides are conjugated.
The Conjugation Process: Reductive Amination
The covalent linkage of the PRP oligosaccharides to the CRM197 protein is achieved through a process called reductive amination.[4]
Experimental Protocol: Reductive Amination for PRP-CRM197 Conjugation
-
Activation of PRP Oligosaccharides: The terminal ribose of the PRP oligosaccharides is oxidized to create an aldehyde group.
-
Schiff Base Formation: The activated PRP oligosaccharides are then reacted with the lysine (B10760008) residues on the CRM197 protein, forming an unstable Schiff base linkage.
-
Reduction: A reducing agent, such as sodium cyanoborohydride, is introduced to reduce the Schiff base, forming a stable covalent bond between the PRP oligosaccharide and the CRM197 protein.[5]
-
Purification: The resulting conjugate is purified to remove any unconjugated PRP, CRM197, and other reactants.[4]
Immunogenicity Assessment: Anti-PRP Antibody ELISA
The immunogenicity of this compound is primarily assessed by measuring the serum concentration of anti-PRP IgG antibodies using an enzyme-linked immunosorbent assay (ELISA).
Experimental Protocol: Anti-PRP IgG ELISA
-
Coating: Microtiter plates are coated with purified Hib PRP antigen.
-
Blocking: The plates are blocked to prevent non-specific binding.
-
Sample Incubation: Diluted serum samples from vaccinated individuals are added to the wells, allowing anti-PRP antibodies to bind to the coated antigen.
-
Detection Antibody: An enzyme-conjugated secondary antibody that specifically binds to human IgG is added.
-
Substrate Addition: A chromogenic substrate is added, which is converted by the enzyme on the secondary antibody to produce a colored product.
-
Measurement: The absorbance of the colored product is measured, which is proportional to the concentration of anti-PRP IgG antibodies in the serum sample.[6][7]
Clinical Development and Efficacy
The clinical development of this compound involved a series of trials to establish its safety and efficacy in infants and young children. A pivotal study was a large-scale efficacy trial conducted in Northern California.
Summary of Key Clinical Trial Data
| Trial/Study | Population | Dosage and Schedule | Efficacy/Immunogenicity Outcome | Reference |
| Northern California Efficacy Trial | ~60,000 infants | 3 doses at 2, 4, and 6 months | 100% efficacy against invasive Hib disease in fully vaccinated children (95% CI: 68-100%) | [7] |
| Immunogenicity Study | 96 infants | 3 doses at 2, 4, and 6 months | 79% with protective antibody levels after 2 doses; 96% after 3 doses | [1] |
FDA Approval History
The journey of this compound to full FDA approval was marked by key milestones, reflecting the growing understanding of its safety and efficacy profile.
-
December 1988: this compound, manufactured by Praxis Biologics, receives initial FDA approval for use in children 18 months of age and older.
-
October 1990: The FDA extends the approval of this compound for use in infants as young as 2 months of age, to be administered as a three-dose primary series.[8] This was a critical step in protecting the most vulnerable age group.
-
March 1993: The FDA approves TETRAMUNE, a combination vaccine from Lederle-Praxis Biologicals that includes this compound and the DTP vaccine.[9]
Mechanism of Action: A T-Cell Dependent Immune Response
The success of this compound lies in its ability to convert a T-cell independent polysaccharide antigen into a T-cell dependent antigen, thereby inducing a robust and long-lasting immune response in infants.
Antigen Presentation and T-Cell Activation
dot
Experimental Workflow: From Vaccination to Immunogenicity
dot
References
- 1. A novel mechanism for glycoconjugate vaccine activation of the adaptive immune system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Immunogenicity of Haemophilus influenzae Type b Conjugate Vaccines in Korean Infants: A Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. violinet.org [violinet.org]
- 4. This compound (Diphtheria CRM197 Protein Conjugate): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 5. Glycoconjugate Vaccines for Prevention of Haemophilus influenzae Type b Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4adi.com [4adi.com]
- 7. ibl-international.com [ibl-international.com]
- 8. B- and T-Cell Immune Responses to Pneumococcal Conjugate Vaccines: Divergence between Carrier- and Polysaccharide-Specific Immunogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
Unveiling the Molecular Landscape of CRM197: A Technical Guide for Researchers
For Immediate Release
[City, State] – [Date] – In the landscape of vaccine development and targeted drug delivery, the carrier protein CRM197 stands as a pivotal component. This in-depth technical guide offers a comprehensive overview of the molecular characteristics of CRM197, providing researchers, scientists, and drug development professionals with essential data and methodologies to harness its full potential.
Core Molecular Characteristics
CRM197 is a non-toxic mutant of diphtheria toxin, meticulously engineered for its role as a highly effective carrier protein. A single, strategic amino acid substitution—glycine to glutamic acid at position 52—is the cornerstone of its safety profile, eradicating the enzymatic activity responsible for the toxicity of its parent molecule.[1][2] This genetic detoxification preserves the protein's immunogenicity and its full complement of lysine (B10760008) residues, making it an ideal scaffold for conjugation with haptens and polysaccharides to elicit a robust immune response.[1]
Quantitative Physicochemical Properties
A thorough understanding of the physicochemical properties of CRM197 is paramount for its application in bioconjugation and formulation development. The following table summarizes key quantitative data for this carrier protein.
| Property | Value | Analytical Method(s) |
| Molecular Weight | ~58.4 kDa | SDS-PAGE, Mass Spectrometry[1][3] |
| Number of Amino Acids | 535 | Deduced from gene sequence[1] |
| Isoelectric Point (pI) | ~5.7 - 5.8 | Capillary Isoelectric Focusing (cIEF) |
| Extinction Coefficient (280 nm) | 0.94 (mg/mL)⁻¹cm⁻¹ | UV-Vis Spectroscopy |
| Purity | >95% | SDS-PAGE, HPLC |
Structural and Post-Translational Features
CRM197 is a single polypeptide chain that can be proteolytically "nicked" into two fragments, A and B, which remain linked by a disulfide bridge. The protein contains two disulfide bonds in total.[1] While generally considered a non-glycosylated protein, some studies have noted the potential for minor glycation, such as with lactose, particularly in lyophilized formulations. However, significant and consistent post-translational glycosylation or phosphorylation has not been reported. The protein can exist in both monomeric and dimeric forms, with the monomer being the preferred state for vaccine synthesis.[4][5]
Experimental Protocols for Characterization
Reproducible and reliable characterization of CRM197 is critical for quality control and regulatory compliance. This section provides detailed methodologies for key analytical techniques.
SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE)
Objective: To determine the molecular weight and purity of CRM197.
Methodology:
-
Sample Preparation: Prepare CRM197 samples at a concentration of 1 mg/mL. For reducing conditions, mix the protein solution with 4X LDS loading dye and a reducing agent (e.g., dithiothreitol), then heat at 70°C for 10 minutes. For non-reducing conditions, omit the reducing agent.
-
Gel Electrophoresis: Load 10-20 µg of the prepared protein sample onto a 4-20% Tris-Glycine precast gel.
-
Running Conditions: Run the gel at a constant voltage of 120V until the dye front reaches the bottom of the gel.
-
Staining: Stain the gel with Coomassie Brilliant Blue R-250 for 1 hour with gentle agitation.
-
Destaining: Destain the gel with a solution of 40% methanol (B129727) and 10% acetic acid until clear protein bands are visible against a transparent background.
-
Analysis: Visualize the gel using a gel documentation system. The CRM197 should appear as a single major band at approximately 58.4 kDa.
Western Blotting
Objective: To confirm the identity of CRM197 using specific antibodies.
Methodology:
-
SDS-PAGE: Perform SDS-PAGE as described in section 2.1.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for CRM197 (e.g., rabbit anti-CRM197) diluted in the blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in the blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step as described in step 5.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system. A single band at ~58.4 kDa confirms the identity of CRM197.
Mass Spectrometry
Objective: To confirm the primary structure and identify any modifications of CRM197.
Methodology:
-
Sample Preparation: Reduce and alkylate the protein to break disulfide bonds. Digest the protein into smaller peptides using a specific protease, such as trypsin or CNBr.
-
LC-MS/MS Analysis: Separate the resulting peptides using reverse-phase high-performance liquid chromatography (RP-HPLC) coupled directly to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Data Acquisition: Acquire mass spectra in a data-dependent manner, where the most abundant peptides in each full scan are selected for fragmentation (MS/MS).
-
Data Analysis: Use a protein database search engine (e.g., Mascot, Sequest) to match the experimental MS/MS spectra to the known amino acid sequence of CRM197. This will confirm the protein's identity and can reveal any post-translational modifications or amino acid substitutions.
Circular Dichroism (CD) Spectroscopy
Objective: To analyze the secondary structure and folding of CRM197.
Methodology:
-
Sample Preparation: Prepare a solution of CRM197 at a concentration of 0.1-0.2 mg/mL in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4). The buffer should have low absorbance in the far-UV region.
-
Instrument Setup: Use a calibrated CD spectrometer. Set the wavelength range to 190-260 nm for far-UV CD to analyze secondary structure.
-
Data Acquisition: Record the CD spectrum at a controlled temperature (e.g., 25°C) using a quartz cuvette with a path length of 1 mm.
-
Data Processing: Subtract the spectrum of the buffer blank from the protein spectrum. Convert the raw data (in millidegrees) to mean residue ellipticity [θ].
-
Secondary Structure Estimation: Use deconvolution algorithms (e.g., K2D2, SELCON3) to estimate the percentage of α-helix, β-sheet, and random coil content from the CD spectrum.
Signaling Pathway Interactions
CRM197's biological activity extends beyond its role as a simple carrier. It has been shown to interact with and modulate key cellular signaling pathways, primarily through its binding to Heparin-Binding EGF-like growth factor (HB-EGF).
Inhibition of the PI3K/Akt Signaling Pathway
CRM197 can inhibit the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, a critical regulator of cell growth, proliferation, and survival. This inhibition is often a downstream consequence of its interaction with HB-EGF.
Blockade of HB-EGF-Dependent EGFR Signaling
CRM197 acts as a direct antagonist of HB-EGF, preventing its interaction with the Epidermal Growth Factor Receptor (EGFR). This blockade inhibits the downstream activation of signaling cascades like the Ras-Raf-MEK-ERK pathway, which are crucial for cell proliferation and differentiation.
Conclusion
CRM197's well-defined molecular characteristics, coupled with its established safety and immunogenicity, solidify its position as a leading carrier protein in the field of vaccinology and beyond. This technical guide provides a foundational resource for researchers, enabling a deeper understanding and more effective utilization of this versatile biomolecule. As research continues to uncover the nuances of its interactions and activities, the applications for CRM197 are poised to expand, offering new avenues for the development of life-saving therapeutics and vaccines.
References
- 1. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. usp.org [usp.org]
- 3. Using circular dichroism spectra to estimate protein secondary structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Injury and Nucleotides Induce Phosphorylation of Epidermal Growth Factor Receptor: MMP and HB-EGF Dependent Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transcription-Dependent Epidermal Growth Factor Receptor Activation by Hepatocyte Growth Factor - PMC [pmc.ncbi.nlm.nih.gov]
The Transformative Impact of HibTITER® on the Epidemiology of Haemophilus influenzae type b
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Prior to the advent of effective vaccines, Haemophilus influenzae type b (Hib) was the foremost cause of bacterial meningitis and other severe invasive diseases in children under five years of age. The introduction of polysaccharide-protein conjugate vaccines, particularly HibTITER® (Haemophilus b Conjugate Vaccine [Diphtheria CRM197 Protein Conjugate]), marked a pivotal turning point in public health. This technical guide provides an in-depth analysis of the epidemiological shift in Hib disease following the widespread implementation of this compound®. It details the pre-vaccine disease burden, the immunological basis for the vaccine's success, methodologies for disease surveillance and vaccine efficacy assessment, and the quantitative impact on disease incidence. This document is intended for researchers, scientists, and drug development professionals engaged in infectious disease and vaccine research.
Introduction: The Pre-Vaccine Era
Haemophilus influenzae is a Gram-negative coccobacillus that can be classified into encapsulated (typeable) and unencapsulated (nontypeable) strains. Six distinct capsular serotypes (a-f) are known, with type b (Hib) historically being the most virulent and responsible for over 95% of invasive H. influenzae disease in young children.[1] The organism's sole reservoir is humans, and it is transmitted via respiratory droplets.[2]
Before the introduction of conjugate vaccines, Hib was a leading cause of life-threatening invasive bacterial infections, primarily affecting children under five.[2][3] The spectrum of invasive Hib disease included meningitis, epiglottitis, pneumonia, septic arthritis, and cellulitis.[2][4] Hib meningitis was the most common manifestation, affecting approximately 1 in 200 children in the U.S. before their fifth birthday and carrying a case-fatality rate of 3-6%.[3][5] A significant portion of survivors, between 15% and 30%, suffered permanent neurological sequelae such as hearing loss, seizure disorders, or cognitive impairment.[1][2]
Epidemiological Data: Pre-Vaccine Baseline
The incidence of invasive Hib disease varied globally but was consistently high in pediatric populations. The data below establishes a baseline for understanding the vaccine's impact.
| Region/Country | Age Group | Disease Manifestation | Annual Incidence (per 100,000) | Data Source(s) |
| United States | Children < 5 years | All Invasive Hib Disease | 67 - 131 | [6] |
| United States | Children < 5 years | Hib Meningitis | 54 (average) | [6][7] |
| Finland | Children < 5 years | All Invasive Hib Disease | 52 | [6] |
| United Kingdom | Children < 5 years | All Invasive Hib Disease | 24 - 36 | [6] |
| The Gambia | Infants < 1 year | Hib Meningitis | 297 | [7] |
| Developed Countries | Children 0-4 years | Epiglottitis | 13 | [5] |
This compound®: A Conjugate Vaccine Approach
The first-generation Hib vaccine, composed of the purified polyribosylribitol phosphate (B84403) (PRP) capsular polysaccharide, was licensed in 1985. However, its efficacy was limited as PRP is a T-cell-independent antigen, which elicits a poor immune response in infants and young children—the population most at risk.[8][9]
The breakthrough came with the development of conjugate vaccines. This compound®, licensed for infants in 1990, is composed of Hib oligosaccharides covalently linked to a carrier protein, the non-toxic CRM197 diphtheria toxin mutant.[5] This conjugation transforms the T-cell-independent polysaccharide into a T-cell-dependent antigen.[8][10]
Mechanism of Action: T-Cell Dependent Immune Response
The conjugate vaccine's mechanism is a cornerstone of its success in the infant population. It recruits T-cell help to stimulate a robust and mature immune response against the polysaccharide capsule.
-
Antigen Recognition & Internalization : A B-cell specific for the PRP polysaccharide recognizes and binds the entire PRP-CRM197 conjugate via its B-cell receptor (BCR). The conjugate is then internalized.[11][12]
-
Antigen Processing & Presentation : Inside the B-cell, the conjugate is degraded. Peptides from the CRM197 carrier protein are loaded onto Major Histocompatibility Complex (MHC) class II molecules and presented on the B-cell surface.[11]
-
T-Cell Activation : A cognate follicular helper T-cell (Tfh), previously activated by recognizing the same carrier protein peptides on an antigen-presenting cell (like a dendritic cell), recognizes the peptide-MHC II complex on the B-cell.[11][12]
-
B-Cell Proliferation and Differentiation : This T-cell interaction provides co-stimulatory signals (e.g., CD40-CD40L) and cytokine help (e.g., IL-4, IL-21) to the B-cell. This robustly activates the B-cell, leading to its proliferation and differentiation into:
-
Long-lived Plasma Cells : These cells migrate to the bone marrow and secrete high-affinity, class-switched anti-PRP IgG antibodies, providing long-term serological protection.[2][10]
-
Memory B-Cells : These cells persist and allow for a rapid and potent secondary antibody response upon subsequent exposure to Hib bacteria.[2][13]
-
This T-cell dependent pathway is crucial for inducing immunological memory and high-avidity antibodies in infants, whose immune systems do not respond well to T-cell-independent antigens.[8][10]
Caption: T-cell dependent activation pathway induced by the this compound® conjugate vaccine.
Post-Licensure Impact on Hib Epidemiology
The introduction of this compound® and other conjugate vaccines into routine infant immunization schedules in the early 1990s resulted in one of the most dramatic successes in public health history. Post-licensure surveillance studies rapidly demonstrated a profound and sustained decline in the incidence of invasive Hib disease.[14]
A key factor in this success was the vaccine's ability to reduce asymptomatic nasopharyngeal carriage of Hib bacteria.[7][14] This reduction in the human reservoir decreased transmission of the organism throughout the community, leading to a strong herd immunity effect that protected even unimmunized individuals.[15]
Quantitative Data: The Epidemiological Shift
The following table summarizes the incidence of invasive Hib disease in children under five years old before and after the widespread introduction of conjugate vaccines.
| Region/Country | Pre-Vaccine Incidence (per 100,000) | Post-Vaccine Incidence (per 100,000) | Percent Decline | Data Source(s) |
| United States | ~100 (average invasive disease) | < 1 | >99% | [1] |
| Finland | 13.2 (epiglottitis, 1985-86) | 0.3 (1992) | 97.7% | [5] |
| France | 12.0 (meningitis, 1991-92) | 0.4 (1996-2008) | 96.7% | [15] |
| Global (2000) | 31 (meningitis) | 5 (meningitis, 2015) | 83.9% | [7] |
A landmark post-licensure surveillance study conducted in a large Northern California population (Kaiser Permanente) following the 1990 approval of this compound® for infants was instrumental in documenting this rapid decline. The study reported a virtual disappearance of invasive Hib disease in children within just a few years of the vaccine's introduction. By 1995, overall Hib disease levels in the United States and Canada had fallen by more than 95% from pre-immunization levels.[14]
Experimental Protocols
Accurate surveillance and assessment of vaccine impact rely on standardized laboratory and epidemiological methods.
Epidemiological Surveillance for Invasive Hib Disease
Effective surveillance is crucial for monitoring disease trends and identifying vaccine failures.
-
Case Definition :
-
Confirmed Case : Isolation of H. influenzae from a normally sterile body site (e.g., blood, cerebrospinal fluid [CSF], or joint, pleural, or pericardial fluid) with subsequent confirmation of serotype b.[1][16] Nucleic acid detection (e.g., PCR) from a sterile site is also confirmatory.[1]
-
Probable Case : A clinically compatible case of meningitis with the detection of Hib antigen in the CSF.[16] (Note: Antigen tests on urine or serum are considered unreliable).[16]
-
-
Surveillance Method : Active, population-based surveillance is the gold standard. This involves a network of clinical laboratories actively reporting all H. influenzae isolates from sterile sites to public health authorities.[1] An example is the CDC's Active Bacterial Core surveillance (ABCs) system.[1]
-
Data Collection : For each case, demographic, clinical (syndrome type, outcome), laboratory (serotype), and vaccination status information should be collected.[1]
Caption: Standardized workflow for epidemiological surveillance of invasive Hib disease.
Laboratory Methods for H. influenzae Serotyping
Accurate serotyping is essential to distinguish Hib from other serotypes and nontypeable strains, which are not prevented by the vaccine.
-
Slide Agglutination Serotyping (SAST) : This is the traditional method. A suspension of the bacterial isolate is mixed on a slide with commercially available antisera specific for each of the six capsular types (a-f). Visible agglutination (clumping) in the presence of a specific antiserum identifies the serotype.[3][17] While effective, this method can be subject to error if not performed with standardized reagents and quality control.[17]
-
PCR-Based Capsule Typing : This molecular method is more accurate and has become the confirmatory standard.[3][17] It uses polymerase chain reaction (PCR) to amplify capsule-specific genes. For Hib, the target is typically the bexA gene within the type b capsule biosynthesis locus.[15] Real-time PCR (rt-PCR) assays have also been developed that can detect and serotype H. influenzae directly from clinical specimens like CSF, offering a rapid and sensitive diagnostic tool.[18]
Serological Assay for Anti-PRP Antibody
Measuring the concentration of anti-PRP IgG antibodies in serum is the primary method for assessing immunogenicity in clinical trials. The enzyme-linked immunosorbent assay (ELISA) is the standard technique.
-
Principle : The assay quantifies PRP-specific antibodies by their ability to bind to PRP antigen immobilized on a solid phase (microtiter plate).[19]
-
General Protocol :
-
Plate Coating : Microtiter wells are coated with purified Hib PRP antigen.
-
Blocking : Non-specific binding sites in the wells are blocked using a protein solution (e.g., bovine serum albumin).
-
Sample Incubation : Dilutions of patient/subject serum are added to the wells. If present, anti-PRP antibodies bind to the immobilized antigen.
-
Secondary Antibody Incubation : An enzyme-conjugated secondary antibody that binds to human IgG (e.g., anti-human IgG-HRP) is added.
-
Substrate Addition : A chromogenic substrate (e.g., TMB) is added. The enzyme on the secondary antibody converts the substrate into a colored product.
-
Detection : The reaction is stopped, and the optical density (color intensity) is measured using a microplate reader. The intensity is directly proportional to the amount of anti-PRP IgG in the sample.[19]
-
-
Correlates of Protection : Based on early studies, a serum anti-PRP IgG concentration of ≥0.15 µg/mL is generally considered the minimum level for short-term protection, while a level of ≥1.0 µg/mL is indicative of long-term protection.[8]
Statistical Methods for Vaccine Efficacy Calculation
Vaccine efficacy (VE) is calculated in prospective, controlled clinical trials to measure the proportionate reduction in disease among vaccinated individuals.
-
Formula : VE is typically calculated as: VE = (ARU - ARV) / ARU × 100% Where:
-
ARU = Attack rate in the unvaccinated (placebo) group
-
ARV = Attack rate in the vaccinated group
-
-
Meta-Analysis : To obtain robust estimates, data from multiple trials are often pooled in a meta-analysis. A random-effects model is commonly used to account for variability between studies. Results are reported as pooled efficacy estimates with 95% confidence intervals (CIs).[20][21] Efficacy can be calculated for different outcomes (e.g., invasive Hib disease, meningitis) and by the number of doses received.[20][21] For example, a meta-analysis of controlled trials found the pooled efficacy against invasive Hib disease to be 59% after one dose, 92% after two doses, and 93% after three doses.[21]
Conclusion
The introduction of the this compound® conjugate vaccine was a landmark achievement in preventive medicine, fundamentally altering the epidemiology of Haemophilus influenzae type b. By converting a T-cell-independent antigen into a T-cell-dependent one, the vaccine provided robust, lasting immunity to the most vulnerable infant population. The subsequent, dramatic decline of over 95% in invasive Hib disease is a testament to the vaccine's direct protective effects and its ability to induce strong herd immunity. The standardized protocols for surveillance, laboratory confirmation, and serological analysis detailed herein remain critical for monitoring the continued success of Hib vaccination programs and for the development of future conjugate vaccines against other encapsulated bacterial pathogens.
References
- 1. Chapter 2: Haemophilus influenzae invasive disease | Manual for the Surveillance of Vaccine-Preventable Diseases | CDC [cdc.gov]
- 2. Hib Vaccines: Past, Present, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. emedicine.medscape.com [emedicine.medscape.com]
- 4. oeps.wv.gov [oeps.wv.gov]
- 5. Hib Vaccines: Their Impact on Haemophilus influenzae Type b Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Invasive Haemophilus influenzae Infections after 3 Decades of Hib Protein Conjugate Vaccine Use - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Long Term Impact of Conjugate Vaccines on Haemophilus influenzae Meningitis: Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Haemophilus influenzae type b conjugate vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Systematic Evaluation of the Distribution of Immune Cells following Subcutaneous Administration of Haemophilus Influenzae Type B Vaccine to Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. On the mechanisms of conjugate vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Khan Academy [khanacademy.org]
- 13. Conjugate vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Haemophilus influenzae – Confirmation of Identification and Serotyping | Public Health Ontario [publichealthontario.ca]
- 15. Impact of Haemophilus influenzae type b vaccination on the incidence of invasive Haemophilus influenzae disease in France, 15 years after its introduction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. michigan.gov [michigan.gov]
- 17. Identification of Haemophilus influenzae Serotypes by Standard Slide Agglutination Serotyping and PCR-Based Capsule Typing - PMC [pmc.ncbi.nlm.nih.gov]
- 18. journals.asm.org [journals.asm.org]
- 19. 4adi.com [4adi.com]
- 20. Dose-specific efficacy of Haemophilus influenzae type b conjugate vaccines: a systematic review and meta-analysis of controlled clinical trials - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Dose-specific efficacy of Haemophilus influenzae type b conjugate vaccines: a systematic review and meta-analysis of controlled clinical trials | Epidemiology & Infection | Cambridge Core [cambridge.org]
Methodological & Application
Application Notes and Protocols: HibTITER Immunogenicity in Infants
These application notes provide a comprehensive overview of the immunogenicity of the Haemophilus influenzae type b (Hib) conjugate vaccine, HibTITER (PRP-OMPC), in infants. This document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and visual representations of key processes.
Introduction
Invasive diseases caused by Haemophilus influenzae type b (Hib), such as meningitis and epiglottitis, were a leading cause of morbidity and mortality in young children prior to the introduction of effective vaccines.[1][2] The Hib vaccine is designed to elicit a protective immune response against the Hib bacterium.[1] The vaccine is created by conjugating the polyribosylribitol phosphate (B84403) (PRP) polysaccharide from the bacterial capsule to a protein carrier.[1][3][4] This conjugation process enhances the immunogenicity of the polysaccharide, particularly in infants whose immune systems respond poorly to polysaccharide antigens alone.[4][5]
This compound, also known as PRP-OMPC, is a Hib conjugate vaccine that utilizes the outer membrane protein complex (OMPC) of Neisseria meningitidis as the carrier protein.[6][7] This specific formulation has demonstrated robust immunogenicity, even after the first dose in young infants.[6][7][8] More than 95% of infants develop protective antibody levels after a primary series of 2 or 3 doses.[3]
Quantitative Data Summary
The following tables summarize the immunogenicity data from various clinical studies of Hib conjugate vaccines in infants. The primary measure of immunogenicity is the geometric mean concentration (GMC) or geometric mean titer (GMT) of anti-PRP antibodies and the percentage of infants achieving seroprotective antibody levels, typically defined as ≥0.15 µg/mL for short-term and ≥1.0 µg/mL for long-term protection.[9][10]
Table 1: Comparison of Anti-PRP Antibody Responses to Different Hib Conjugate Vaccines in Infants
| Vaccine Type | Doses | Age at Vaccination | Geometric Mean Antibody Concentration (µg/mL) | Percentage of Infants with Antibody Titer ≥1.0 µg/mL | Reference |
| PRP-OMPC | 1 | 2 months | 0.41 | 75.7% (≥0.15 µg/mL) | [7] |
| PRP-OMPC | 2 | 2, 4 months | - | 74% (≤1000g birth weight), 83% (>1000g birth weight) | [9] |
| PRP-OMPC | 3 | 2, 4, 6 months | - | 96% | [5] |
| PRP-T | 3 | 2, 4, 6 months | - | 88-97% | [6] |
| HbOC | 3 | 2, 4, 6 months | 6.3 | 88-97% | [6] |
| PRP-OMPC vs PRP-T vs HbOC | 1 or 2 | 2, 4 months | PRP-OMPC > PRP-T and HbOC (p < 0.001) | - | [6] |
| PRP-OMPC vs PRP-T vs HbOC | 3 | 2, 4, 6 months | No significant difference | 88-97% | [6] |
Table 2: Immunogenicity of this compound (PRP-OMPC) in Combination Vaccines
| Vaccine Combination | Age at Vaccination | Post-Primary Series Anti-PRP GMC (µg/mL) | Pre-Booster Anti-PRP GMC (µg/mL) | Reference |
| DTaP5-IPV-HepB-Hib (PRP-OMPC) | 2, 3, 4 months | 11.3 | 1.9 | [7][11] |
| DTaP3-IPV-HepB/Hib | 2, 3, 4 months | 0.5 | 0.2 | [7][11] |
| TETRAMUNE (DTP + this compound) | 2, 4, 6 months | All seropositive | - | [12] |
| DTP and this compound (separate) | 2, 4, 6 months | All seropositive | - | [12] |
Table 3: Booster Response to Hib Conjugate Vaccines in Infants Primed with PRP-OMPC
| Primary Series (2, 4 months) | Booster Vaccine (12-15 months) | Pre-Booster GMC (µg/mL) | Post-Booster GMC (µg/mL) | Reference |
| PRP-OMPC | PRP-OMPC | 0.593 | 7.46 | [13] |
| PRP-OMPC | HbOC | 0.449 | 29.5 | [13] |
Experimental Protocols
Study Design and Subject Enrollment
A common study design for evaluating Hib vaccine immunogenicity is a multicenter, randomized clinical trial.[6]
-
Participants : Healthy infants are recruited, typically from private pediatric practices.[6] Inclusion criteria often specify an age range (e.g., 2-6 months) and the absence of prior Hib vaccination.[14][15] Exclusion criteria may include acute febrile illness, major congenital defects, known immunodeficiency, or recent administration of blood products or immunosuppressive drugs.[15]
-
Randomization : Subjects are randomly assigned to receive one of the study vaccines.[6][16] In some studies, a saline placebo is used as a control.[16]
-
Blinding : Studies are often double-blinded, where neither the investigators nor the participants' guardians know which vaccine is being administered.[17]
Vaccination Schedule
The vaccination schedule varies depending on the specific vaccine and the study protocol.
-
Primary Series :
-
Booster Dose : A booster dose is typically administered between 12 and 18 months of age.[2][8][13]
Blood Sample Collection
Blood samples are collected to measure the antibody response to the vaccine.
-
Timing :
-
A baseline blood sample is often taken before the first vaccination.
-
Subsequent samples are collected 4-6 weeks after the completion of the primary vaccination series.[9]
-
For booster studies, blood is drawn immediately before and one month after the booster dose.
-
Immunological Assays
The concentration of anti-PRP antibodies in serum is the primary endpoint for immunogenicity studies.
-
Enzyme-Linked Immunosorbent Assay (ELISA) : A common method for quantifying anti-PRP antibodies is the ELISA, as described by Phipps et al.[9] This assay measures the amount of specific IgG antibodies against the Hib PRP antigen.
-
Radioactive Antigen-Binding Assay : This is another method used to measure Hib antibody concentrations.[13]
Safety and Reactogenicity Assessment
The safety of the vaccine is monitored throughout the study.
-
Data Collection : Parents or guardians are often provided with diary cards to record any local (e.g., redness, swelling, pain at the injection site) and systemic (e.g., fever, irritability, drowsiness) reactions for a set period (e.g., 7 days) after each vaccination.[18]
-
Adverse Events : All adverse events, whether solicited or spontaneously reported, are documented and evaluated for their potential relationship to the vaccination.
Visualizations
Mechanism of Action: T-Cell Dependent Immune Response to Hib Conjugate Vaccine
Caption: T-cell dependent immune response to a Hib conjugate vaccine.
Experimental Workflow for a Three-Dose Primary Infant Series Immunogenicity Study
Caption: Experimental workflow for a Hib vaccine immunogenicity study.
References
- 1. Hib vaccine | Research Starters | EBSCO Research [ebsco.com]
- 2. Haemophilus b conjugate vaccine (intramuscular route) - Side effects & uses - Mayo Clinic [mayoclinic.org]
- 3. About Hib Vaccine (Haemophilus Influenzae Type b Vaccine) | CDC [cdc.gov]
- 4. Hib vaccine - Wikipedia [en.wikipedia.org]
- 5. Three-dose vaccination of infants under 8 months of age with a conjugate Haemophilus influenzae type B vaccine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differences in the immunogenicity of three Haemophilus influenzae type b conjugate vaccines in infants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Anti-PRP antibody levels after a primary series of PRP-OMPC and persistence of antibody titres following primary and booster doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Immunogenicity of Haemophilus influenzae Type b Protein Conjugate Vaccines in Very Low Birth Weight Infants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Immunogenicity and safety of Haemophilus influenzae type b conjugate vaccine (this compound) and a combination vaccine of diphtheria, tetanus, pertussis and this compound (TETRAMUNE) in two-month-old infants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antibody response of Navajo children primed with PRP-OMP vaccine to booster doses of PRP-OMP vs. HbOC vaccine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound (Diphtheria CRM197 Protein Conjugate): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. Safety and immunogenicity of Haemophilus influenzae type b polysaccharide-diphtheria toxoid conjugate vaccine (PRP-D) in infants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Interchangeability of Conjugated Haemophilus influenzae Type b Vaccines in Infants: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 18. A combined liquid Hib (PRP-OMP), hepatitis B, diphtheria, tetanus and whole-cell pertussis vaccine: uncontrolled preliminary clinical trial of immunogenicity and reactogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for HibTITER Efficacy Assessment in Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the clinical trial design and key experimental protocols for assessing the efficacy of HibTITER, a conjugate vaccine for Haemophilus influenzae type b (Hib).
Introduction
Haemophilus influenzae type b is a bacterium that can cause severe invasive diseases, including meningitis and pneumonia, particularly in young children. The this compound vaccine was developed to elicit a protective immune response against the polyribosylribitol phosphate (B84403) (PRP) capsule of the Hib bacterium. Clinical trials for this compound have been pivotal in demonstrating its efficacy and safety, leading to its widespread use and a significant reduction in the incidence of invasive Hib disease.
The primary goal of this compound efficacy trials is to evaluate the vaccine's ability to prevent invasive Hib disease. This is assessed through a combination of clinical endpoint evaluation and immunogenicity studies that measure the vaccine's ability to induce a robust and sustained antibody response.
Clinical Trial Design
The gold standard for assessing vaccine efficacy is the randomized, double-blind, placebo-controlled clinical trial. This design minimizes bias and allows for a direct comparison between vaccinated and unvaccinated groups.
1. Study Population: The target population for this compound efficacy trials typically consists of healthy infants, as they are the most vulnerable to invasive Hib disease.[1]
Inclusion Criteria:
-
Healthy infants of a specific age range (e.g., 2-6 months at first dose).[2][3]
-
Absence of a known or suspected impairment of the immune system.
-
No previous vaccination with a Hib vaccine.[1]
-
Informed consent from a parent or legal guardian.[1]
Exclusion Criteria:
-
History of a severe allergic reaction to any vaccine component.[1]
-
Acute febrile illness at the time of vaccination.[1]
-
Receipt of any blood products or immunoglobulins within the preceding months.[1]
-
Any underlying medical condition that could interfere with the assessment of the vaccine.[1]
2. Randomization and Blinding: Participants are randomly assigned to receive either this compound or a placebo (e.g., saline solution). To prevent bias in the assessment of outcomes, both the participants' families and the study investigators are blinded to the treatment allocation.
3. Vaccination Schedule: The vaccination schedule for this compound in infants typically involves a primary series of doses followed by a booster dose.[2][4]
| Dose | Recommended Age |
| First Dose | 2 months |
| Second Dose | 4 months |
| Third Dose | 6 months |
| Booster Dose | 15-18 months |
4. Efficacy Endpoints: The primary efficacy endpoint in this compound clinical trials is the prevention of confirmed invasive Hib disease. This includes conditions such as meningitis, bacteremia, and epiglottitis. Secondary endpoints may include the prevention of Hib-related pneumonia and nasopharyngeal colonization.
5. Immunogenicity Assessment: A critical component of the clinical trial is the assessment of the vaccine's immunogenicity. This is achieved by measuring the concentration of anti-PRP IgG antibodies in the serum of trial participants at various time points.
Correlates of Protection: Serological correlates of protection have been established for Hib vaccines and are crucial for evaluating immunogenicity. These are specific antibody concentrations that are associated with protection against invasive Hib disease.
-
Short-term protection: An anti-PRP IgG concentration of ≥0.15 µg/mL is considered the minimum protective level.[5]
-
Long-term protection: An anti-PRP IgG concentration of ≥1.0 µg/mL post-vaccination is associated with long-term immunity.[5]
Experimental Protocols
1. Serum Sample Collection and Handling:
-
Pre-vaccination: A blood sample is collected from each participant before the first dose of the vaccine to establish a baseline antibody level.
-
Post-vaccination: Blood samples are collected at specific intervals after the primary vaccination series and after the booster dose to assess the antibody response. A common time point for post-primary series collection is one month after the last dose.
-
Processing: Serum should be separated from the blood cells as soon as possible. The serum is then aliquoted and stored at -20°C or lower until analysis.
2. Anti-PRP IgG ELISA Protocol: The enzyme-linked immunosorbent assay (ELISA) is the standard method for quantifying anti-PRP IgG antibodies in serum.
Materials:
-
96-well microtiter plates coated with Hib PRP antigen.
-
Participant serum samples and reference standards.
-
Wash buffer (e.g., PBS with 0.05% Tween-20).
-
Diluent buffer (e.g., PBS with 1% BSA and 0.05% Tween-20).
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated goat anti-human IgG).
-
Substrate solution (e.g., TMB).
-
Stop solution (e.g., 2N H₂SO₄).
-
Microplate reader.
Procedure:
-
Plate Preparation: If not pre-coated, coat microtiter plates with a solution of Hib PRP antigen (e.g., 1 µg/mL in PBS) and incubate overnight at 4°C. Wash the plates with wash buffer.
-
Blocking: Block non-specific binding sites by adding a blocking buffer (e.g., PBS with 1% BSA) and incubating for 1-2 hours at 37°C. Wash the plates.
-
Sample and Standard Incubation: Prepare serial dilutions of the reference standard and participant serum samples in diluent buffer. Add 100 µL of each dilution to the appropriate wells and incubate for 2 hours at 37°C.[6] Wash the plates.
-
Secondary Antibody Incubation: Add 100 µL of the enzyme-conjugated secondary antibody to each well and incubate for 1-2 hours at 37°C. Wash the plates.
-
Substrate Reaction: Add 100 µL of the substrate solution to each well and incubate in the dark at room temperature for a specified time (e.g., 15-30 minutes).
-
Stop Reaction: Add 50 µL of the stop solution to each well.
-
Data Acquisition: Read the optical density (OD) of each well at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
Data Analysis: Construct a standard curve by plotting the OD values of the reference standards against their known concentrations. Use the standard curve to determine the anti-PRP IgG concentration in the participant serum samples.
Data Presentation
Quantitative data from immunogenicity studies should be summarized in clear and structured tables to facilitate comparison between the vaccine and placebo groups.
Table 1: Geometric Mean Concentrations (GMC) of Anti-PRP IgG (µg/mL)
| Time Point | This compound Group (N=...) | Placebo Group (N=...) |
| Pre-vaccination (Dose 1) | [GMC value] | [GMC value] |
| Post-primary series (1 month) | [GMC value] | [GMC value] |
| Pre-booster | [GMC value] | [GMC value] |
| Post-booster (1 month) | [GMC value] | [GMC value] |
Table 2: Percentage of Participants Achieving Protective Anti-PRP IgG Levels
| Antibody Level | Time Point | This compound Group (N=...) | Placebo Group (N=...) |
| ≥0.15 µg/mL | Post-primary series (1 month) | [Percentage] | [Percentage] |
| Post-booster (1 month) | [Percentage] | [Percentage] | |
| ≥1.0 µg/mL | Post-primary series (1 month) | [Percentage] | [Percentage] |
| Post-booster (1 month) | [Percentage] | [Percentage] |
Visualizations
Caption: Workflow of a randomized, placebo-controlled clinical trial for this compound.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. This compound (Diphtheria CRM197 Protein Conjugate): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 3. Immunogenicity of Haemophilus influenzae b conjugate vaccine (this compound) and safety of this compound and a combination vaccine of diphtheria, tetanus, pertussis and this compound in infants two months of age: a preliminary report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. drugs.com [drugs.com]
- 5. HIBSG - Overview: Haemophilus influenzae Type B Antibody, IgG, Serum [mayocliniclabs.com]
- 6. Use of immuno assays during the development of a Hemophilus influenzae type b vaccine for technology transfer to emerging vaccine manufacturers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Methodology for HibTITER® Clinical Trials
These application notes provide a detailed overview of the methodologies employed in the clinical evaluation of HibTITER®, a conjugate vaccine for Haemophilus influenzae type b (Hib). The protocols and data are intended for researchers, scientists, and drug development professionals engaged in vaccine research and clinical trial design.
Experimental Protocols
This section outlines the key experimental designs and procedures for evaluating the safety, immunogenicity, and efficacy of the this compound® vaccine.
Protocol: Randomized Controlled Trial for Safety and Immunogenicity
This protocol describes a typical randomized, double-blind, controlled clinical trial design to assess the safety and immunogenicity of this compound® in an infant population.
1.1.1 Study Objectives
-
Primary (Safety): To evaluate and compare the incidence of local and systemic adverse events following the administration of this compound® versus a control vaccine.
-
Primary (Immunogenicity): To measure and compare the serum anti-PRP (polyribosylribitol phosphate) antibody response in infants vaccinated with this compound® versus a control group.
-
Secondary (Efficacy): To estimate the protective efficacy of the vaccine by monitoring the incidence of invasive Hib disease in both study arms.
1.1.2 Participant Population
-
Inclusion Criteria: Healthy infants aged 6 to 15 weeks with no known immune dysfunction or contraindications to standard vaccinations.[1][2] A guardian must be able to provide informed consent and comply with the protocol requirements.[2]
-
Exclusion Criteria: History of previous Hib vaccination, acute febrile illness, major congenital defects, known allergies to vaccine components, or prior administration of immunosuppressants or blood products within a specified timeframe.[2]
1.1.3 Study Design and Randomization
-
Enroll a statistically significant number of participants (e.g., several thousand for efficacy trials).[1]
-
Using a standard table of random numbers, assign participants in a 1:1 ratio to one of two arms:[3]
-
The study should be double-blinded, where neither the participants' guardians nor the study investigators are aware of the vaccine assignment.
1.1.4 Vaccination and Follow-up Schedule
-
Administer the assigned vaccine intramuscularly (0.5 mL dose) at approximately 2, 4, and 6 months of age.[1][5][6]
-
A single booster dose is typically administered at 15 months of age or older.[6][7]
-
Collect safety data for the first 72 hours after each vaccination via parental reporting and interviews.[1]
-
Monitor participants for any hospitalizations, outpatient visits, or signs of invasive disease throughout the study period.[1]
-
Collect blood samples prior to the first dose and after the final dose of the primary series to assess immunogenicity.
Protocol: Measurement of Anti-PRP Antibody Response
This protocol outlines the procedure for quantifying the functional immune response to the Hib vaccine.
-
Sample Collection: Collect whole blood via venipuncture from study participants at baseline (before the first dose) and post-vaccination (typically 3-4 weeks after the final dose of the primary series).
-
Serum Separation: Process blood samples to separate serum. Store serum frozen at -20°C or below until analysis.
-
Antibody Quantification: Measure the concentration of antibodies specific to the Hib PRP capsule using a standardized immunoassay (e.g., ELISA).
-
Data Analysis:
-
Calculate the geometric mean titers (GMT) of anti-PRP antibodies for each group.[8]
-
Determine the percentage of participants in each group who achieve seroprotective antibody concentrations. Two key thresholds are widely used:
-
Compare the GMTs and seroprotection rates between the investigational and control arms using appropriate statistical methods.
-
Data Presentation
The following tables summarize quantitative data from key clinical trials involving this compound® and other Hib conjugate vaccines.
Table 1: Immunogenicity of this compound® in Infants (Post-Primary Series)
| Study Cohort | Number of Doses | % Achieving Anti-PRP Titer ≥ 0.15 µg/mL | % Achieving Anti-PRP Titer ≥ 1.0 µg/mL | Citation |
|---|---|---|---|---|
| Taiwanese Infants | 3 | 100% | 91% | [4] |
| US Infants & Children | 3 | Not specified | 97% - 100% |[6] |
Table 2: Protective Efficacy of Hib Conjugate Vaccines Against Invasive Disease
| Vaccine Type | Study Population | Dosing Schedule | Protective Efficacy | Citation |
|---|---|---|---|---|
| PRP-D | Finnish Infants | 3, 4, 6 months | 87% - 90% | [10][11] |
| HbOC (this compound®) | Northern California (Kaiser) Infants | 2, 4, 6 months | 100% (after 3 doses) | [10] |
| PRP-OMP | Navajo Infants | 2, 4 months | 93% | [10] |
| Multiple Conjugates | Meta-Analysis (8 trials) | Various | 84% (Overall) |[12][13] |
Table 3: Safety Profile and Adverse Events (within 72 hours post-vaccination)
| Adverse Event | Frequency Category | Description | Citation |
|---|---|---|---|
| Local Reactions | |||
| Pain/Tenderness at Injection Site | Common | Occurs in 20-25% of recipients; generally mild and resolves within 2-3 days. | [14] |
| Redness/Swelling/Warmth | Common | Mild and transient reactions at the injection site. | [14][15] |
| Systemic Reactions | |||
| Fever | Infrequent | Occurs in approximately 2% of vaccinees. | [14] |
| Irritability/Crying | More Frequent than Control | Rates can be significantly higher in the vaccine group compared to a control (e.g., Hepatitis B vaccine). | [1] |
| Seizures | Rare | No statistically significant increase, though isolated events have been monitored. | [1] |
| Severe Adverse Events | Very Rare | Studies show no difference in the frequency of severe events between Hib vaccine and placebo groups. |[14] |
Visualizations: Workflows and Principles
The following diagrams illustrate the core processes and concepts in this compound® clinical trials.
References
- 1. Effectiveness and safety of an Haemophilus influenzae type b conjugate vaccine (PRP-T) in young infants. Kaiser-UCLA Vaccine Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Phase I Clinical Evaluation of a Synthetic Oligosaccharide-Protein Conjugate Vaccine against Haemophilus influenzae Type b in Human Adult Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immunogenicity of Haemophilus influenzae b conjugate vaccine (this compound) and safety of this compound and a combination vaccine of diphtheria, tetanus, pertussis and this compound in infants two months of age: a preliminary report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Immunogenicity and safety of Haemophilus influenzae type b conjugate vaccine (this compound) and a combination vaccine of diphtheria, tetanus, pertussis and this compound (TETRAMUNE) in two-month-old infants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound (Diphtheria CRM197 Protein Conjugate): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 7. This compound: Key Safety & Patient Guidance [drugs.com]
- 8. synapse.koreamed.org [synapse.koreamed.org]
- 9. Hib Vaccines: Past, Present, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Haemophilus b Conjugate Vaccines for Prevention of Haemophilus influenzae Type b Disease Among Infants and Children Two Months of Age and Older Recommendations of the ACIP [cdc.gov]
- 11. Finnish efficacy trials with Haemophilus influenzae type b vaccines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Efficacy of Haemophilus influenzae type b vaccination of children: a meta-analysis - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. cdn.who.int [cdn.who.int]
- 15. Articles [globalrx.com]
Application Notes: Serum Bactericidal Assay for HibTITER Functional Antibody Response
Introduction
The Serum Bactericidal Assay (SBA) is a critical functional assay used to measure the ability of antibodies in a serum sample to kill Haemophilus influenzae type b (Hib) bacteria in the presence of complement. This assay is considered a key correlate of protection for Hib vaccines, including HibTITER.[1][2][3] Unlike ELISAs which measure the quantity of binding antibodies, the SBA assesses the functional capacity of these antibodies to mediate complement-dependent bacteriolysis, providing a more direct measure of their protective potential.[1][4] This is particularly important as not all anti-Hib antibodies may be functionally effective.[1]
Principle of the Assay
The SBA mimics the in vivo mechanism of antibody-mediated immunity against encapsulated bacteria like Hib. The primary protective mechanism against H. influenzae is antibody and complement-mediated bactericidal killing.[1] Specific antibodies, primarily IgG and IgM, bind to the polyribosylribitol phosphate (B84403) (PRP) capsule of Hib bacteria. This binding event activates the classical complement pathway, leading to the formation of the membrane attack complex (MAC) on the bacterial surface. The MAC creates pores in the bacterial membrane, disrupting the osmotic balance and resulting in bacterial lysis and death. The SBA quantifies this killing by incubating serially diluted serum samples with a known amount of Hib bacteria and an external source of complement (typically baby rabbit serum).[1][4][5] The bactericidal titer is determined as the reciprocal of the highest serum dilution that results in a 50% or greater reduction in bacterial colonies compared to a control with no active antibodies.[1][6]
Applications
-
Vaccine Efficacy and Immunogenicity Studies: The SBA is a primary endpoint in clinical trials for new Hib-containing combination vaccines to ensure that the Hib component elicits a protective functional antibody response.[1]
-
Correlate of Protection: A serum bactericidal antibody titer is a recognized correlate of protection against invasive Hib disease.[3] A bactericidal index of 10 has been shown to correspond to an anti-Hib IgG antibody concentration of approximately 0.15 μg/mL, a widely accepted protective level.[1] For long-term protection, an IgG level of ≥1.0 μg/ml is often cited.[4][7]
-
Evaluation of Immune Status: The SBA can be used to assess the functional antibody response in individuals with suspected immunodeficiencies or to evaluate the response to vaccination in immunocompromised patients.[8]
-
Epidemiological Surveillance: The assay is valuable in monitoring population-level immunity and identifying groups at risk of Hib infection.
Data Presentation
Table 1: Quantitative Parameters of the Hib Serum Bactericidal Assay
| Parameter | Typical Value/Range | Reference |
| Protective Anti-PRP IgG Level (Short-term) | ≥ 0.15 µg/mL | [4] |
| Protective Anti-PRP IgG Level (Long-term) | ≥ 1.0 µg/mL | [4][7] |
| SBA Titer Correlating with Protection | A bactericidal index of 10 corresponds to ~0.15 µg/mL IgG | [1] |
| Intra-assay Coefficient of Variation (CV) | 1% - 38% | [1] |
| Inter-assay Coefficient of Variation (CV) | 35% - 50% (long term, across different reagent lots and operators) | [1] |
| Bacterial Inoculum per Well | ~750 - 1,000 Colony Forming Units (CFU) | [1][4] |
| Complement Source | Baby Rabbit Complement | [1][4][5] |
| Target Hib Strain | Eagan or GB3291 | [4][5] |
Experimental Protocols
Protocol 1: Conventional Serum Bactericidal Assay with Colony Counting
This protocol is based on established methods for determining serum bactericidal activity against H. influenzae type b.[1][4][5]
Materials and Reagents:
-
Bacterial Strain: Haemophilus influenzae type b (e.g., Eagan strain).[1][5]
-
Culture Media: Chocolate II agar (B569324) plates and Brain Heart Infusion (BHI) broth supplemented with 2% Fildes enrichment.[4][5]
-
Test Sera: Heat-inactivated at 56°C for 30 minutes.[1]
-
Complement: Baby rabbit complement (e.g., Pel-Freez Biologicals).[1][5] Complement lots should be pre-qualified.[5]
-
Dilution Buffer: Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺, and 0.1% gelatin or 2% Fildes enrichment.[1][5]
-
Quality Control (QC) Sera: Standardized sera with known bactericidal titers (e.g., CBER standard serum lot 1983, Serum PSAB-90).[5]
-
Equipment: 96-well microtiter plates, incubators (37°C with 5% CO₂), spectrophotometer, pipettes, cryovials.
Procedure:
-
Preparation of Bacterial Stock:
-
Inoculate Hib bacteria onto a chocolate II agar plate and incubate overnight at 37°C in a 5% CO₂ atmosphere.[5]
-
Transfer several colonies to BHI broth with 2% Fildes enrichment and incubate at 37°C with 5% CO₂ until the culture reaches the exponential growth phase (OD₆₀₀ of 0.4-0.5).[5]
-
Add sterile glycerol (B35011) to a final concentration of 15% to the bacterial culture, aliquot into cryovials, and freeze rapidly at -70°C.[5]
-
Determine the bacterial recovery from a frozen vial to ensure viability is greater than 80%.[5]
-
-
Preparation of Bacterial Working Suspension:
-
Assay Performance:
-
Serially dilute the heat-inactivated test and QC sera in the dilution buffer in a 96-well plate. A three-fold or two-fold dilution series is common.[1][4]
-
Add 20 µL of each serum dilution to the appropriate wells.
-
Add 10 µL of the diluted Hib bacterial suspension to each well.[1]
-
Incubate the plate for 15 minutes at 37°C in a 5% CO₂ incubator.[4]
-
Add 10 µL of baby rabbit complement to each well.[1] Include a complement control well containing bacteria and complement but no serum.[1]
-
Incubate the plate for 60 minutes at 37°C in a 5% CO₂ incubator.[5]
-
-
Determination of Bacterial Survival:
-
Data Analysis:
-
The serum bactericidal index (SBI) or titer is defined as the reciprocal of the serum dilution that results in a 50% reduction in the number of colonies compared to the complement control well.[1]
-
Protocol 2: High-Throughput Serum Bactericidal Assay with a Metabolic Indicator (alamarBlue)
This modified protocol enhances throughput by using a metabolic indicator to assess bacterial viability, eliminating the need for colony counting.[4][9]
Materials and Reagents:
-
All materials from Protocol 1.
-
alamarBlue Reagent: A sterile solution of the metabolic indicator.
-
alamarBlue Buffer: 16% alamarBlue, 64% Hanks buffer with Ca²⁺/Mg²⁺ and 2% Fildes enrichment, and 20% BHI broth.[4][9]
-
Equipment: Fluorometer or spectrophotometer.
Procedure:
-
Steps 1-3 of Protocol 1 are followed.
-
Addition of alamarBlue:
-
Incubation and Readout:
-
Data Analysis:
Visualizations
Caption: Experimental workflow for the conventional Serum Bactericidal Assay (SBA).
Caption: Classical complement pathway activation by anti-Hib antibodies.
References
- 1. A high throughput serum bactericidal assay for antibodies to Haemophilus influenzae type b - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Haemophilus influenzae - Serum bactericidal antibodies (SBA) assay. - IVAMI [ivami.com]
- 3. journals.asm.org [journals.asm.org]
- 4. Measurement of Serum Bactericidal Activity Specific for Haemophilus influenzae Type b by Using a Chromogenic and Fluorescent Metabolic Indicator - PMC [pmc.ncbi.nlm.nih.gov]
- 5. vaccine.uab.edu [vaccine.uab.edu]
- 6. Phase I Clinical Evaluation of a Synthetic Oligosaccharide-Protein Conjugate Vaccine against Haemophilus influenzae Type b in Human Adult Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scribd.com [scribd.com]
- 8. southtees.nhs.uk [southtees.nhs.uk]
- 9. uniscience.co.kr [uniscience.co.kr]
Application Notes and Protocols for Statistical Analysis of HibTITER Immunogenicity Data
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the statistical analysis of immunogenicity data from clinical trials of the Haemophilus influenzae type b (Hib) conjugate vaccine, HibTITER. It includes protocols for key experiments, methods for data presentation, and a discussion of the underlying immunological pathways.
Introduction to this compound Immunogenicity
This compound is a conjugate vaccine designed to elicit a T-cell dependent immune response against the polyribosylribitol phosphate (B84403) (PRP) capsule of Haemophilus influenzae type b, a leading cause of bacterial meningitis in young children.[1][2] The vaccine consists of the PRP polysaccharide covalently linked to a carrier protein, CRM197 (a non-toxic mutant of diphtheria toxin).[1] This conjugation is crucial as it converts the T-cell independent polysaccharide antigen into a T-cell dependent antigen, which is more immunogenic in infants and induces immunologic memory.[1][3]
The primary measure of this compound's immunogenicity is the serum concentration of anti-PRP IgG antibodies. A concentration of ≥0.15 µg/mL is considered the threshold for short-term protection, while a concentration of ≥1.0 µg/mL is indicative of long-term protection.[4][5] Statistical analysis of immunogenicity data from clinical trials is essential to evaluate the vaccine's efficacy and to support regulatory submissions.
Experimental Protocols
Study Design and Vaccination Schedule
A typical clinical trial to evaluate the immunogenicity of this compound is a randomized, controlled study.[4] Healthy infants are enrolled and randomized to receive either this compound or a control vaccine. The standard vaccination schedule for infants is a primary series of three 0.5 mL doses administered at approximately 2, 4, and 6 months of age.[4]
Serum Sample Collection
Blood samples for the assessment of anti-PRP antibody concentrations are collected at baseline (before the first vaccination) and at a specified time point after the final vaccination of the primary series (e.g., one month after the third dose).
Measurement of Anti-PRP Antibody Concentrations by ELISA
The concentration of anti-PRP IgG antibodies in serum is quantified using a standardized enzyme-linked immunosorbent assay (ELISA).[5][6]
Materials:
-
96-well polystyrene ELISA plates
-
PRP conjugated to a protein (e.g., human serum albumin) for coating
-
Phosphate-buffered saline (PBS)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Reference serum with a known concentration of anti-PRP IgG
-
Test serum samples
-
HRP-conjugated anti-human IgG secondary antibody
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Protocol:
-
Coating: Coat the wells of a 96-well plate with a PRP-protein conjugate solution (e.g., 2 µg/mL in PBS) and incubate.[6]
-
Washing: Wash the plate to remove unbound antigen.
-
Blocking: Add blocking buffer to each well to prevent non-specific binding.
-
Sample Incubation: Add diluted reference standards and test sera to the wells and incubate.
-
Washing: Wash the plates to remove unbound antibodies.
-
Secondary Antibody Incubation: Add HRP-conjugated anti-human IgG to each well and incubate.
-
Washing: Wash the plates to remove unbound secondary antibody.
-
Substrate Addition: Add TMB substrate to each well and incubate to allow for color development.
-
Stopping Reaction: Add stop solution to each well.
-
Reading: Measure the optical density at 450 nm using a microplate reader.
-
Calculation: Calculate the concentration of anti-PRP IgG in the test samples by comparing their optical densities to the standard curve generated from the reference serum.
Statistical Analysis of Immunogenicity Data
A formal Statistical Analysis Plan (SAP) should be developed prior to the analysis of the data. This plan will prespecify the endpoints, analysis populations, and statistical methods to be used.[7][8]
Analysis Populations
-
Per-Protocol (PP) Set: Includes all subjects who received all vaccinations as scheduled and have valid immunogenicity data. This is typically the primary analysis population for immunogenicity.
-
Intent-to-Treat (ITT) / Full Analysis Set (FAS): Includes all randomized subjects who received at least one dose of the vaccine.
Immunogenicity Endpoints
The primary immunogenicity endpoints for a this compound clinical trial include:
-
The geometric mean concentration (GMC) of anti-PRP antibodies.
-
The proportion of subjects achieving an anti-PRP antibody concentration of ≥0.15 µg/mL.
-
The proportion of subjects achieving an anti-PRP antibody concentration of ≥1.0 µg/mL.
Statistical Methods
-
Data Transformation: Anti-PRP antibody concentrations are typically log-transformed (natural or base 10) before statistical analysis to normalize the data distribution. Geometric mean concentrations are calculated by taking the anti-log of the mean of the log-transformed concentrations.
-
Descriptive Statistics: Summarize anti-PRP antibody concentrations at each time point using GMCs and 95% confidence intervals. The number and percentage of subjects achieving the protective thresholds (≥0.15 µg/mL and ≥1.0 µg/mL) should also be presented.
-
Inferential Statistics:
-
Comparison of GMCs: To compare GMCs between the this compound and control groups, a t-test can be performed on the log-transformed antibody concentrations.
-
Comparison of Proportions: The proportion of subjects achieving protective antibody levels can be compared between groups using the Chi-square test or Fisher's exact test.
-
Non-inferiority Analysis: If the trial is designed to show that this compound is not inferior to a licensed Hib vaccine, a non-inferiority analysis will be performed on the primary endpoint(s). This involves calculating the difference in the endpoint between the two groups and comparing the confidence interval of this difference to a prespecified non-inferiority margin.
-
Data Presentation
Quantitative immunogenicity data should be summarized in clear and well-structured tables.
Table 1: Summary of Anti-PRP Antibody Concentrations Pre- and Post-Vaccination
| Time Point | N | Geometric Mean Concentration (GMC) (µg/mL) [95% CI] |
| Pre-vaccination | 100 | 0.05 [0.04, 0.06] |
| Post-vaccination | 100 | 5.20 [4.50, 6.00] |
Table 2: Proportion of Subjects Achieving Protective Anti-PRP Antibody Concentrations Post-Vaccination
| Antibody Concentration Threshold | N | Number of Responders | Percentage of Responders (%) [95% CI] |
| ≥ 0.15 µg/mL | 100 | 98 | 98.0 [93.0, 99.8] |
| ≥ 1.0 µg/mL | 100 | 92 | 92.0 [85.0, 96.0] |
Visualizations
T-Cell Dependent B-Cell Activation by this compound
The following diagram illustrates the proposed mechanism of T-cell dependent B-cell activation by the this compound conjugate vaccine.[9][10][11]
References
- 1. Haemophilus influenzae type b conjugate vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Systematic Evaluation of the Distribution of Immune Cells following Subcutaneous Administration of Haemophilus Influenzae Type B Vaccine to Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Haemophilus influenzae Type b Vaccines - Adverse Events Associated with Childhood Vaccines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Immunogenicity of Haemophilus influenzae b conjugate vaccine (this compound) and safety of this compound and a combination vaccine of diphtheria, tetanus, pertussis and this compound in infants two months of age: a preliminary report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Immunogenicity and Safety of Two Different Haemophilus influenzae Type b Conjugate Vaccines in Korean Infants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-Polyribosylribitol Phosphate Antibody Concentrations and Avidities in Children since the Start of Haemophilus influenzae Type b Immunization of Infants in the United Kingdom - PMC [pmc.ncbi.nlm.nih.gov]
- 7. isrctn.com [isrctn.com]
- 8. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 9. Cognate Stimulatory B-Cell–T-Cell Interactions Are Critical for T-Cell Help Recruited by Glycoconjugate Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A novel mechanism for glycoconjugate vaccine activation of the adaptive immune system - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Conjugate Vaccine Mechanisms, Design, and Immunological Memory | The Scientist [the-scientist.com]
Application Notes and Protocols for Preclinical Evaluation of HibTITER
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the preclinical evaluation of Haemophilus influenzae type b (Hib) conjugate vaccines, such as HibTITER, using various animal models. The document outlines key methodologies for assessing immunogenicity and protective efficacy, crucial steps in the vaccine development pipeline.
Introduction to Preclinical Evaluation of Hib Conjugate Vaccines
Haemophilus influenzae type b (Hib) was a leading cause of bacterial meningitis and other serious invasive diseases in young children prior to the development of effective conjugate vaccines. This compound, a conjugate vaccine composed of the polyribosylribitol phosphate (B84403) (PRP) capsule polysaccharide of Hib covalently linked to a carrier protein (CRM197, a non-toxic mutant of diphtheria toxin), was developed to elicit a T-cell dependent immune response, providing protection in infants.[1] Preclinical evaluation in animal models is a critical step to establish the safety, immunogenicity, and potential efficacy of such vaccines before proceeding to human clinical trials.[2]
The primary goals of preclinical studies for a Hib vaccine like this compound are to:
-
Assess Immunogenicity: To confirm that the vaccine can induce a robust and specific antibody response against the PRP capsule.[3]
-
Evaluate Protective Efficacy: To demonstrate that the vaccine-induced immune response can protect against Hib infection.[4][5]
-
Determine Safety and Toxicity: To evaluate the local and systemic reactogenicity of the vaccine.[3]
A variety of animal models are utilized in these evaluations, with the choice of model depending on the specific research question.[3] Common models include mice, rats, and rabbits.[3]
Animal Models for this compound Preclinical Evaluation
Several animal models have been successfully employed to study the immunogenicity and efficacy of Hib conjugate vaccines. Rats have been shown to be a suitable model for both toxicological and immunogenicity studies.[6][3] Other models described in the literature include mice, guinea pigs, and rabbits.[6][3]
Mouse Models
Mice are frequently used for initial immunogenicity screening due to their well-characterized immune systems and the availability of immunological reagents.[7] Strains such as BALB/c and NIH mice are commonly used.[5][8] Challenge studies in mice often require the use of a virulence enhancement factor, such as a combination of mucin and hemoglobin, to establish a lethal infection model.[5]
Rat Models
The infant rat model is particularly valuable for assessing the protective efficacy of Hib vaccines.[4][5] This model mimics certain aspects of human infant susceptibility to Hib disease.[4][9] Immunization of infant rats followed by bacterial challenge allows for the direct assessment of a vaccine's ability to prevent bacteremia.[4]
Rabbit Models
Rabbits are also used in preclinical studies, particularly for immunogenicity testing, as they tend to produce high-titer antibody responses.
Non-Human Primate Models
While less common for routine testing, non-human primates can be used in later-stage preclinical development to provide data on immunogenicity and safety in a species more closely related to humans.[8]
Key Immunological Endpoints
The primary measures of a successful immune response to this compound in preclinical models are the induction of anti-PRP antibodies and the functional activity of these antibodies.
-
Anti-PRP IgG Titer: The concentration of PRP-specific IgG antibodies in the serum is a key correlate of protection.[4] This is typically measured using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Serum Bactericidal Activity (SBA): This functional assay measures the ability of vaccine-induced antibodies, in the presence of complement, to kill H. influenzae type b.[6] It is considered a strong correlate of protective immunity.
Data Presentation
The following tables summarize representative quantitative data from preclinical studies of Hib conjugate vaccines in various animal models.
Table 1: Immunogenicity of Hib Conjugate Vaccines in Mice
| Mouse Strain | Immunization Schedule | Adjuvant | Anti-PRP IgG Titer (Endpoint Titer) | Reference |
| BALB/c | Three doses at 2-week intervals | None | Significantly high (P<0.0001) | [5] |
| NIH | Two subcutaneous doses (1 µg PRP) on day 0 and 14 | None | Positive response in responders | [7] |
| BALB/c | Three escalating doses over 50 days | CFA/IFA | Up to 1:16,000 | [10] |
Table 2: Protective Efficacy of Hib Conjugate Vaccines in Animal Models
| Animal Model | Immunization Schedule | Challenge Strain & Dose | Outcome Measure | Protective Efficacy | Reference |
| Infant Rats | 0.4 µg PRP at 5, 10, and 15 days of age | H. influenzae type b (challenge at 20 days of age) | Bacteremia | Significant protection (P < 0.001) | [4] |
| BALB/c Mice | Three administrations at 2-week intervals | H. influenzae type b with mucin and hemoglobin (5-10 x LD50) | Mortality | Significant difference in mortality (P<0.01) | [5] |
Experimental Protocols
Protocol 1: Immunogenicity Study in Mice
Objective: To evaluate the ability of a Hib conjugate vaccine to elicit a PRP-specific IgG response in mice.
Materials:
-
BALB/c mice (female, 6-8 weeks old)
-
This compound or test conjugate vaccine
-
Sterile phosphate-buffered saline (PBS)
-
Syringes and needles for injection
-
Blood collection supplies
Procedure:
-
Animal Handling: Acclimatize mice for at least one week before the start of the experiment.
-
Vaccine Preparation: Dilute the vaccine to the desired concentration in sterile PBS. A typical dose for mice is 1/10th of a human dose, corresponding to approximately 1 µg of PRP.[7]
-
Immunization:
-
Blood Collection:
-
Collect blood samples via a suitable method (e.g., retro-orbital sinus, tail vein) prior to the first immunization (pre-immune serum) and at specified time points after the final immunization (e.g., 14 days).
-
Process the blood to obtain serum and store at -20°C or lower until analysis.
-
-
Antibody Titer Determination:
-
Measure anti-PRP IgG antibody titers in the collected sera using the Anti-PRP IgG ELISA protocol (see Protocol 3).
-
Protocol 2: Infant Rat Challenge Study for Protective Efficacy
Objective: To assess the protective efficacy of a Hib conjugate vaccine against H. influenzae type b bacteremia in an infant rat model.[4]
Materials:
-
Pregnant Sprague-Dawley rats
-
Infant rats (5 days old)
-
This compound or test conjugate vaccine
-
Haemophilus influenzae type b strain (e.g., Eagan strain)
-
Brain Heart Infusion (BHI) broth and agar (B569324)
-
Sterile saline
-
Intraperitoneal injection supplies
-
Blood culture supplies
Procedure:
-
Immunization:
-
On days 5, 10, and 15 of life, administer the vaccine (e.g., 0.4 µg of PRP) or placebo intraperitoneally to the infant rats.[4]
-
-
Bacterial Challenge:
-
At 20 days of age, challenge the immunized and control rats with an intraperitoneal injection of a predetermined dose of live H. influenzae type b.
-
-
Assessment of Bacteremia:
-
At a specified time point post-challenge (e.g., 24 hours), collect blood samples from the rats.
-
Plate the blood onto BHI agar plates and incubate overnight at 37°C in a 5% CO2 atmosphere.
-
Count the number of bacterial colonies to determine the presence and extent of bacteremia.
-
-
Data Analysis:
-
Compare the incidence and magnitude of bacteremia between the vaccinated and control groups to determine the protective efficacy of the vaccine.
-
Protocol 3: Anti-PRP IgG ELISA
Objective: To quantify the concentration of PRP-specific IgG antibodies in serum samples.
Materials:
-
ELISA microtiter plates
-
PRP antigen
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Washing buffer (e.g., PBS with 0.05% Tween 20)
-
Blocking buffer (e.g., PBS with 1% bovine serum albumin)
-
Serum samples (test and control)
-
Horseradish peroxidase (HRP)-conjugated anti-species IgG antibody
-
TMB substrate solution
-
Stop solution (e.g., 2N H2SO4)
-
Microplate reader
Procedure:
-
Plate Coating: Coat the wells of a microtiter plate with PRP antigen diluted in coating buffer and incubate overnight at 4°C.
-
Washing: Wash the plate multiple times with washing buffer to remove unbound antigen.
-
Blocking: Add blocking buffer to each well and incubate to prevent non-specific binding.
-
Sample Incubation: Add serially diluted serum samples to the wells and incubate.
-
Washing: Wash the plate as described in step 2.
-
Secondary Antibody Incubation: Add HRP-conjugated anti-species IgG to each well and incubate.
-
Washing: Wash the plate as described in step 2.
-
Substrate Development: Add TMB substrate to each well and incubate in the dark until a color change is observed.
-
Stopping the Reaction: Add stop solution to each well.
-
Reading: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the antibody titer for each sample by comparing the absorbance values to a standard curve or by determining the highest dilution that gives a positive signal above the background.
Protocol 4: Serum Bactericidal Assay (SBA)
Objective: To measure the functional ability of vaccine-induced antibodies to kill H. influenzae type b in the presence of complement.[6][11]
Materials:
-
Heat-inactivated serum samples
-
Haemophilus influenzae type b strain (e.g., Eagan)
-
Baby rabbit complement
-
Hanks' buffer with Ca2+ and Mg2+
-
Chocolate agar plates
-
96-well microtiter plates
Procedure:
-
Serum Dilution: Serially dilute the heat-inactivated serum samples in a 96-well plate.
-
Bacterial Preparation: Prepare a standardized suspension of H. influenzae type b in the exponential growth phase.
-
Reaction Mixture: Add the bacterial suspension to each well containing the diluted serum.
-
Complement Addition: Add a source of active complement (e.g., baby rabbit serum) to each well.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a specified time (e.g., 60 minutes).[11]
-
Plating: Plate an aliquot of the reaction mixture from each well onto chocolate agar plates.
-
Incubation: Incubate the plates overnight at 37°C in 5% CO2.
-
Colony Counting: Count the number of surviving bacterial colonies on each plate.
-
Titer Determination: The SBA titer is defined as the reciprocal of the highest serum dilution that results in a ≥50% reduction in bacterial colony-forming units (CFUs) compared to the control wells without antibody.[12]
Visualizations
Caption: Experimental workflow for preclinical evaluation of this compound.
Caption: T-cell dependent immune response to a conjugate vaccine like this compound.
References
- 1. Glycoconjugate Vaccines for Prevention of Haemophilus influenzae Type b Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Preclinical evaluation of a Haemophilus influenzae type b conjugate vaccine process intended for technology transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of the protective efficacy of Haemophilus influenzae type b vaccines in an animal model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Haemophilus influenzae - Serum bactericidal antibodies (SBA) assay. - IVAMI [ivami.com]
- 7. Use of immuno assays during the development of a Hemophilus influenzae type b vaccine for technology transfer to emerging vaccine manufacturers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Safety and immunogenicity of a combined DTacP-sIPV-Hib vaccine in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Immunology of the infant rat experimental model of Haemophilus influenzae type b meningitis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. vaccine.uab.edu [vaccine.uab.edu]
- 12. Measurement of Serum Bactericidal Activity Specific for Haemophilus influenzae Type b by Using a Chromogenic and Fluorescent Metabolic Indicator - PMC [pmc.ncbi.nlm.nih.gov]
Long-Term Immunogenicity Assessment of HibTITER Vaccine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the long-term immunogenicity of the HibTITER vaccine (Haemophilus influenzae type b conjugate vaccine). This document includes a summary of key immunogenicity data, detailed protocols for essential immunological assays, and visualizations of the underlying immunological pathways and experimental workflows.
Introduction to this compound and Long-Term Immunity
This compound is a conjugate vaccine designed to protect against invasive diseases caused by Haemophilus influenzae type b (Hib), such as meningitis and pneumonia. The vaccine links the polyribosylribitol phosphate (B84403) (PRP) polysaccharide capsule of the Hib bacterium to a protein carrier. This conjugation converts the T-cell-independent immune response, which is weak in infants, to a robust T-cell-dependent response, leading to the generation of high-avidity antibodies and long-term immunological memory.[1][2]
The assessment of long-term immunogenicity is crucial for determining the duration of protection and the need for booster doses. Key parameters for this assessment include the persistence of anti-PRP antibodies, the proportion of individuals maintaining protective antibody concentrations, and the ability to mount a rapid anamnestic response upon re-exposure to the antigen.
Serological Correlates of Protection
The concentration of serum antibodies against the Hib PRP capsule is a well-established correlate of protection against invasive Hib disease.[3] Two main thresholds are used to evaluate the level of protection:
-
Short-term protection: An anti-PRP antibody concentration of ≥0.15 µg/mL is generally considered sufficient for short-term protection.[1][3]
-
Long-term protection: An anti-PRP antibody concentration of ≥1.0 µg/mL is associated with long-term protection.[1][3]
While these antibody concentrations are valuable benchmarks, the induction of immunological memory is also a critical component of long-term protection, as it enables a rapid and robust antibody response upon subsequent encounter with the pathogen.[4]
Summary of Long-Term Immunogenicity Data
Clinical studies have demonstrated that Hib conjugate vaccines, including those similar to this compound, induce persistent antibody responses and immunological memory. The following tables summarize quantitative data from various studies on the long-term immunogenicity of Hib conjugate vaccines.
Table 1: Persistence of Anti-PRP Antibodies Following Primary Infant Vaccination Series
| Time Since Primary Series | Age of Children | Anti-PRP IgG Geometric Mean Concentration (GMC) (µg/mL) | Percentage with Anti-PRP IgG ≥0.15 µg/mL | Percentage with Anti-PRP IgG ≥1.0 µg/mL |
| 12 months | 15-18 months | - | 94% | - |
| 3.6 years | 3.6 years | 1.06 | - | - |
| 4.5 years | 4.5 years | 0.89 | - | - |
| Up to 6 years | 12-71 months | - | 68% | - |
| 6-12 years (no booster) | School-aged | 0.71 | - | 43% |
Data compiled from multiple sources assessing various Hib conjugate vaccines.
Table 2: Effect of a Booster Dose on Anti-PRP Antibody Levels
| Group | Pre-Booster GMC (µg/mL) | Post-Booster GMC (µg/mL) | Percentage with Pre-Booster Levels <0.15 µg/mL | Post-Booster Percentage with Levels ≥1.0 µg/mL |
| Received toddler booster | - | 3.11 (6-12 years post-primary) | - | 79% (6-12 years post-primary) |
| No toddler booster | - | 0.71 (6-12 years post-primary) | - | 43% (6-12 years post-primary) |
| Primed with HbOC | <0.06 in 47% | Strong response | 47% | - |
| Primed with PRP-T | <0.06 in 35% | Strong response | 35% | - |
Data indicates a significant increase in antibody concentrations following a booster dose, highlighting the induction of immunological memory.
Experimental Protocols
The following are detailed methodologies for key experiments used in the assessment of Hib vaccine immunogenicity.
Protocol 1: Quantification of Anti-PRP IgG Antibodies by ELISA
This protocol outlines the steps for an enzyme-linked immunosorbent assay (ELISA) to measure the concentration of IgG antibodies specific to the Hib PRP polysaccharide in human serum.
Materials:
-
PRP-coated 96-well microtiter plates
-
Human serum samples
-
Reference serum with a known concentration of anti-PRP IgG
-
Peroxidase-conjugated anti-human IgG antibody
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Dilution buffer (e.g., PBS with 1% BSA)
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Sample Preparation:
-
Thaw serum samples and reference serum at room temperature.
-
Create a serial dilution of the reference serum to generate a standard curve.
-
Dilute test serum samples in dilution buffer. A starting dilution of 1:100 is common.
-
-
ELISA Procedure:
-
Add 100 µL of diluted standards and samples to the wells of the PRP-coated plate.
-
Incubate for 1-2 hours at 37°C.
-
Wash the plate 3-5 times with wash buffer.
-
Add 100 µL of diluted peroxidase-conjugated anti-human IgG to each well.
-
Incubate for 1 hour at 37°C.
-
Wash the plate 3-5 times with wash buffer.
-
Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes at room temperature.
-
Add 50 µL of stop solution to each well to terminate the reaction.
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the reference serum dilutions against their known concentrations.
-
Determine the concentration of anti-PRP IgG in the test samples by interpolating their absorbance values from the standard curve.
-
Protocol 2: Serum Bactericidal Assay (SBA)
The SBA measures the functional activity of vaccine-induced antibodies in mediating complement-dependent killing of Hib bacteria.
Materials:
-
Haemophilus influenzae type b strain (e.g., Eagan)
-
Heat-inactivated human serum samples
-
Baby rabbit serum (as a source of complement)
-
Culture medium (e.g., Brain Heart Infusion broth with supplements)
-
Chocolate agar (B569324) plates
-
Hanks' balanced salt solution (HBSS) with Ca²⁺ and Mg²⁺
Procedure:
-
Bacterial Preparation:
-
Culture Hib bacteria on a chocolate agar plate overnight at 37°C in a 5% CO₂ atmosphere.
-
Inoculate colonies into broth and grow to the exponential phase.
-
Dilute the bacterial culture to a working concentration that yields approximately 100-200 colony-forming units (CFU) per plate.
-
-
SBA Procedure:
-
Serially dilute the heat-inactivated serum samples in a 96-well plate using HBSS.
-
Add the diluted bacterial suspension to each well.
-
Add the baby rabbit complement to each well.
-
Incubate the plate for 60 minutes at 37°C with 5% CO₂.
-
Plate a small aliquot from each well onto chocolate agar plates.
-
Incubate the plates overnight at 37°C in 5% CO₂.
-
-
Data Analysis:
-
Count the number of surviving bacterial colonies for each serum dilution.
-
The SBA titer is reported as the reciprocal of the highest serum dilution that results in a ≥50% reduction in CFU compared to the control wells (containing bacteria and complement but no serum).
-
Visualizations
The following diagrams illustrate key immunological pathways and experimental workflows relevant to the assessment of this compound immunogenicity.
Caption: T-Cell Dependent B-Cell Activation by this compound Vaccine.
Caption: Workflow for Anti-PRP IgG ELISA.
Caption: Workflow for Serum Bactericidal Assay (SBA).
References
- 1. Immunogenicity and Safety of Two Different Haemophilus influenzae Type b Conjugate Vaccines in Korean Infants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. B-cell activation by armed helper T cells - Immunobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. graphviz.org [graphviz.org]
- 4. Measurement of Serum Bactericidal Activity Specific for Haemophilus influenzae Type b by Using a Chromogenic and Fluorescent Metabolic Indicator - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Haemophilus influenzae type b (Hib) Vaccine Interchangeability
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies and protocols essential for assessing the interchangeability of Haemophilus influenzae type b (Hib) conjugate vaccines. Ensuring that different Hib vaccines can be used interchangeably in national immunization programs is critical for maintaining robust and flexible vaccine supply chains. This document outlines the key immunological assays and clinical trial designs required to establish non-inferiority and support interchangeability claims.
Introduction to Hib Vaccine Interchangeability
The principle of vaccine interchangeability allows for the completion of a vaccination series with a product from a different manufacturer than the one used for the initial dose(s). For Haemophilus influenzae type b (Hib) conjugate vaccines, interchangeability is generally accepted by regulatory bodies and public health organizations, provided that a complete primary immunization series is administered. However, formal assessment of interchangeability is crucial, especially for new vaccine combinations or formulations. This is typically demonstrated through clinical trials that establish the non-inferiority of the immune response generated by a mixed-schedule compared to a single-product schedule.[1][2][3]
The primary endpoints for these assessments are immunological markers that correlate with protection against Hib disease. These include the geometric mean concentrations (GMCs) of antibodies against the Hib capsular polysaccharide, polyribosylribitol phosphate (B84403) (PRP), and the proportion of subjects achieving a seroprotective antibody level.
Key Immunological Assays
The immunogenicity of Hib vaccines is primarily evaluated by quantifying the concentration and functional activity of anti-PRP antibodies in serum. The following are the key assays employed in interchangeability studies.
Anti-PRP IgG Enzyme-Linked Immunosorbent Assay (ELISA)
The ELISA is the most common method for quantifying the concentration of anti-PRP IgG antibodies in serum.[4]
Experimental Protocol: Anti-PRP IgG ELISA
Materials:
-
PRP-coated 96-well microtiter plates
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Assay Diluent (e.g., PBS with 1% BSA and 0.05% Tween-20)
-
Human serum samples (test samples, quality controls, and reference serum)
-
Anti-Human IgG Horseradish Peroxidase (HRP)-conjugated secondary antibody
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution
-
Stop Solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Plate Preparation: Use pre-coated plates with Hib PRP antigen. If preparing in-house, coat plates with PRP antigen diluted in a suitable coating buffer (e.g., PBS) and incubate overnight at 4°C.
-
Washing: Wash the wells 3-5 times with Wash Buffer to remove unbound antigen.
-
Blocking: Add 200 µL of Assay Diluent to each well and incubate for 1-2 hours at room temperature to block non-specific binding sites.
-
Sample and Standard Incubation:
-
Prepare serial dilutions of the reference standard and test sera in Assay Diluent.
-
After washing the blocked plates, add 100 µL of the diluted standards, controls, and samples to the appropriate wells.
-
Incubate for 2 hours at 37°C or overnight at 4°C.
-
-
Washing: Wash the wells 3-5 times with Wash Buffer.
-
Secondary Antibody Incubation:
-
Add 100 µL of HRP-conjugated anti-human IgG, diluted in Assay Diluent, to each well.
-
Incubate for 1-2 hours at 37°C.
-
-
Washing: Wash the wells 3-5 times with Wash Buffer.
-
Substrate Development:
-
Add 100 µL of TMB substrate solution to each well.
-
Incubate in the dark at room temperature for 15-30 minutes.
-
-
Stopping the Reaction: Add 50-100 µL of Stop Solution to each well.
-
Data Acquisition: Read the optical density (OD) at 450 nm using a microplate reader.
-
Data Analysis: Calculate the anti-PRP IgG concentrations of the test samples by interpolating their OD values from the standard curve generated with the reference serum.
Diagram: ELISA Workflow for Anti-PRP IgG Quantification
Caption: Workflow for quantifying anti-PRP IgG antibodies using ELISA.
Serum Bactericidal Assay (SBA)
The SBA measures the functional activity of anti-PRP antibodies by assessing their ability to mediate complement-dependent killing of Hib bacteria.[5]
Experimental Protocol: Hib Serum Bactericidal Assay (SBA)
Materials:
-
Haemophilus influenzae type b strain (e.g., Eagan)
-
Chocolate agar (B569324) plates
-
Brain Heart Infusion (BHI) broth supplemented with hemin (B1673052) and NAD
-
Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺
-
Baby rabbit complement (or human complement)
-
Human serum samples (heat-inactivated)
-
96-well microtiter plates
Procedure:
-
Bacterial Preparation:
-
Culture Hib bacteria on chocolate agar plates overnight at 37°C with 5% CO₂.
-
Inoculate colonies into supplemented BHI broth and grow to mid-log phase (OD₆₀₀ ≈ 0.4-0.6).
-
Dilute the bacterial culture in HBSS to achieve a final concentration of approximately 1000-2000 colony-forming units (CFU) per 25 µL.
-
-
Serum Dilution:
-
Heat-inactivate test sera at 56°C for 30 minutes.
-
Perform serial dilutions of the heat-inactivated sera in HBSS in a 96-well plate.
-
-
Assay Reaction:
-
Add 25 µL of the diluted bacterial suspension to each well containing the diluted sera.
-
Include a complement control well with bacteria and complement but no serum.
-
Incubate the plate for 15 minutes at 37°C.
-
Add 25 µL of active baby rabbit complement to each well.
-
Incubate for 60 minutes at 37°C with 5% CO₂.
-
-
Plating and Incubation:
-
Spot 5-10 µL from each well onto a chocolate agar plate.
-
Allow the spots to dry and then incubate the plates overnight at 37°C with 5% CO₂.
-
-
Data Acquisition and Analysis:
-
Count the number of CFU in each spot.
-
The SBA titer is the reciprocal of the highest serum dilution that results in ≥50% killing of the bacteria compared to the complement control.
-
Diagram: Serum Bactericidal Assay (SBA) Workflow
Caption: Workflow for the Serum Bactericidal Assay (SBA).
Antibody Avidity ELISA
Antibody avidity, the overall strength of binding between a polyclonal antibody population and its antigen, is a measure of the quality of the immune response. High-avidity antibodies are generally more effective at neutralizing pathogens.
Experimental Protocol: Anti-PRP Antibody Avidity ELISA
This protocol is a modification of the standard anti-PRP IgG ELISA.
Materials:
-
Same materials as for the Anti-PRP IgG ELISA
-
Chaotropic agent (e.g., 6M sodium thiocyanate (B1210189) - NaSCN)
Procedure:
-
Follow the Anti-PRP IgG ELISA protocol up to the step after serum incubation and washing.
-
Chaotrope Treatment:
-
For each serum sample, add 100 µL of Assay Diluent to one set of wells (untreated) and 100 µL of a specific concentration of NaSCN (e.g., 1.5 M) diluted in Assay Diluent to a parallel set of wells (treated).
-
Incubate for 15-20 minutes at room temperature.
-
-
Washing: Wash the wells 3-5 times with Wash Buffer.
-
Proceed with the remaining steps of the ELISA protocol (secondary antibody incubation, substrate development, and reading).
-
Data Analysis:
-
Calculate the antibody concentration for both the treated and untreated wells.
-
The avidity index is calculated as the percentage of antibody remaining after chaotrope treatment: (Concentration in treated well / Concentration in untreated well) x 100%.
-
Clinical Trial Design for Assessing Interchangeability
Clinical trials to assess Hib vaccine interchangeability are typically designed as randomized, controlled, non-inferiority studies.
Key Components of the Study Design:
-
Objective: To demonstrate that the immune response (in terms of anti-PRP GMCs and seroprotection rates) in infants receiving a mixed schedule of Hib vaccines is non-inferior to the response in infants receiving a complete series of a single vaccine.
-
Study Population: Healthy infants of the recommended age for primary Hib vaccination (e.g., starting at 6-8 weeks of age).
-
Inclusion Criteria:
-
Healthy infants within the specified age range.
-
Full-term birth.
-
Parental informed consent.
-
-
Exclusion Criteria:
-
Previous Hib vaccination.
-
Known or suspected immunodeficiency.
-
Recent receipt of immunoglobulin or blood products.
-
History of serious adverse reaction to a vaccine component.
-
-
Randomization and Blinding: Subjects are randomly assigned to different vaccination groups. The study should be double-blinded where possible, although this can be challenging with different vaccine presentations.
-
Vaccination Regimens:
-
Control Group(s): A full primary series with a single licensed Hib vaccine (e.g., Vaccine A at 2, 4, and 6 months).
-
Interchangeability Group(s): A mixed series (e.g., Vaccine A at 2 months, Vaccine B at 4 and 6 months).
-
-
Immunogenicity Endpoints:
-
Primary:
-
Geometric Mean Concentration (GMC) of anti-PRP IgG antibodies one month after the primary series.
-
Percentage of subjects achieving seroprotection (anti-PRP IgG ≥ 0.15 µg/mL) and long-term protection (anti-PRP IgG ≥ 1.0 µg/mL).
-
-
Secondary:
-
SBA titers.
-
Antibody avidity.
-
GMCs and seroprotection rates at other time points (e.g., before the booster dose).
-
-
-
Safety Monitoring: Solicited local and systemic adverse events are recorded for a defined period after each vaccination. Unsolicited adverse events are monitored throughout the study.
Statistical Analysis:
-
Non-inferiority is assessed by calculating the 95% confidence interval (CI) for the difference in seroprotection rates or the ratio of GMCs between the interchangeability group and the control group.
-
The pre-defined non-inferiority margin for the GMC ratio is often set at 0.67, and for the difference in seroprotection rates, it is typically -10%.
-
Non-inferiority is declared if the lower bound of the 95% CI is above the pre-specified margin.
Diagram: Logical Flow for Determining Vaccine Interchangeability
References
- 1. Interchangeability of conjugated Haemophilus influenzae type b vaccines in infants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interchangeability of Conjugated Haemophilus influenzae Type b Vaccines in Infants: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 3. researchgate.net [researchgate.net]
- 4. 4adi.com [4adi.com]
- 5. Haemophilus influenzae - Serum bactericidal antibodies (SBA) assay. - IVAMI [ivami.com]
Application Notes and Protocols for Co-administration of Haemophilus influenzae type b (Hib) Conjugate Vaccines with Other Pediatric Vaccines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the protocols for the co-administration of Haemophilus influenzae type b (Hib) conjugate vaccines, including the formulation historically known as HibTITER, with other standard pediatric vaccines. The following sections detail the immunogenicity and safety data from key clinical studies, outline the experimental methodologies, and provide visual workflows for the co-administration schedules.
Introduction
The co-administration of multiple vaccines in a single visit is a critical strategy in pediatric immunization schedules to improve compliance, reduce the number of appointments, and minimize discomfort for the child. This document focuses on the safety and efficacy of administering Hib conjugate vaccines concomitantly with other routine childhood vaccines, such as those for diphtheria, tetanus, and acellular pertussis (DTaP), inactivated poliovirus (IPV), hepatitis B (HepB), measles, mumps, and rubella (MMR), and varicella.
The data presented are derived from randomized controlled clinical trials designed to assess for any potential immune interference or increased reactogenicity when these vaccines are administered together.
Co-administration of Hib with DTP/DTaP-based Combination Vaccines
A pivotal study evaluated the safety and immunogenicity of a combination vaccine, TETRAMUNE, which combines a Hib conjugate vaccine (this compound) with a DTP (Diphtheria, Tetanus, and Pertussis) vaccine.[1] This was compared to the separate but concurrent administration of this compound and DTP vaccines.
Immunogenicity Data
The serological responses to all vaccine antigens were comparable between the group receiving the combined TETRAMUNE vaccine and the group receiving separate injections of DTP and this compound.[1]
Table 1: Serological Responses Following Co-administration of Hib and DTP Vaccines
| Antibody Target | Vaccine Group | Seroconversion/Seroprotection Rate | Geometric Mean Titer/Concentration (GMT/GMC) |
| Anti-PRP (Hib) | TETRAMUNE (Combined) | Not specified in abstract | Comparable to separate administration |
| Anti-PRP (Hib) | DTP + this compound (Separate) | Not specified in abstract | Comparable to combined administration |
| Anti-Diphtheria | TETRAMUNE (Combined) | Protected after 2 doses | Comparable to separate administration |
| Anti-Diphtheria | DTP + this compound (Separate) | Protected after 2 doses | Comparable to combined administration |
| Anti-Tetanus | TETRAMUNE (Combined) | Protected after 2 doses | Comparable to separate administration |
| Anti-Tetanus | DTP + this compound (Separate) | Protected after 2 doses | Comparable to combined administration |
| Anti-Pertussis | TETRAMUNE (Combined) | Prominent responses | Comparable to separate administration |
| Anti-Pertussis | DTP + this compound (Separate) | Prominent responses | Comparable to combined administration |
Data extracted from a study on the co-administration of this compound and DTP vaccines.[1]
Safety Data
The incidence of adverse reactions was comparable between the group receiving the combined TETRAMUNE vaccine and the group receiving separate injections.[1]
Table 2: Adverse Events Following Co-administration of Hib and DTP Vaccines
| Adverse Event | TETRAMUNE (Combined Group) | DTP + this compound (Separate Group) |
| Overall Adverse Reactions | No significant difference | No significant difference |
Based on findings from a clinical trial comparing combined and separate administration of Hib and DTP vaccines.[1]
Experimental Protocol: Co-administration of Hib and DTP Vaccines
Study Design: A randomized controlled trial was conducted with healthy infants.[1]
-
Participants: Healthy children were enrolled in the study.
-
Randomization: Participants were randomly assigned to one of two groups:
-
Group A (Combined): Received the TETRAMUNE (DTP-Hib) combination vaccine.
-
Group B (Separate): Received DTP and this compound vaccines as separate injections concurrently.
-
-
Vaccination Schedule: Infants in both groups received three doses of the assigned vaccines at approximately 2, 4, and 6 months of age.
-
Immunogenicity Assessment: Blood samples were collected from the infants to measure antibody responses to the vaccine antigens. Serologic assays were used to determine antibody titers for diphtheria, tetanus, pertussis, and Hib.
-
Safety Assessment: Participants were monitored for local and systemic adverse events following each vaccination. This included recording injection site reactions (redness, swelling, pain) and systemic reactions (fever, irritability).
Co-administration of Hib-HepB Vaccine with MMR and Varicella Vaccines
A study was conducted to evaluate the safety and immunogenicity of co-administering a bivalent Haemophilus influenzae type b-hepatitis B vaccine (Comvax) with the measles-mumps-rubella vaccine (M-M-RII) and the varicella vaccine (Varivax).[2]
Immunogenicity Data
The study found that the antibody responses to all vaccine antigens were similar in both the concomitant and nonconcomitant administration groups.[2]
Table 3: Antibody Response Rates Following Co-administration of Hib-HepB, MMR, and Varicella Vaccines
| Antibody Target | Concomitant Administration | Nonconcomitant Administration |
| Anti-PRP (Hib) | 97.8% - 98.7% | Not specified in abstract |
| Anti-HBs (HepB) | 99.2% - 100% | Not specified in abstract |
| Anti-Measles | 99.4% - 99.6% | Not specified in abstract |
| Anti-Mumps | 98.4% - 99.2% | Not specified in abstract |
| Anti-Rubella | 100% | Not specified in abstract |
| Anti-Varicella | 93.2% - 94.6% | Not specified in abstract |
Data from a study involving healthy 12- to 15-month-old children.[2]
Safety Data
The vaccinations were generally well-tolerated in both groups. The incidence of fever (≥103°F rectally) within 14 days of vaccination was similar between the two groups.[2]
Table 4: Incidence of Fever Following Co-administration of Hib-HepB, MMR, and Varicella Vaccines
| Adverse Event | Concomitant Administration Group | Nonconcomitant Administration Group |
| Fever ≥103°F (Rectal) | 16.1% | 19.5% |
Data from a randomized controlled trial in children aged 12 to 15 months.[2]
Experimental Protocol: Co-administration of Hib-HepB, MMR, and Varicella Vaccines
Study Design: A randomized, controlled clinical trial.[2]
-
Participants: 822 healthy children aged 12 to 15 months.
-
Randomization: Participants were randomized on a 1:1 basis to one of two groups:
-
Concomitant Group: Received injections of Comvax, M-M-RII, and Varivax in a single visit.
-
Nonconcomitant Group: Received an injection of Comvax, followed by injections of M-M-RII and Varivax six weeks later.
-
-
Immunogenicity Assessment: Blood samples were collected before vaccination and six weeks after the final vaccination to measure antibody levels against all vaccine antigens.
-
Safety Assessment: Participants were monitored for local and systemic adverse events, with a primary safety endpoint of fever (≥103°F rectally) at any time within 14 days after either clinic visit. Serious adverse events were also recorded.
Experimental Workflows and Logical Relationships
The following diagrams illustrate the experimental workflows for the co-administration studies described above.
Caption: Workflow for the co-administration study of Hib and DTP vaccines.
Caption: Workflow for the co-administration study of Hib-HepB, MMR, and Varicella vaccines.
References
- 1. Immunogenicity and safety of Haemophilus influenzae type b conjugate vaccine (this compound) and a combination vaccine of diphtheria, tetanus, pertussis and this compound (TETRAMUNE) in two-month-old infants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Concomitant administration of a bivalent Haemophilus influenzae type b-hepatitis B vaccine, measles-mumps-rubella vaccine and varicella vaccine: safety, tolerability and immunogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Immunogenicity of CRM197 Conjugate Vaccines
Welcome to the technical support center for the optimization of CRM197 conjugate vaccine immunogenicity. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the experimental design and development of CRM197 conjugate vaccines.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Conjugation Chemistry & Vaccine Characterization
Question: We are observing low conjugation efficiency between our polysaccharide/antigen and CRM197. What are the potential causes and how can we troubleshoot this?
Answer:
Low conjugation efficiency is a common challenge that can stem from several factors related to the starting materials, reaction conditions, and analytical methods.
Troubleshooting Steps:
-
CRM197 Quality and Integrity:
-
Purity and Aggregation: Ensure the CRM197 protein is of high purity and is not aggregated. Aggregation can be assessed using Size Exclusion Chromatography (SEC).[1][2] CRM197 is prone to aggregation and precipitation, which can be influenced by pH and temperature.[3]
-
Structural Integrity: Confirm the structural integrity of CRM197 using techniques like Circular Dichroism (CD) for secondary structure and fluorescence spectroscopy for tertiary structure.[3] CRM197's stability is pH-sensitive; acidic conditions can cause conformational changes.[3]
-
Lysine (B10760008) Accessibility: CRM197 has numerous exposed lysine residues that are key for conjugation.[4] Ensure that the formulation conditions have not altered the protein's conformation in a way that masks these residues. Unlike diphtheria and tetanus toxoids, CRM197 does not require formaldehyde (B43269) treatment, which can eliminate lysine residues needed for conjugation.[1]
-
-
Antigen/Polysaccharide Activation:
-
Activation Chemistry: The efficiency of the activation chemistry is critical. For polysaccharides, ensure complete and consistent activation. The degree of saccharide activation can be a key parameter to monitor.[2]
-
Linker/Spacer Selection: The choice of linker can influence conjugation efficiency and subsequent immunogenicity. Linkers like adipic acid diester have been shown to be effective.[5] Consider using heterobifunctional linkers like GMBS for a two-step conjugation process to control the reaction better.[6][7]
-
-
Reaction Conditions:
-
pH: Maintain optimal pH during conjugation. For lysine-based conjugation, a pH around 7.2-8.0 is often used.[8][9]
-
Temperature: Reactions are typically performed at room temperature or 4°C. Lower temperatures (e.g., 0°C) can sometimes minimize side reactions like protein dimerization.[9]
-
Stoichiometry: Optimize the molar ratio of activated antigen/linker to CRM197. This will directly impact the hapten load (saccharide-to-protein ratio).
-
-
Analytical Characterization:
-
Quantification of Conjugation: Utilize reliable methods to quantify the degree of conjugation. This can include techniques like High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) for saccharide content and spectrophotometric methods for protein content.
-
Molecular Size Analysis: Use SEC with Multi-Angle Light Scattering (SEC-MALLS) to determine the molecular weight distribution of the conjugate and confirm the formation of higher molecular weight species compared to the unconjugated protein.[2]
-
Question: We have successfully conjugated our antigen to CRM197, but the resulting vaccine shows poor immunogenicity in animal models. What factors should we investigate?
Answer:
Suboptimal immunogenicity despite successful conjugation can be attributed to several factors, including the nature of the conjugate, the formulation, and the immunization schedule.
Troubleshooting Steps:
-
Conjugate Characteristics:
-
Saccharide-to-Protein Ratio (Hapten Load): This is a critical parameter. A suboptimal ratio can lead to a poor immune response. For Vi-CRM197 conjugates, an equal weight ratio was found to be optimal.[10] The effect of the ratio should be empirically determined for your specific antigen.
-
Conjugation Site: The site of conjugation on CRM197 can mask important T-cell epitopes, thereby reducing immunogenicity.[9] While CRM197 has the advantage of lacking lysine residues within its primary T-cell epitope region, heterogeneous conjugation to other surface lysines could still have an impact.[11] Site-specific conjugation methods, such as those targeting disulfide bridges, can provide more homogeneous products and potentially improved immunogenicity.[9]
-
Antigen Integrity: Ensure that the conjugation process has not damaged or altered the critical epitopes of your antigen.
-
-
Formulation and Adjuvant Selection:
-
Adjuvant: The choice of adjuvant is crucial for enhancing the immune response. Aluminum salts (like aluminum hydroxide (B78521) or aluminum phosphate) are commonly used with CRM197 conjugates.[8][12][13] For some antigens, more potent adjuvants like CpG oligonucleotides may be required to achieve a highly functional immune response.[14]
-
Formulation Stability: Assess the stability of the final formulated vaccine. Aggregation or degradation of the conjugate over time can negatively impact its immunogenicity.
-
-
Immunization Protocol:
-
Dose and Schedule: The dose of the conjugate and the immunization schedule (e.g., number and timing of booster injections) significantly impact the immune response. A booster dose is often required to induce a strong memory response.[5]
-
Route of Administration: The route of administration (e.g., subcutaneous, intramuscular) can influence the type and magnitude of the immune response.
-
Question: We are concerned about "carrier-induced epitopic suppression" (CIES). How can we assess and mitigate this risk?
Answer:
Carrier-induced epitopic suppression (CIES) occurs when pre-existing immunity to the carrier protein suppresses the immune response to the conjugated antigen. While CRM197 is thought to be less prone to CIES than diphtheria toxoid (DT), it is still a valid concern.[15][16][17]
Troubleshooting and Mitigation Strategies:
-
Pre-clinical Assessment:
-
Carrier Priming Studies: In animal models, prime one group of animals with the carrier protein (CRM197) alone before immunizing with the conjugate vaccine. Compare the antigen-specific response in this group to a naive group receiving only the conjugate vaccine. A significantly lower response in the primed group would suggest a risk of CIES.[15]
-
-
Mitigation Strategies:
-
Use of Alternative Carriers: If CIES is observed and cannot be overcome, consider using an alternative carrier protein for subsequent boosters or in multivalent vaccine formulations.
-
Optimize Adjuvant: A strong adjuvant can help overcome CIES by enhancing the overall immune response.
-
CRM197 vs. DT: Studies have shown that priming with DT can suppress the response to DT-conjugates, while this effect is not typically observed with CRM197 priming for CRM197-conjugates.[15][16] This is attributed to the lower intrinsic immunogenicity of CRM197 compared to DT and structural changes induced by conjugation.[15]
-
Data Summary Tables
Table 1: Influence of Saccharide/Protein Ratio on Vi-CRM197 Immunogenicity
| Vi:CRM197 Ratio (w/w) | Antigen Dose (µg) | Outcome | Reference |
| 10.1 | 0.125 | Suboptimal antibody production | [10] |
| 2.1 | 0.125 | Improved antibody production | [10] |
| 0.9 | 0.125 | Improved antibody production | [10] |
Table 2: Comparison of Adjuvants for an Anti-Nicotine CRM197 Conjugate Vaccine (NIC7-CRM)
| Adjuvant | Antibody Titer | In Vivo Function (Reduction in Brain Nicotine) | Reference |
| Alum | Good | ~10% | [14] |
| Alum + CpG | Enhanced | ~80% | [14] |
Experimental Protocols
Protocol 1: General Two-Step Carbodiimide-Based Conjugation of Polysaccharides to CRM197
This protocol is a generalized representation based on common methodologies. Specific conditions must be optimized for each polysaccharide and application.
-
Polysaccharide Activation:
-
Dissolve the polysaccharide in a suitable buffer (e.g., 0.1 M MES buffer, pH 6.0).
-
Add a molar excess of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS) to activate carboxyl groups on the polysaccharide.
-
Incubate for 1-4 hours at room temperature with gentle stirring.
-
Purify the activated polysaccharide to remove excess reagents, typically by dialysis or size exclusion chromatography.
-
-
Conjugation to CRM197:
-
Dissolve the purified, activated polysaccharide and CRM197 in a reaction buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 7.2). The molar ratio of polysaccharide to CRM197 should be optimized.
-
Allow the reaction to proceed for 2-18 hours at room temperature or 4°C with gentle mixing.
-
Quench the reaction by adding a quenching agent like hydroxylamine (B1172632) or Tris buffer.
-
-
Purification and Characterization:
-
Purify the resulting conjugate from unconjugated polysaccharide and protein using size exclusion chromatography (e.g., Sephacryl S-1000).[8]
-
Characterize the purified conjugate for protein and polysaccharide content, molecular size distribution (SEC-MALLS), and integrity.
-
Visualizations
Signaling & Experimental Workflows
Caption: T-cell dependent immune response pathway for CRM197 conjugate vaccines.
Caption: Troubleshooting workflow for low immunogenicity of CRM197 conjugates.
References
- 1. usp.org [usp.org]
- 2. researchgate.net [researchgate.net]
- 3. pharmoutsourcing.com [pharmoutsourcing.com]
- 4. The Role of CRM-197 Adjuvant in Next-Generation Vaccine Development [en.jicangbio.com]
- 5. Immunogenicity in a Mouse Model of a Conjugate Vaccine Made with a Synthetic Single Repeating Unit of Type 14 Pneumococcal Polysaccharide Coupled to CRM197 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A tractable covalent linker strategy for the production of immunogenic antigen-TLR7/8L bioconjugates - Chemical Communications (RSC Publishing) DOI:10.1039/D1CC00795E [pubs.rsc.org]
- 7. Item - Effects of Conformational Changes in PeptideâCRM197 Conjugate Vaccines - American Chemical Society - Figshare [acs.figshare.com]
- 8. Vi-CRM197 as a new conjugate vaccine against Salmonella Typhi - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Site‐Specific Multi‐Functionalization of the Carrier Protein CRM197 by Disulfide Rebridging for Conjugate Vaccine Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. researchgate.net [researchgate.net]
- 12. Pre-clinical evaluation of a 15-valent pneumococcal conjugate vaccine (PCV15-CRM197) in an infant-rhesus monkey immunogenicity model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Anti-nicotine vaccines: Comparison of adjuvanted CRM197 and Qb-VLP conjugate formulations for immunogenicity and function in non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Carrier priming with CRM 197 or diphtheria toxoid has a different impact on the immunogenicity of the respective glycoconjugates: biophysical and immunochemical interpretation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Haemophilus influenzae type b (Hib) Conjugate Vaccine Development
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the development of Hib conjugate vaccines.
Section 1: Polysaccharide (PRP) Purification and Characterization
FAQs
Q1: What are the critical quality attributes for the purified polyribosylribitol phosphate (B84403) (PRP) polysaccharide?
A1: The critical quality attributes for purified PRP include purity (low levels of protein and nucleic acid contaminants), molecular size, and identity, as confirmed by NMR. The World Health Organization (WHO) recommends that protein and nucleic acid impurities should each be less than 1% by weight[1]. The molecular size of the PRP is also a critical parameter that can influence the immunogenicity of the final conjugate vaccine[2][3].
Troubleshooting Guide: PRP Purification
| Problem | Possible Cause | Suggested Solution |
| Low PRP yield after purification | Inefficient extraction from culture supernatant. | Optimize the initial precipitation step with cetyltrimethylammonium bromide (CTAB) to ensure complete PRP precipitation[1]. |
| Loss of PRP during chromatography. | Ensure the column is not overloaded and that the elution conditions are optimized for PRP recovery. A one-step chromatography workflow using Capto adhere resin has been shown to achieve a recovery of more than 50%[4]. | |
| High levels of protein contamination (>1%) | Incomplete removal during extraction. | Traditional methods involve phenol (B47542) extractions to remove protein. Ensure adequate phase separation and repeat extraction if necessary[4]. |
| Co-elution during chromatography. | Adjust the salt concentration in the elution buffer to improve the separation of PRP from protein contaminants[4]. | |
| High levels of nucleic acid contamination (>1%) | Insufficient removal during initial purification steps. | Incorporate an enzymatic digestion step with DNase and RNase prior to chromatography. |
| Inconsistent molecular size of purified PRP | Variability in bacterial culture conditions. | Standardize fermentation conditions such as pH, temperature, and nutrient feed to ensure consistent PRP production. |
| Shear forces during purification. | Minimize mechanical stress during purification steps like centrifugation and filtration to prevent PRP degradation. |
Experimental Protocol: PRP Purification using CTAB Precipitation and Chromatography
This protocol is a general guideline based on established methods[1].
-
Harvest and Inactivation : Centrifuge the H. influenzae type b culture to pellet the bacteria. The supernatant containing the PRP is collected and the residual bacteria are inactivated.
-
CTAB Precipitation : Add a solution of CTAB to the supernatant to precipitate the PRP. The precipitate is then collected by centrifugation.
-
Chromatography :
-
Prepare a chromatography column with a suitable stationary phase, such as CTAB-celite slurry[1].
-
Dissolve the PRP precipitate and load it onto the column.
-
Wash the column to remove impurities.
-
Elute the purified PRP using a gradient of ethanol (B145695) in sodium acetate (B1210297) buffer[1].
-
-
Concentration and Diafiltration : Concentrate the eluted PRP solution using tangential flow filtration (TFF) with a 100 kDa membrane and perform diafiltration with water to remove residual salts and small molecules[1].
-
Analysis :
-
Determine PRP concentration using the orcinol (B57675) assay[1].
-
Assess protein and nucleic acid contamination using the Lowry method and UV absorbance at 260 nm, respectively[1].
-
Determine the molecular size distribution by High-Performance Gel Permeation Chromatography (HPGPC)[1].
-
Section 2: Polysaccharide-Protein Conjugation
FAQs
Q2: How does the polysaccharide-to-protein ratio impact the immunogenicity of the Hib conjugate vaccine?
A2: The polysaccharide-to-protein ratio is a critical factor that can significantly influence the vaccine's immunogenicity[5][6]. An optimal ratio ensures an effective presentation of the polysaccharide antigen to the immune system, leading to a robust T-cell dependent immune response. Studies have shown that conjugates with an optimal degree of glycosylation are more likely to activate T-helper cells[5].
Troubleshooting Guide: Polysaccharide-Protein Conjugation
| Problem | Possible Cause | Suggested Solution |
| Low conjugation efficiency/yield | Inefficient activation of the polysaccharide. | Ensure complete activation of the polysaccharide. For reductive amination, this involves creating aldehyde groups. Optimize the reaction conditions (e.g., pH, temperature, reagent concentrations) for the activation step. |
| Suboptimal pH for the conjugation reaction. | The optimal pH for reductive amination is typically between 6 and 8. Perform small-scale experiments to determine the optimal pH for your specific polysaccharide and protein carrier combination[7]. | |
| Steric hindrance. | Consider using a spacer molecule, such as adipic acid dihydrazide, to reduce steric hindrance between the polysaccharide and the protein carrier[8]. | |
| High levels of free (unconjugated) polysaccharide | Incomplete conjugation reaction. | Increase the reaction time or adjust the ratio of reactants to drive the conjugation to completion. |
| The molecular size of the polysaccharide is too low. | There is an inverse relationship between the molecular weight of the polysaccharide and the residual free polysaccharide content after conjugation. Using a higher molecular weight polysaccharide can reduce the amount of free polysaccharide[9][10]. | |
| Inefficient purification of the conjugate. | Use size exclusion chromatography (SEC) or other suitable methods to effectively separate the high molecular weight conjugate from the smaller, unconjugated polysaccharide[2][11]. | |
| Protein aggregation during conjugation | Harsh reaction conditions. | Optimize the reaction temperature and pH to maintain the stability of the carrier protein. |
Experimental Protocol: Reductive Amination for Polysaccharide-Protein Conjugation
This is a general protocol for reductive amination[7][12][13].
-
Polysaccharide Activation (if necessary) : If the polysaccharide does not have a free aldehyde group at its reducing end, it needs to be activated. This can be achieved through controlled periodate (B1199274) oxidation to generate aldehyde groups.
-
Conjugation Reaction :
-
In a suitable buffer (e.g., sodium borate (B1201080) buffer, pH 8.5), combine the activated polysaccharide, the carrier protein (e.g., tetanus toxoid), and a reducing agent like sodium cyanoborohydride[12].
-
Incubate the reaction mixture at a controlled temperature (e.g., 37-56°C) for an extended period (e.g., 24-96 hours) to allow for the formation of a stable amine bond between the polysaccharide and the protein[12][14].
-
-
Purification of the Conjugate :
-
Remove unreacted reagents and byproducts by dialysis or TFF.
-
Separate the polysaccharide-protein conjugate from unconjugated polysaccharide and protein using SEC.
-
-
Characterization :
Section 3: Vaccine Characterization and Immunogenicity Testing
FAQs
Q3: What are the key analytical methods for characterizing Hib conjugate vaccines?
A3: Key analytical methods include:
-
Size Exclusion Chromatography (SEC) : To determine the molecular size distribution of the conjugate, which is an important parameter correlated with immunogenicity[2][11].
-
ELISA (Enzyme-Linked Immunosorbent Assay) : To confirm the covalent linkage of the polysaccharide and protein, and to measure the antibody response in immunized animals[16].
-
Serum Bactericidal Assay (SBA) : To assess the functional activity of the antibodies induced by the vaccine[17][18].
Troubleshooting Guide: ELISA for Immunogenicity Testing
| Problem | Possible Cause | Suggested Solution |
| High background | Insufficient washing or blocking. | Increase the number of wash steps and ensure that the blocking buffer is effective[19]. |
| Antibody concentration is too high. | Titrate the primary and secondary antibodies to determine the optimal concentrations[20]. | |
| No signal or weak signal | Reagents added in the incorrect order or improperly prepared. | Carefully follow the protocol and ensure all reagents are fresh and correctly prepared[19]. |
| Low level of target protein expressed. | Ensure that the immunization schedule and dose are appropriate to elicit a detectable antibody response[21]. | |
| Poor reproducibility | Pipetting errors or inconsistent incubation times/temperatures. | Ensure accurate pipetting and consistent incubation conditions for all plates[20][22]. |
Experimental Protocol: Serum Bactericidal Assay (SBA)
This protocol is a summary of the colony counting method for SBA[17][23][24][25].
-
Serum Preparation : Heat-inactivate the test sera at 56°C for 30 minutes.
-
Serial Dilution : Perform serial dilutions of the heat-inactivated sera in a suitable buffer.
-
Bacterial Suspension : Prepare a standardized suspension of H. influenzae type b.
-
Incubation :
-
Mix the diluted serum with the bacterial suspension in a microtiter plate.
-
Add a source of complement (e.g., baby rabbit complement).
-
Incubate the plate at 37°C in a 5% CO2 atmosphere for a defined period (e.g., 60 minutes).
-
-
Plating : Plate a small aliquot from each well onto a suitable agar (B569324) medium (e.g., chocolate agar).
-
Colony Counting : After overnight incubation, count the number of surviving bacterial colonies.
-
Data Analysis : The SBA titer is the reciprocal of the highest serum dilution that results in a 50% or greater reduction in bacterial colonies compared to the control (no serum).
Visualizations
Caption: General workflow for Hib conjugate vaccine development.
Caption: Troubleshooting logic for low conjugate yield.
References
- 1. biofarma.co.id [biofarma.co.id]
- 2. Determination of the molecular size distribution of Haemophilus influenzae type b-tetanus toxoid conjugate vaccines by size-exclusion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. tandfonline.com [tandfonline.com]
- 7. par.nsf.gov [par.nsf.gov]
- 8. Preparation, characterization, and immunogenicity of Haemophilus influenzae type b polysaccharide-protein conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reduction of free polysaccharide contamination in the production of a 15-valent pneumococcal conjugate vaccine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Development and validation of high-performance size exclusion chromatography methods to determine molecular size parameters of Haemophilus influenzae type b polysaccharides and conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Improved Procedure for Direct Coupling of Carbohydrates to Proteins via Reductive Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Glycoconjugations of Biomolecules by Chemical Methods [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. Further Insights into the Measurement of Free Polysaccharide in Meningococcal Conjugate Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Use of immuno assays during the development of a Hemophilus influenzae type b vaccine for technology transfer to emerging vaccine manufacturers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. files01.core.ac.uk [files01.core.ac.uk]
- 18. Evaluation and validation of a serum bactericidal antibody assay for Haemophilus influenzae type b and the threshold of protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ELISA Troubleshooting Guide: Common Questions, Tips & Tricks | R&D Systems [rndsystems.com]
- 20. hycultbiotech.com [hycultbiotech.com]
- 21. ELISA Kit Troubleshooting | Technical Resources | Avivasysbio.com | Avivasysbio.com [avivasysbio.com]
- 22. mybiosource.com [mybiosource.com]
- 23. journals.asm.org [journals.asm.org]
- 24. Measurement of Serum Bactericidal Activity Specific for Haemophilus influenzae Type b by Using a Chromogenic and Fluorescent Metabolic Indicator - PMC [pmc.ncbi.nlm.nih.gov]
- 25. vaccine.uab.edu [vaccine.uab.edu]
Technical Support Center: Addressing HibTITER Vaccine Failure in Specific Populations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating HibTITER vaccine performance and potential failures in specific populations.
Frequently Asked Questions (FAQs)
Q1: What defines a this compound vaccine failure?
A1: A true vaccine failure is defined as the occurrence of invasive Haemophilus influenzae type b (Hib) disease in an individual who has completed an age-appropriate vaccination schedule. This is generally considered to be the onset of culture-confirmed invasive Hib infection more than 28 days after completing the recommended doses of the Hib vaccine.[1]
Q2: What are the primary known causes of this compound vaccine failure?
A2: this compound vaccine failure is multifactorial and can be attributed to several factors, including:
-
Inadequate Production of High-Quality Antibodies: Some individuals may produce sufficient quantities of anti-PRP (polyribosylribitol phosphate) antibodies, but these antibodies may have low avidity (binding strength), reducing their functional activity.[2]
-
Immunocompromised Status: Individuals with primary or secondary immunodeficiencies, such as hypogammaglobulinemia, HIV infection, or those undergoing immunosuppressive therapies, may not mount a robust or sustained immune response to the vaccine.[3][4][5]
-
Genetic Predisposition: Certain genetic factors may influence an individual's susceptibility to Hib disease and their ability to respond to the vaccine.
-
Age at Vaccination: Infants may have a less mature immune system, which can affect their initial response to the vaccine.[6]
-
Concurrent Administration with Other Vaccines: In some cases, the simultaneous administration of other vaccines has been observed to potentially suppress the immune response to the Hib component, although this is not a consistent finding.[7]
Q3: Are certain populations at a higher risk for this compound vaccine failure?
A3: Yes, several populations have been identified as being at a higher risk for Hib vaccine failure:
-
Immunocompromised Individuals: This includes patients with HIV, leukemia, asplenia, and those on immunosuppressive drugs.[3][4]
-
Certain Ethnic Groups: Some studies have shown that Native American and Alaskan Native populations may have a lower immune response to certain Hib conjugate vaccines.[3]
-
Individuals with Chronic Diseases: Conditions like sickle cell disease may be associated with a reduced immune response.[7]
Q4: What is the role of antibody avidity in vaccine protection?
A4: Antibody avidity refers to the overall strength of the binding between an antibody and its antigen. High-avidity antibodies are more effective at neutralizing and clearing pathogens. In the context of this compound, low-avidity anti-PRP antibodies, even at protective concentrations, may not be sufficient to prevent invasive disease. This suggests that the quality of the antibody response is as crucial as the quantity.[2]
Q5: How can we assess the immune response to the this compound vaccine in a research setting?
A5: The immune response is typically evaluated using a combination of serological assays:
-
Enzyme-Linked Immunosorbent Assay (ELISA): This is used to quantify the concentration of anti-PRP IgG antibodies in the serum.
-
Antibody Avidity ELISA: This modified ELISA helps to determine the binding strength of the anti-PRP antibodies.
-
Serum Bactericidal Assay (SBA): This functional assay measures the ability of the serum antibodies, in the presence of complement, to kill H. influenzae type b bacteria.
Troubleshooting Guides
Issue: Low or Undetectable Anti-PRP Antibody Titer Post-Vaccination
| Possible Cause | Troubleshooting/Investigation Steps |
| Improper Sample Handling or Storage | - Ensure serum samples were collected, processed, and stored correctly to prevent antibody degradation. - Review sample collection and storage protocols for any deviations. |
| Assay Performance Issues | - Verify the ELISA protocol was followed correctly. - Check the expiration dates and proper storage of all assay reagents. - Run positive and negative controls to validate assay performance. |
| Individual Non-Responder | - Consider revaccination according to established guidelines and re-testing antibody levels 4-6 weeks later.[8] - Investigate for underlying immunodeficiencies by measuring total immunoglobulin levels (IgG, IgA, IgM) and IgG subclasses.[9] |
| Underlying Medical Condition | - Review the subject's clinical history for any known immunocompromising conditions. |
Issue: Protective Anti-PRP Antibody Titer but Clinical Vaccine Failure
| Possible Cause | Troubleshooting/Investigation Steps |
| Low Antibody Avidity | - Perform an antibody avidity ELISA to assess the binding strength of the anti-PRP antibodies. Low avidity may explain the lack of protection despite adequate antibody levels.[2] |
| Defect in Complement Pathway | - Although less common, deficiencies in the complement system can impair the bactericidal activity of antibodies. Consider functional complement assays if clinically indicated. |
| Infection with Non-Type b H. influenzae | - Confirm the serotype of the infecting H. influenzae strain. The Hib vaccine only protects against type b. |
Data Presentation
Table 1: Immunogenicity of Different Hib Conjugate Vaccines in Infants (Post-Primary Series)
| Vaccine Type (Carrier Protein) | Percentage of Infants with Anti-PRP Antibody ≥1.0 µg/mL |
| PRP-T (Tetanus Toxoid) | 83% |
| HbOC (CRM197) | 75% |
| PRP-OMP (Meningococcal Protein) | 55% |
| PRP-D (Diphtheria Toxoid) | 29% |
Source: Adapted from comparative immunogenicity studies.[4]
Table 2: Estimated Efficacy of Hib Conjugate Vaccines in Different Studies
| Vaccine | Population | Efficacy |
| PRP-D | Finland | 89% (after 2 doses) |
| HbOC | Northern California | 100% (after 2 doses) |
| PRP-T | United Kingdom | 98.1% (after 3 doses) |
Source: Various efficacy studies.[4][10]
Experimental Protocols
Anti-PRP IgG ELISA Protocol
This protocol outlines the steps for quantifying H. influenzae type b capsular polysaccharide (PRP)-specific IgG antibodies in serum samples.
Materials:
-
PRP-coated 96-well microtiter plates
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Sample Diluent (e.g., Wash Buffer with 1% BSA)
-
Standard Human Serum with known anti-PRP IgG concentration
-
Test Serum Samples
-
HRP-conjugated anti-human IgG antibody
-
TMB Substrate Solution
-
Stop Solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Preparation: Bring all reagents and samples to room temperature. Prepare serial dilutions of the standard serum and dilute test samples in Sample Diluent.
-
Coating: (If not using pre-coated plates) Coat wells with PRP antigen and incubate. Block non-specific binding sites.
-
Sample Incubation: Add 100 µL of diluted standards and samples to the appropriate wells. Incubate for 1.5-2 hours at room temperature.
-
Washing: Wash the plate 4 times with Wash Buffer.
-
Conjugate Incubation: Add 100 µL of HRP-conjugated anti-human IgG to each well. Incubate for 1 hour at room temperature.
-
Washing: Repeat the wash step as in step 4.
-
Substrate Development: Add 100 µL of TMB Substrate Solution to each well. Incubate in the dark for 15-30 minutes.
-
Stopping Reaction: Add 50 µL of Stop Solution to each well.
-
Reading: Read the absorbance at 450 nm using a microplate reader.
-
Calculation: Construct a standard curve from the absorbance values of the standards. Interpolate the concentration of anti-PRP IgG in the test samples from the standard curve.
Antibody Avidity ELISA Protocol
This protocol is a modification of the standard ELISA to assess the avidity of anti-PRP IgG antibodies.
Materials:
-
Same materials as for the Anti-PRP IgG ELISA
-
Chaotropic agent (e.g., 6M Urea or 1.5M Sodium Thiocyanate)
Procedure:
-
Follow steps 1-4 of the Anti-PRP IgG ELISA protocol.
-
Chaotrope Treatment: After the sample incubation and initial wash, add 100 µL of the chaotropic agent to one set of duplicate wells for each sample and 100 µL of Wash Buffer to the other set. Incubate for 10-15 minutes at room temperature.
-
Washing: Wash the plate 4 times with Wash Buffer.
-
Proceed with steps 5-10 of the Anti-PRP IgG ELISA protocol.
-
Calculation:
-
Calculate the anti-PRP IgG concentration for both the treated and untreated wells.
-
The Avidity Index (AI) is calculated as: (Concentration with chaotrope / Concentration without chaotrope) x 100%
-
Serum Bactericidal Assay (SBA) Protocol
This functional assay measures the ability of serum antibodies to kill H. influenzae type b in the presence of complement.
Materials:
-
H. influenzae type b strain (e.g., Eagan)
-
Brain Heart Infusion (BHI) broth with supplements
-
Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺
-
Heat-inactivated test serum samples
-
Baby rabbit complement
-
Chocolate agar (B569324) plates
-
96-well microtiter plates
Procedure:
-
Bacterial Preparation: Culture H. influenzae type b to the mid-log phase in BHI broth. Dilute the bacteria in HBSS to the desired concentration (e.g., to yield ~100-200 CFU per well).
-
Serum Dilution: Prepare serial dilutions of the heat-inactivated test serum in the microtiter plate.
-
Incubation with Bacteria: Add the prepared bacterial suspension to each well containing the diluted serum. Incubate for 15 minutes at 37°C.
-
Addition of Complement: Add baby rabbit complement to each well.
-
Bactericidal Reaction: Incubate the plates for 60 minutes at 37°C with 5% CO₂.
-
Plating: Plate a small aliquot from each well onto chocolate agar plates.
-
Incubation: Incubate the agar plates overnight at 37°C with 5% CO₂.
-
Colony Counting: Count the number of colonies on each plate.
-
Titer Determination: The SBA titer is the reciprocal of the highest serum dilution that results in ≥50% killing of the bacteria compared to the control wells (containing bacteria and complement but no serum).
Visualizations
Caption: T-cell dependent immune response pathway to Hib conjugate vaccine.
References
- 1. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 2. ELISA Protocol [protocols.io]
- 3. nvic.org [nvic.org]
- 4. Hib Vaccines: Their Impact on Haemophilus influenzae Type b Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. vaccinesafety.edu [vaccinesafety.edu]
- 6. Factors influencing immunogenicity and safety of two Haemophilus influenzae type b polysaccharide vaccines in children 18 and 24 months of age - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound (Diphtheria CRM197 Protein Conjugate): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 8. Hepatitis B Foundation: Vaccine Non-Responders [hepb.org]
- 9. Immunological characterization of conjugated Haemophilus influenzae type b vaccine failure in infants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Vaccine failures after primary immunisation with Haemophilus influenzae type-b conjugate vaccine without booster - PubMed [pubmed.ncbi.nlm.nih.gov]
HibTITER Formulation & Stability Technical Support Center
Welcome to the technical support center for the formulation and stability of HibTITER (Haemophilus influenzae type b conjugate vaccine). This resource is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experimental formulation and stability studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its core components? A1: this compound is a conjugate vaccine designed to protect against invasive diseases caused by Haemophilus influenzae type b.[1][2] Its active components are oligosaccharides of the purified capsular polysaccharide, polyribosylribitol phosphate (B84403) (PRP), covalently linked to a diphtheria CRM197 protein carrier.[1][3][4] This conjugation converts the T-cell independent polysaccharide antigen into a T-cell dependent antigen, eliciting a more robust immune response in infants.[5]
Q2: What are the primary causes of instability in Hib conjugate vaccines? A2: The main causes of instability are chemical degradation of the polysaccharide component and physical instability of the protein carrier. In liquid formulations, the polysaccharide (PRP) chain is susceptible to hydrolysis.[6] For both liquid and lyophilized forms, temperature excursions are a major concern. High temperatures can degrade the conjugate, while freezing can cause irreversible loss of potency, particularly for liquid vaccines containing adjuvants.[7][8] Protein aggregation is another common issue that can be triggered by changes in pH, buffer composition, or hydrophobic interactions.[9][10]
Q3: What are the recommended storage and handling conditions for this compound? A3: Proper storage is critical for maintaining vaccine potency. This compound and other Hib vaccines must be stored refrigerated at a temperature between 2°C and 8°C (36°F and 46°F).[1][11] The vaccine must not be frozen, as this can damage the product and lead to a loss of efficacy.[1][8] If the vaccine has been frozen, it should be discarded.[1] Some formulations also require protection from light.[12][13]
Table 1: Recommended Storage and Handling Conditions for Hib Vaccines
| Parameter | Recommendation | Rationale |
| Temperature | Refrigerate between 2°C and 8°C (36°F and 46°F).[8][11] | Prevents thermal degradation and maintains conjugate integrity. |
| Freezing | DO NOT FREEZE .[1][11] | Freezing can cause irreversible damage and loss of potency.[8] |
| Light Exposure | Protect from light by storing in the original packaging.[12][13] | Prevents light-induced degradation of sensitive components. |
| Reconstitution | For lyophilized forms, use only the manufacturer-provided diluent.[11] | Ensures correct pH, sterility, and ionic strength for stability. |
Troubleshooting Guide: Formulation & Stability Issues
This guide addresses specific problems that may be encountered during the development and analysis of this compound formulations.
Q4: I am observing aggregation in my conjugate preparation. What are the potential causes and solutions? A4: Protein aggregation is a common challenge during conjugation and formulation. It can be caused by several factors, including increased hydrophobicity from the conjugated molecules, suboptimal buffer conditions, or high protein concentration.[9][14]
Potential Causes:
-
Hydrophobic Interactions: The conjugation process can expose hydrophobic regions on the protein surface, leading to aggregation.[9]
-
Suboptimal Buffer: Incorrect pH or ionic strength can disrupt protein stability. The ideal pH for the maleimide-thiol reaction, often used in conjugation, is between 6.5 and 7.5.[9]
-
High Concentration: High concentrations of the protein conjugate increase the likelihood of intermolecular interactions and aggregation.[14][15]
-
Over-modification: Attaching too many molecules to the carrier protein can alter its surface properties and promote aggregation.[9]
Solutions:
-
Optimize Buffer Conditions: Screen different buffer systems (e.g., PBS, HEPES) and perform a pH optimization study. A pH range of 6.0-7.0 is often optimal for the stability of stored antibody-drug conjugates.[15]
-
Add Stabilizing Excipients: Introduce stabilizers such as sugars (sucrose, trehalose), amino acids (arginine, glycine), or low concentrations of non-ionic surfactants (polysorbate 20/80) to reduce aggregation.[15][]
-
Control Molar Ratios: Carefully optimize the molar ratio of the reactants during conjugation to avoid over-modification.[9]
-
Work at Lower Concentrations: If aggregation occurs, try diluting the reaction mixture.[9]
Diagram 1: Troubleshooting Workflow for Conjugate Aggregation
Caption: A logical workflow for diagnosing and resolving protein aggregation issues.
Q5: My liquid formulation is losing potency over time. How can I improve its long-term stability? A5: Loss of potency in liquid Hib conjugate formulations is often due to the hydrolysis of the phosphodiester bonds in the PRP polysaccharide backbone.[6] This can be exacerbated by certain adjuvants like aluminum hydroxide (B78521), which may catalyze the degradation.[17]
Improvement Strategies:
-
Lyophilization: Freeze-drying is a highly effective method for improving the long-term stability of conjugate vaccines by removing water, which is necessary for hydrolysis.[6]
-
Excipient Selection: The addition of cryoprotectants and stabilizers is crucial for a successful lyophilized formulation. Sugars like sucrose (B13894) and trehalose (B1683222) are commonly used to protect the conjugate during the freeze-drying process and subsequent storage.[18]
-
pH Control: Maintaining an optimal pH is critical. The stability of the final formulation should be tested across a range of pH values to find the point of maximum stability.
Table 2: Common Excipients for Improving Conjugate Vaccine Stability
| Excipient Class | Examples | Primary Function(s) |
| Sugars/Polyols | Sucrose, Trehalose, Mannitol, Sorbitol | Act as cryoprotectants and stabilizers, prevent denaturation and aggregation, form a protective glassy matrix in lyophilized products.[][18][19] |
| Amino Acids | Arginine, Glycine, Glutamate | Suppress protein aggregation, act as buffers, and prevent denaturation.[15][] |
| Surfactants | Polysorbate 20, Polysorbate 80 | Reduce surface-induced aggregation and stabilize the protein against mechanical stress.[15] |
| Buffers | Phosphate buffers, HEPES, Tris | Maintain a stable pH to ensure protein integrity and minimize chemical degradation.[9] |
| Preservatives | Thimerosal, 2-phenoxyethanol | Prevent microbial growth in multi-dose vial formulations.[19][20] |
Q6: How can I assess the stability of my this compound formulation under stress conditions? A6: Forced degradation studies are used to understand the degradation pathways of a vaccine and to develop stability-indicating analytical methods.[7] A typical study involves exposing the vaccine to stress conditions such as elevated temperature, high humidity, and intense light.[7]
Table 3: Example of a Forced Degradation Study on a Freeze-Dried Hib Vaccine Data adapted from a study on a freeze-dried Hib conjugate vaccine exposed to 40°C for 10 days.[7]
| Quality Attribute | Initial Value | After 10 Days at 40°C | Quality Standard | Outcome |
| Water Content | 2.0% | 2.9% | ≤3.0% | Pass |
| Molecular Size (PRP) | 94% | 85% | >60% | Pass |
| High Molecular Weight Conjugates | 87% | 75% | ≥80% | Fail |
This study demonstrates that high temperature is a critical factor affecting the stability of the conjugate, leading to a decrease in the high molecular weight species.[7]
Key Experimental Protocols
Protocol 1: Analysis of Conjugate Size and Aggregation by SEC-HPLC This method is used to determine the molecular size distribution of the conjugate and quantify high molecular weight aggregates.
-
System Preparation: Use an HPLC system equipped with a suitable size-exclusion column (e.g., TSKgel G4000SWxl or similar) and a UV detector set to 280 nm for protein detection.
-
Mobile Phase: Prepare an appropriate mobile phase, typically a phosphate or saline buffer (e.g., 0.1 M sodium phosphate, 0.1 M NaCl, pH 7.0), and ensure it is filtered and degassed.
-
Sample Preparation: Dilute the vaccine formulation to a suitable concentration (e.g., 0.5-1.0 mg/mL) with the mobile phase.
-
Standardization: Run a set of molecular weight standards (e.g., thyroglobulin, IgG, BSA) to calibrate the column.
-
Injection and Elution: Inject the sample and elute with the mobile phase at a constant flow rate (e.g., 0.5 mL/min).
-
Data Analysis: Analyze the resulting chromatogram. The main peak corresponds to the monomeric conjugate. Earlier eluting peaks represent aggregates, while later eluting peaks may represent free protein or degraded fragments. Integrate the peak areas to determine the percentage of aggregate and monomer.
Protocol 2: Quantification of Free vs. Total PRP by HPAEC-PAD This method, adapted from published procedures, can distinguish between PRP that is covalently linked to the carrier protein and any free PRP in the formulation.[17]
-
System Preparation: Use a high-performance anion-exchange chromatography system with a pulsed amperometric detector (HPAEC-PAD).
-
Sample Preparation for Total PRP: Hydrolyze the sample in a suitable buffer (e.g., using NaOH) to release the PRP from the carrier protein. Neutralize the sample before injection.
-
Sample Preparation for Free PRP: To separate the conjugate from free PRP, subject the sample to high-speed centrifugation or size-exclusion filtration. The supernatant or filtrate containing the free PRP is collected for analysis.[17]
-
Chromatography: Inject the prepared samples onto an anion-exchange column (e.g., Dionex CarboPac PA1). Elute using a sodium acetate (B1210297) gradient in a sodium hydroxide mobile phase.
-
Detection: Use a pulsed amperometric detector with a gold electrode, which allows for sensitive detection of carbohydrates without derivatization.
-
Quantification: Create a standard curve using known concentrations of purified PRP. Calculate the total and free PRP content in the vaccine sample by comparing peak areas to the standard curve. The percentage of conjugated PRP can then be determined.
Immunological Signaling Pathway
Diagram 2: T-Cell Dependent Immune Response to this compound
Caption: The signaling pathway for a T-cell dependent immune response to this compound.
References
- 1. This compound (Diphtheria CRM197 Protein Conjugate): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 2. genhealth.ai [genhealth.ai]
- 3. Haemophilus influenzae Type b (Hib) Vaccine - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 4. Haemophilus influenzae type b (Hib) [who.int]
- 5. who.int [who.int]
- 6. Reasons for instability of bacterial vaccines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijbiol.com [ijbiol.com]
- 8. Storage and Handling of Immunobiologics | Vaccines & Immunizations | CDC [cdc.gov]
- 9. benchchem.com [benchchem.com]
- 10. leukocare.com [leukocare.com]
- 11. Storage and Handling of Hib Vaccine | CDC [cdc.gov]
- 12. michigan.gov [michigan.gov]
- 13. ldh.la.gov [ldh.la.gov]
- 14. info.gbiosciences.com [info.gbiosciences.com]
- 15. benchchem.com [benchchem.com]
- 17. Haemophilus influenzae type b conjugate vaccine stability: catalytic depolymerization of PRP in the presence of aluminum hydroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. allanchem.com [allanchem.com]
- 19. What are the different types of drugs available for Conjugated vaccine? [synapse.patsnap.com]
- 20. news-medical.net [news-medical.net]
Technical Support Center: Overcoming Carrier-Induced Epitope Suppression in Hib Vaccines
Welcome to the technical support center for researchers, scientists, and drug development professionals working on Haemophilus influenzae type b (Hib) conjugate vaccines. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you address challenges related to carrier-induced epitope suppression (CIES).
Frequently Asked Questions (FAQs)
Q1: What is carrier-induced epitope suppression (CIES) in the context of Hib vaccines?
A1: Carrier-induced epitope suppression (CIES) is an immunological phenomenon where pre-existing immunity to the carrier protein of a conjugate vaccine suppresses the antibody response to the hapten, which in the case of Hib vaccines is the polyribosylribitol phosphate (B84403) (PRP) polysaccharide.[1][2] This can be a significant challenge in vaccine development, especially when using common carrier proteins like tetanus toxoid (TT) or diphtheria toxoid (DT), to which many individuals have pre-existing immunity.[1][2]
Q2: What are the proposed mechanisms behind CIES?
A2: The primary mechanism is thought to be the clonal dominance of B cells specific for the carrier epitopes.[3] When an individual has pre-existing immunity, a large population of carrier-specific memory B cells can outcompete the PRP-specific B cells for T-cell help, leading to a diminished anti-PRP antibody response.[3] Other proposed mechanisms include competition for antigen presentation and the formation of immune complexes that interfere with the binding of the conjugate vaccine to PRP-specific B cells.[3][4]
Q3: How can carrier priming be used to overcome CIES?
A3: Carrier priming, which involves administering the carrier protein alone or as part of a combined vaccine (like DTP) before the conjugate vaccine, can paradoxically enhance the anti-PRP response.[5][6][7] This is thought to work by expanding the pool of carrier-specific T helper cells, which are then available to provide help to PRP-specific B cells upon administration of the conjugate vaccine.[5] However, the timing and dose of carrier priming are critical, as high doses of the carrier can sometimes lead to suppression.[8]
Q4: What is the role of adjuvants in mitigating CIES?
A4: Adjuvants can help overcome CIES by enhancing the overall immune response to the vaccine.[9] Adjuvants like aluminum salts can promote a more robust activation of antigen-presenting cells (APCs), leading to increased T-cell help that can benefit both carrier- and PRP-specific B cells.[9] Some studies suggest that certain adjuvants can also modulate the cytokine environment to favor a Th2-biased response, which is beneficial for antibody production.
Q5: How do different carrier proteins influence the immunogenicity of Hib vaccines and the risk of CIES?
A5: The choice of carrier protein significantly impacts the immunogenicity of Hib conjugate vaccines.[10][11] Different carrier proteins, such as tetanus toxoid (TT), diphtheria toxoid (DT), CRM197 (a non-toxic mutant of diphtheria toxin), and the outer membrane protein complex of Neisseria meningitidis (OMPC), have been used.[10][12] The immunogenicity can vary based on the carrier's intrinsic properties and the recipient's pre-existing immunity to that carrier.[10][12] For instance, PRP-OMPC has been shown to be immunogenic even in the absence of carrier priming, possibly due to the inherent adjuvanticity of OMPC.[5]
Troubleshooting Guides
This section provides solutions to common problems encountered during the experimental evaluation of Hib vaccines.
Anti-PRP Antibody ELISA
Q: I am observing a weak or no signal in my anti-PRP IgG ELISA. What are the possible causes and solutions?
A:
| Possible Cause | Troubleshooting Steps |
|---|---|
| Incorrect reagent concentration | Optimize the concentrations of the coating antigen (PRP-HSA), primary antibody (serum), and secondary antibody (anti-IgG-HRP) through titration experiments.[13] |
| Inactive enzyme or substrate | Ensure the HRP-conjugated secondary antibody and TMB substrate are stored correctly and are not expired. Test the enzyme activity by adding the conjugate directly to the substrate.[14] |
| Insufficient incubation times | Increase the incubation times for the primary and secondary antibodies to allow for optimal binding.[15] |
| Improper washing | Ensure thorough washing between steps to remove unbound reagents. Inadequate washing can lead to high background and low signal-to-noise ratio.[11][16] |
| Poor plate coating | Verify that the ELISA plates are suitable for protein binding. Ensure the coating buffer and incubation conditions (e.g., overnight at 4°C) are optimal for PRP-HSA attachment.[17] |
Q: My ELISA results show high background. How can I reduce it?
A:
| Possible Cause | Troubleshooting Steps |
|---|---|
| Insufficient blocking | Increase the concentration of the blocking agent (e.g., BSA or non-fat milk) or the blocking incubation time.[6] |
| Cross-reactivity of secondary antibody | Use a highly cross-adsorbed secondary antibody to minimize non-specific binding.[13] |
| Contamination of reagents | Use sterile technique and fresh buffers to avoid contamination that can lead to high background.[11] |
| High concentration of detection antibody | Titrate the secondary antibody to find the optimal concentration that gives a good signal without increasing the background.[16] |
Q: I am seeing high variability between my replicate wells. What could be the reason?
A:
| Possible Cause | Troubleshooting Steps |
|---|---|
| Pipetting errors | Ensure accurate and consistent pipetting. Use calibrated pipettes and change tips for each sample and reagent.[10] |
| Uneven plate coating | Ensure the coating antigen is evenly distributed in all wells. Mix the coating solution well before adding to the plate.[6] |
| Edge effects | Avoid using the outer wells of the plate, which are more prone to temperature fluctuations. Alternatively, incubate plates in a humidified chamber.[4] |
| Inadequate mixing | Gently tap the plate after adding reagents to ensure proper mixing in each well.[18] |
Antibody Avidity Assay
Q: My antibody avidity results are consistently low, even after a booster immunization. What does this indicate and how can I troubleshoot?
A: Low antibody avidity after vaccination can indicate a failure in the induction of immunological memory and affinity maturation.[16][17][19]
| Possible Cause | Troubleshooting Steps |
|---|---|
| Suboptimal vaccine formulation | Evaluate different carrier proteins, adjuvants, or conjugation chemistries that may promote better affinity maturation. |
| Inadequate T-cell help | Investigate the T-cell response to the carrier protein. Insufficient T-cell activation can lead to poor B-cell maturation. |
| Assay-related issues | Ensure the concentration of the chaotropic agent (e.g., sodium thiocyanate) is optimized. A concentration that is too high can strip even high-avidity antibodies.[20] |
| Timing of sample collection | Avidity maturation is a time-dependent process. Ensure that post-vaccination samples are collected at an appropriate time point to allow for affinity maturation to occur.[19] |
T-cell Activation Assays
Q: I am not observing significant T-cell proliferation in my CFSE-based assay in response to the carrier protein. What are the potential issues?
A:
| Possible Cause | Troubleshooting Steps |
|---|---|
| Suboptimal antigen concentration | Titrate the concentration of the carrier protein used for stimulation to find the optimal dose for T-cell activation. |
| Cell viability issues | Ensure high viability of PBMCs before and during the assay. Use a viability dye to exclude dead cells from the analysis. High concentrations of CFSE can be toxic to cells.[20] |
| Insufficient incubation time | T-cell proliferation takes several days. Ensure the culture period is long enough (typically 4-6 days) for multiple rounds of cell division to occur.[7] |
| Inadequate co-stimulation | Ensure that the antigen-presenting cells are providing adequate co-stimulatory signals. |
| CFSE labeling issues | Ensure that the initial CFSE staining is uniform and not too bright, which can be toxic. Also, ensure that the dye has been adequately washed out before starting the culture.[19] |
Data Presentation
Table 1: Effect of Carrier Priming on Anti-PRP IgG Geometric Mean Concentrations (GMC) in Infants
| Vaccine Group | Priming | Post-1st Dose Anti-PRP IgG GMC (µg/mL) | Post-2nd Dose Anti-PRP IgG GMC (µg/mL) | Post-3rd Dose Anti-PRP IgG GMC (µg/mL) | Reference |
| PRP-T | DT at 1 month | ~2.5 | ~7.0 | ~15.0 | [3] |
| PRP-T | None | ~1.0 | ~3.0 | ~12.0 | [3] |
| HbOC | DT at 1 month | ~1.5 | ~4.0 | ~8.0 | [3] |
| HbOC | None | ~0.5 | ~1.5 | ~7.0 | [3] |
| PRP-TT | TT at 4 months | 1.34 | 11.44 | - | [4] |
| PRP-TT | None | 0.40 | 6.72 | - | [4] |
Table 2: Comparison of Anti-PRP Antibody Avidity Induced by Different Hib Conjugate Vaccines
| Vaccine | Avidity Index (%) | Description | Reference |
| PRP-OMPC | Lower | Elicits lower avidity antibodies compared to Oligo-CRM and PRP-T. | [21] |
| PRP-T | Intermediate | Induces antibodies with avidity higher than PRP-OMPC but lower than Oligo-CRM. | [21] |
| Oligo-CRM | Higher | Evokes antibodies with the highest avidity among the three. | [21] |
| DTaP-PRP-T-HB | 42% (for <1 µg/mL IgG) | Lower avidity in infants with lower post-primary antibody titers. | [22] |
| DTaP-PRP-T-HB | 68% (for >1 µg/mL IgG) | Higher avidity in infants with higher post-primary antibody titers. | [22] |
Experimental Protocols
Anti-PRP IgG ELISA Protocol
This protocol is for the quantification of PRP-specific IgG antibodies in serum samples.
Materials:
-
96-well ELISA plates
-
PRP-HSA (Human Serum Albumin) conjugate for coating
-
Phosphate Buffered Saline (PBS)
-
PBS with 0.05% Tween 20 (PBST)
-
Blocking buffer (e.g., 1% BSA in PBST)
-
Serum samples, positive and negative controls
-
HRP-conjugated anti-human (or appropriate species) IgG secondary antibody
-
TMB substrate solution
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
Methodology:
-
Coating: Coat the wells of a 96-well plate with 100 µL of PRP-HSA (1-2 µg/mL in PBS) and incubate overnight at 4°C.[11][14]
-
Washing: Wash the plate three times with PBST.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with PBST.
-
Sample Incubation: Add 100 µL of diluted serum samples and controls to the wells. Incubate for 2 hours at 37°C.[11]
-
Washing: Wash the plate five times with PBST.
-
Secondary Antibody Incubation: Add 100 µL of diluted HRP-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.[14]
-
Washing: Wash the plate five times with PBST.
-
Substrate Incubation: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stopping Reaction: Add 50 µL of stop solution to each well.
-
Reading: Read the absorbance at 450 nm using a plate reader.
Antibody Avidity Assay Protocol
This protocol measures the avidity of anti-PRP antibodies using a chaotropic agent.
Materials:
-
All materials for the Anti-PRP IgG ELISA
-
Chaotropic agent (e.g., Sodium Thiocyanate - NaSCN) solution at various concentrations (e.g., 0.5M, 1M, 2M, 4M in PBST)
Methodology:
-
Follow the Anti-PRP IgG ELISA protocol up to the sample incubation step (Step 5).
-
Washing: After sample incubation, wash the plate three times with PBST.
-
Chaotrope Incubation: Add 100 µL of different concentrations of NaSCN solution (or PBST as a control) to replicate wells for each sample. Incubate for 15 minutes at room temperature.[20][23]
-
Washing: Wash the plate five times with PBST.
-
Proceed with the secondary antibody, substrate, and stop solution steps as described in the ELISA protocol (Steps 7-10).
-
Calculation: The avidity index is calculated as the percentage of antibody remaining bound after treatment with the chaotropic agent compared to the amount bound with PBST alone.
T-cell Proliferation Assay (CFSE-based)
This protocol is for measuring the proliferation of carrier protein-specific T cells.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI 1640 medium with 10% Fetal Bovine Serum (FBS)
-
Carboxyfluorescein succinimidyl ester (CFSE) dye
-
Carrier protein (e.g., TT, CRM197)
-
Positive control (e.g., PHA or anti-CD3/CD28 beads)
-
Flow cytometer
Methodology:
-
Cell Staining: Resuspend PBMCs at 1-10 x 10⁶ cells/mL in PBS and add CFSE to a final concentration of 1-5 µM. Incubate for 10-15 minutes at 37°C.[19][20]
-
Quenching: Add an equal volume of cold complete RPMI medium to stop the staining reaction.
-
Washing: Wash the cells three times with complete RPMI medium.
-
Cell Culture: Plate the CFSE-labeled cells in a 96-well plate and stimulate with the carrier protein at an optimized concentration. Include unstimulated and positive controls.
-
Incubation: Incubate the cells for 4-6 days at 37°C in a CO₂ incubator.[7]
-
Staining for Flow Cytometry: Harvest the cells and stain with fluorescently labeled antibodies against T-cell surface markers (e.g., CD3, CD4, CD8) and a viability dye.
-
Flow Cytometry Analysis: Acquire the cells on a flow cytometer and analyze the CFSE dilution in the CD4+ and CD8+ T-cell populations. Each peak of halved fluorescence intensity represents a cell division.
Visualizations
References
- 1. Mixed Adjuvant Formulations Reveal a New Combination That Elicit Antibody Response Comparable to Freund's Adjuvants | PLOS One [journals.plos.org]
- 2. B-cell activation by armed helper T cells - Immunobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Flow cytometry troubleshooting | Abcam [abcam.com]
- 4. Comparative effects of carrier proteins on vaccine-induced immune response [agris.fao.org]
- 5. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 6. Intracellular Staining for Flow Cytometry Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 7. agilent.com [agilent.com]
- 8. T Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 9. Flow Cytometry Troubleshooting Tips [elabscience.com]
- 10. researchgate.net [researchgate.net]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. researchgate.net [researchgate.net]
- 13. Developing Multi-Step Workflows – Introduction to Workflows with Common Workflow Language [carpentries-incubator.github.io]
- 14. Antibody avidity as a surrogate marker of successful priming by Haemophilus influenzae type b conjugate vaccines following infant immunization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Anti-Polyribosylribitol Phosphate Antibody Concentrations and Avidities in Children since the Start of Haemophilus influenzae Type b Immunization of Infants in the United Kingdom - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pathways for the processing and presentation of antigens to T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. gosset.ai [gosset.ai]
- 18. Effect of immunity to the carrier protein on antibody responses to Haemophilus influenzae type b conjugate vaccines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 20. Optimization of a Method to Detect Autoantigen-Specific T-Cell Responses in Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Avidity and bactericidal activity of antibody elicited by different Haemophilus influenzae type b conjugate vaccines. The Vaccine Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Avidity maturation of antibody to Haemophilus influenzae type b (Hib) after immunization with diphtheria-tetanus-acellular pertussis-hib-hepatitis B combined vaccine in infants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. lerner.ccf.org [lerner.ccf.org]
Technical Support Center: Enhancing Functional Antibody Response to HibTITER
Welcome to the technical support center for researchers, scientists, and drug development professionals working with HibTITER (Haemophilus influenzae type b conjugate vaccine). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you enhance the functional antibody response in your experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing a lower than expected anti-PRP IgG titer in our preclinical study after immunization with this compound. What are the potential causes and troubleshooting steps?
A1: A suboptimal antibody response to this compound can stem from several factors. Here’s a troubleshooting guide:
-
Vaccine Formulation and Handling:
-
Improper Storage: Ensure the vaccine has been stored at the recommended temperature (typically 2-8°C) and has not been frozen.
-
Formulation Issues: If you are preparing your own formulations, ensure proper conjugation of the PRP polysaccharide to the CRM197 carrier protein. Incomplete conjugation can lead to a T-cell independent response, which is generally weaker.
-
-
Experimental Animal Model:
-
Strain and Age: The genetic background and age of the animal model can significantly influence the immune response. Ensure you are using an appropriate and consistent model.
-
Health Status: Underlying health issues or infections in the animals can suppress or alter the immune response.
-
-
Immunization Protocol:
-
Dose and Schedule: Verify that the dosage and immunization schedule are appropriate for the animal model being used. Insufficient antigen or an improper boosting schedule can lead to a weak response.[1]
-
Route of Administration: The route of immunization (e.g., intramuscular, subcutaneous) can impact the magnitude and quality of the immune response. Ensure consistency in your administration technique.
-
-
Assay-Related Issues:
-
ELISA Protocol: Review your anti-PRP IgG ELISA protocol for any deviations. Ensure the use of a validated reference serum for accurate quantification.[2]
-
Reagent Quality: Check the quality and expiration dates of all ELISA reagents, including the coating antigen, antibodies, and substrates.
-
Q2: How can we increase the magnitude of the antibody response to our this compound formulation?
A2: To enhance the antibody titer, consider incorporating an adjuvant into your vaccine formulation. Adjuvants can significantly boost the immunogenicity of subunit vaccines like this compound.[3]
-
Mechanism of Action: Adjuvants work by creating an antigen depot for slow release, activating antigen-presenting cells (APCs), and inducing the production of cytokines that stimulate a robust immune response.[4]
-
Types of Adjuvants:
-
Aluminum Salts (Alum): Commonly used adjuvants that primarily induce a Th2-biased immune response, leading to strong antibody production.[4][5]
-
Toll-Like Receptor (TLR) Agonists: These are potent immunostimulants that can enhance and direct the immune response. For example, TLR agonists can promote a Th1-biased response, which may be beneficial for certain applications.[][7][8][9] Combining TLR agonists with other adjuvants can sometimes lead to synergistic effects.
-
Emulsions (e.g., MF59): Oil-in-water emulsions can also effectively enhance the antibody response.[4][10]
-
Q3: Our antibody titers are high, but the functional activity, as measured by a Serum Bactericidal Assay (SBA), is low. What could be the reason?
A3: High antibody titers that do not translate to high functional activity often point to issues with antibody quality, specifically antibody avidity.
-
Low Antibody Avidity: Avidity is the overall strength of the interaction between a polyclonal antibody population and its antigen. Low-avidity antibodies may bind to the Hib capsule but may not be effective at fixing complement and mediating bacterial killing.[11][12]
-
Troubleshooting Steps:
-
Measure Antibody Avidity: Perform an antibody avidity ELISA to assess the quality of the antibody response. This assay typically involves using a chaotropic agent (e.g., sodium thiocyanate) to disrupt low-avidity antibody-antigen interactions.[13]
-
Optimize Adjuvant Selection: Different adjuvants can influence antibody avidity. Experiment with adjuvants known to promote affinity maturation and the generation of high-avidity antibodies.[10]
-
Carrier Protein Considerations: The carrier protein (CRM197 in this compound) plays a crucial role in T-cell help, which is essential for affinity maturation. Ensure the carrier protein is properly folded and presented to the immune system. In some cases, pre-existing immunity to the carrier protein can influence the response to the polysaccharide.[14][15]
-
Q4: Can we use alternative delivery systems to improve the functional antibody response to this compound?
A4: Yes, nanoparticle-based delivery systems are a promising strategy to enhance the immunogenicity of vaccines like this compound.
-
Mechanism: Nanoparticles can protect the antigen from degradation, facilitate its uptake by APCs, and act as an adjuvant themselves.[5][16][17][18][19]
-
Examples of Nanoparticle Systems:
-
Liposomes: Can encapsulate the vaccine and be surface-modified for targeted delivery.
-
Polymeric Nanoparticles: Biodegradable polymers can be used to create nanoparticles for sustained antigen release.
-
Inorganic Nanoparticles: Gold or silica (B1680970) nanoparticles can be used as carriers and adjuvants.[16]
-
Quantitative Data Summary
The following tables summarize quantitative data on the impact of different strategies on the antibody response to Haemophilus influenzae type b (Hib) vaccines.
Table 1: Effect of Adjuvants on Anti-PRP Antibody Titers
| Adjuvant | Fold Increase in Geometric Mean Titer (GMT) vs. No Adjuvant | Reference |
| AS03 | ~42-fold (for H7N9 vaccine) | [20] |
| MF59 | ~28.5-fold (for H7N9 vaccine) | [20] |
| CpG (a TLR9 agonist) | Significantly enhanced PS antibody response | [7] |
| Carbopol-971P + MF59 | Significantly higher nAb titers than Freund's Adjuvant | [10] |
Note: Data for AS03 and MF59 are from an influenza vaccine study but illustrate the potential magnitude of enhancement by these adjuvants.
Table 2: Correlation of Anti-PRP IgG Concentration with Serum Bactericidal Index (SBI)
| Anti-PRP IgG Concentration (µg/mL) | Approximate Corresponding SBI | Reference |
| 0.15 (protective level) | ~10 | [21] |
Experimental Protocols
1. Anti-PRP IgG ELISA Protocol
This protocol is a general guideline. Optimization may be required.
-
Coating:
-
Dilute Hib PRP antigen to an optimized concentration in a coating buffer (e.g., PBS, pH 7.4).
-
Add 100 µL of the diluted antigen to each well of a 96-well microtiter plate.
-
Incubate overnight at 4°C.
-
-
Washing:
-
Wash the plate 3-5 times with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
-
Blocking:
-
Add 200 µL of a blocking buffer (e.g., PBS with 1% BSA) to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing:
-
Repeat the washing step.
-
-
Sample and Standard Incubation:
-
Prepare serial dilutions of your test sera and a reference standard of known anti-PRP IgG concentration.
-
Add 100 µL of the diluted samples and standards to the appropriate wells.
-
Incubate for 1-2 hours at 37°C.
-
-
Washing:
-
Repeat the washing step.
-
-
Secondary Antibody Incubation:
-
Dilute an enzyme-conjugated anti-species IgG (e.g., anti-mouse IgG-HRP) in blocking buffer.
-
Add 100 µL of the diluted secondary antibody to each well.
-
Incubate for 1 hour at 37°C.
-
-
Washing:
-
Repeat the washing step.
-
-
Substrate Development:
-
Add 100 µL of a suitable substrate (e.g., TMB) to each well.
-
Incubate in the dark at room temperature until color develops.
-
-
Stopping the Reaction:
-
Add 50 µL of a stop solution (e.g., 2N H₂SO₄) to each well.
-
-
Reading the Plate:
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve from the reference standard and calculate the anti-PRP IgG concentrations in your test samples.
-
2. Serum Bactericidal Assay (SBA) Protocol
This assay measures the functional ability of antibodies to kill H. influenzae type b in the presence of complement.
-
Serum Preparation:
-
Bacterial Preparation:
-
Prepare a standardized suspension of a Hib target strain (e.g., Eagan strain) to a concentration that yields approximately 750 colony-forming units (CFU) per 10 µL.[21]
-
-
Assay Setup (in a 96-well plate):
-
To each well, add:
-
20 µL of diluted serum
-
10 µL of the bacterial suspension
-
-
Incubate for 15 minutes at 37°C.
-
-
Complement Addition:
-
Add 10 µL of an external complement source (e.g., baby rabbit complement) to each well.[21]
-
-
Incubation:
-
Incubate the plate for 60 minutes at 37°C with 5% CO₂.
-
-
Plating:
-
Plate a small aliquot (e.g., 5-10 µL) from each well onto a suitable agar (B569324) plate (e.g., chocolate agar).
-
-
Incubation:
-
Incubate the plates overnight at 37°C with 5% CO₂.
-
-
Colony Counting:
-
Count the number of surviving bacterial colonies for each serum dilution.
-
-
Data Analysis:
-
The SBA titer is the reciprocal of the highest serum dilution that results in ≥50% killing of the bacteria compared to the control (no serum).
-
3. Antibody Avidity ELISA Protocol
This protocol is a modification of the standard ELISA to assess the binding strength of antibodies.
-
Perform ELISA:
-
Follow the Anti-PRP IgG ELISA protocol up to the step after sample and standard incubation.
-
-
Chaotrope Treatment:
-
Prepare a solution of a chaotropic agent (e.g., 0.15 M sodium thiocyanate (B1210189) [NaSCN] in PBS).[13]
-
To one set of duplicate wells for each sample, add 100 µL of the NaSCN solution.
-
To the other set of duplicate wells, add 100 µL of PBS (control).
-
Incubate for 15 minutes at room temperature.
-
-
Washing:
-
Wash the plate 3-5 times with wash buffer.
-
-
Continue ELISA:
-
Proceed with the secondary antibody incubation, substrate development, and plate reading steps as described in the standard ELISA protocol.
-
-
Data Analysis:
-
Calculate the percentage of antibody remaining bound after NaSCN treatment compared to the PBS control. This percentage is the avidity index. Higher percentages indicate higher avidity.
-
Visualizations
References
- 1. Haemophilus influenzae type b conjugate vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glycoconjugate Vaccines for Prevention of Haemophilus influenzae Type b Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional affinity of antibody to the Haemophilus influenzae type b polysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. An Adjuvant That Increases Protective Antibody Responses to Polysaccharide Antigens and Enables Recall Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | TLR agonists as vaccine adjuvants in the prevention of viral infections: an overview [frontiersin.org]
- 10. Mixed Adjuvant Formulations Reveal a New Combination That Elicit Antibody Response Comparable to Freund's Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Avidity and bactericidal activity of antibody elicited by different Haemophilus influenzae type b conjugate vaccines. The Vaccine Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Haemophilus influenzae type b vaccine failure in children is associated with inadequate production of high-quality antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Avidity Determinations for Haemophilus influenzae Type b Anti-Polyribosylribitol Phosphate Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effect of immunity to the carrier protein on antibody responses to Haemophilus influenzae type b conjugate vaccines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The influence of carrier protein on the immunogenicity of simultaneously administered conjugate vaccines in infants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Nanoparticle-Based Delivery Systems for Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Vaccine delivery using nanoparticles [frontiersin.org]
- 18. Nanoparticle-Based Delivery Systems for Vaccines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Nanoparticle-Based Adjuvants and Delivery Systems for Modern Vaccines [mdpi.com]
- 20. The effect of haptens on protein-carrier immunogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A high throughput serum bactericidal assay for antibodies to Haemophilus influenzae type b - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Quality Control of HibTITER Production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the analytical methods for the quality control of HibTITER production. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
General
-
What is this compound and what are its key components? this compound is a vaccine for the immunization of children against invasive diseases caused by Haemophilus influenzae type b (Hib).[1] Each 0.5 mL dose contains 10 µg of purified Haemophilus b capsular polysaccharide (polyribosylribitol phosphate, PRP) conjugated to approximately 25 µg of Diphtheria CRM197 protein.[1]
-
What are the critical quality attributes for this compound? The quality of this compound is primarily assessed through a series of physico-chemical methods that monitor the consistency of production.[2] Key attributes include the total and free saccharide content, molecular size of the conjugate, identity of the polysaccharide and protein components, and purity (e.g., endotoxin (B1171834) levels).
Saccharide Analysis
-
Why is it important to measure both total and free saccharide content? The quantification of total PRP content and the percentage of free, unconjugated PRP are critical release tests.[3] The stability of the conjugate is essential for vaccine efficacy, as infants do not mount an effective immune response to the free polysaccharide.[4] High levels of free saccharide can indicate instability or an inefficient conjugation process.
-
Which methods are recommended for saccharide quantification? High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a widely used and recommended method for determining the total and free PRP content.[2][5][6][7] An ELISA-based assay has also been developed as a sensitive alternative, particularly for combination vaccines.[2][3]
Conjugate Analysis
-
How can I confirm the covalent linkage between the PRP and the carrier protein? An antigenicity ELISA can be used to confirm the covalent linkage of PRP to the carrier protein.[8] This assay demonstrates the presence of both the polysaccharide and the carrier protein on the same molecule.[8]
-
What is the importance of molecular size analysis? Molecular size characterization, often performed using Fast Protein Liquid Chromatography (FPLC), is crucial for assessing the structural stability and batch-to-batch consistency of the Hib conjugate vaccine.[4][9] It can detect aggregation or degradation of the vaccine.[9]
Immunogenicity and Potency
-
Is there a standard potency test for Hib conjugate vaccines? A universally accepted potency test that directly reflects clinical efficacy is not available for Hib conjugate vaccines.[8] Therefore, physico-chemical tests, such as the quantification of total and free saccharide, serve as surrogate potency tests.[2]
-
How is the immunogenicity of the vaccine evaluated during development? Immunogenicity is typically assessed in animal models, such as mice or rats, to demonstrate the vaccine's ability to elicit a T-cell dependent immune response.[8][10] This involves measuring the levels of anti-PRP IgG antibodies using an ELISA.[8][11]
Purity
-
What are the concerns regarding endotoxins in this compound? As Haemophilus influenzae is a Gram-negative bacterium, endotoxins can be carried over during the manufacturing process.[12][13] High levels of endotoxin can cause adverse reactions, so monitoring and controlling endotoxin content is a critical safety measure.[12][13]
-
What is the accepted method for endotoxin testing? The chromogenic Limulus Amebocyte Lysate (LAL) test is a quantitative method used to determine the amount of bacterial endotoxin in the vaccine.[14]
Troubleshooting Guides
Saccharide Analysis (HPAEC-PAD)
| Issue | Possible Cause | Recommended Solution |
| Poor peak resolution or shape | Inappropriate mobile phase composition or gradient. | Optimize the eluent concentrations and gradient profile. Ensure the mobile phase is freshly prepared and degassed. |
| Column contamination or degradation. | Wash the column with a strong acid and base as recommended by the manufacturer. If performance does not improve, replace the column. | |
| Inaccurate quantification of PRP | Interference from the vaccine matrix in combination vaccines.[2] | An alternative ELISA-based assay may be more suitable for final fills of combination vaccines.[2] |
| Degradation of PRP standard. | Use a freshly prepared or properly stored and qualified PRP standard. | |
| High percentage of free saccharide | Instability of the conjugate leading to hydrolysis. | Review the storage conditions and formulation of the vaccine.[4] |
| Inefficient purification process post-conjugation. | Optimize the purification method (e.g., ultrafiltration, diafiltration) to effectively remove unconjugated PRP. |
Conjugate Analysis (Antigenicity ELISA)
| Issue | Possible Cause | Recommended Solution |
| Low or no signal for the conjugate | Incorrect antibody concentrations (capture or detection). | Titrate the capture and detection antibodies to determine the optimal concentrations. |
| Inefficient coating of the microplate. | Optimize coating conditions (e.g., concentration of coating antigen, incubation time, and temperature). | |
| High background signal | Insufficient blocking. | Use a more effective blocking buffer or increase the blocking time. |
| Non-specific binding of antibodies. | Ensure adequate washing steps between incubations. Consider using a different antibody pair. | |
| Inconsistent results between wells | Pipetting errors or improper washing. | Use calibrated pipettes and ensure consistent and thorough washing of all wells. |
| Edge effects in the microplate. | Avoid using the outer wells of the plate or ensure proper sealing to prevent evaporation. |
Endotoxin Testing (LAL Assay)
| Issue | Possible Cause | Recommended Solution |
| Inhibition or enhancement of the reaction | Components in the vaccine formulation interfering with the LAL enzyme cascade. | Perform a validation study to determine the appropriate sample dilution to overcome interference without compromising sensitivity. |
| High variability in results | Contamination of labware or reagents with endotoxins. | Use pyrogen-free labware (e.g., pipette tips, tubes) and reagents. |
| Improper sample handling. | Vortex samples and standards adequately to ensure homogeneity. | |
| Standard curve out of specification | Degradation of the endotoxin standard. | Use a freshly prepared and properly stored endotoxin standard. |
| Incorrect preparation of the standard curve dilutions. | Carefully prepare serial dilutions of the standard and ensure accuracy. |
Quantitative Data Summary
| Parameter | Method | Typical Specification/Range | Reference |
| PRP Content per Dose | HPAEC-PAD | 10 µg | [1] |
| Protein Content per Dose | Colorimetric Assays (e.g., Lowry) | ~25 µg (CRM197) | [1] |
| Free Saccharide | HPAEC-PAD after separation | Varies by manufacturer, but should be a low percentage of total saccharide. | [5] |
| Molecular Size | FPLC/SEC | Consistent elution profile compared to a reference lot. | [4] |
| Endotoxin Levels | LAL Test | Varies; one study found levels up to 173.7 EU/dose in some Hib vaccines. Limits are set by regulatory bodies. | [12][13] |
| Protective Antibody Level | ELISA | ≥1.0 µg/mL for long-term protection. | [15][16] |
Experimental Protocols
1. Quantification of Total and Free PRP by HPAEC-PAD
-
Principle: This method separates the negatively charged PRP from other vaccine components using an anion-exchange column. Pulsed amperometric detection provides sensitive quantification of the saccharide. Free PRP is separated from the conjugate prior to analysis.
-
Methodology:
-
Sample Preparation (Total PRP): The vaccine sample is hydrolyzed (e.g., with HCl) to break down the polysaccharide into its constituent ribitol (B610474).[5][6]
-
Sample Preparation (Free PRP): The vaccine sample is passed through a C4 solid-phase extraction cartridge. The conjugated PRP is retained, while the free PRP is eluted.[5][6][17] The eluate is then hydrolyzed.
-
Chromatography: The hydrolyzed sample is injected onto a high-pH anion-exchange column (e.g., CarboPac MA1).[5][6]
-
Elution: An isocratic or gradient elution with sodium hydroxide (B78521) is used to separate the ribitol.
-
Detection: The eluting ribitol is quantified using a pulsed amperometric detector.
-
Quantification: The concentration of PRP is determined by comparing the peak area of ribitol in the sample to a standard curve generated from a known concentration of PRP or ribitol standard.[5][6]
-
2. Antigenicity ELISA for Conjugate Confirmation
-
Principle: This sandwich ELISA confirms the covalent linkage by using antibodies specific for the PRP and the carrier protein.
-
Methodology:
-
Coating: Microplate wells are coated with an anti-carrier protein antibody (e.g., anti-Diphtheria toxoid).
-
Blocking: The remaining protein-binding sites in the wells are blocked with a suitable blocking buffer (e.g., BSA in PBS).
-
Sample Incubation: The this compound vaccine sample and controls (including a mixture of unconjugated PRP and carrier protein) are added to the wells. The conjugate will bind to the coated antibody.
-
Detection Antibody Incubation: A labeled anti-PRP antibody (e.g., conjugated to horseradish peroxidase) is added. This antibody will bind to the PRP portion of the captured conjugate.
-
Substrate Addition: A chromogenic substrate (e.g., TMB) is added, which will be converted by the enzyme on the detection antibody, resulting in a color change.
-
Measurement: The absorbance is read using a microplate reader. A significant signal from the vaccine sample and not from the mixture of unconjugated components confirms the presence of the conjugate.[8]
-
3. Endotoxin Testing by Chromogenic LAL Assay
-
Principle: The LAL reagent contains enzymes that are activated in the presence of endotoxins. This activation leads to the cleavage of a chromogenic substrate, resulting in a color change that is proportional to the amount of endotoxin present.
-
Methodology:
-
Sample Preparation: The vaccine sample is diluted with LAL reagent water to a dilution that does not interfere with the assay.
-
Standard Curve: A standard curve is prepared using a known concentration of a certified endotoxin standard.
-
Assay: The diluted samples, standards, and controls are added to a pyrogen-free microplate.
-
LAL Reagent Addition: The LAL reagent is added to each well.
-
Incubation: The plate is incubated at a controlled temperature (e.g., 37°C).
-
Substrate Addition: The chromogenic substrate is added, and the plate is further incubated.
-
Measurement: The absorbance is measured over time using a microplate reader. The concentration of endotoxin in the sample is calculated from the standard curve.[14]
-
Visualizations
Caption: Overview of the this compound production and quality control workflow.
Caption: Workflow for determining total and free PRP content using HPAEC-PAD.
Caption: Logical workflow for troubleshooting high free saccharide results.
References
- 1. This compound (Diphtheria CRM197 Protein Conjugate): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 2. NIBSC - Haemophilus influenzae b (Hib) [nibsc.org]
- 3. A novel enzyme-linked immuno-sorbent assay (ELISA) for the quantification of total and free polysaccharide in Haemophilus influenzae b-Tetanus toxoid conjugate vaccines in monovalent and combined vaccine formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular size characterization of Haemophilus influenzae type b polysaccharide-protein conjugate vaccines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dcvmn.org [dcvmn.org]
- 6. Collaborative study on saccharide quantification of the Haemophilus influenzae type b component in liquid vaccine presentations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Use of immuno assays during the development of a Hemophilus influenzae type b vaccine for technology transfer to emerging vaccine manufacturers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Preclinical evaluation of a Haemophilus influenzae type b conjugate vaccine process intended for technology transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. pure.fujita-hu.ac.jp [pure.fujita-hu.ac.jp]
- 13. Endotoxin content in Haemophilus influenzae type b vaccine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [Level of bacterial endotoxins in Haemophilus influenzae type b vaccines conjugated with toxoids (td, Di)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. droracle.ai [droracle.ai]
- 16. Immunogenicity and Safety of Two Different Haemophilus influenzae Type b Conjugate Vaccines in Korean Infants - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Further Insights into the Measurement of Free Polysaccharide in Meningococcal Conjugate Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Adverse Events in HibTITER Clinical Trials
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the HibTITER vaccine.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for the this compound vaccine?
This compound is a conjugate vaccine designed to elicit a robust immune response against Haemophilus influenzae type b (Hib).[1][2] It consists of the Hib capsular polysaccharide (polyribosylribitol phosphate (B84403) or PRP) covalently linked to a carrier protein, which is a non-toxic variant of the diphtheria toxin (CRM197).[3] This conjugation converts the T-cell-independent immune response typical of polysaccharides into a T-cell-dependent response. This process involves the recruitment of T-helper cells, which aids in a more potent and long-lasting immunity, especially in infants whose immune systems are still developing.[2]
Q2: What are the common adverse events observed in this compound clinical trials?
Common adverse events are generally mild and transient. These include:
-
Injection site reactions such as pain, redness, swelling, and warmth.[3]
-
Systemic reactions like fever, drowsiness, irritability, crying, and loss of appetite.[3][4]
-
Gastrointestinal issues such as diarrhea and vomiting.[3][4]
Q3: What are the more serious, though less common, adverse events associated with this compound?
While rare, serious adverse events have been reported. These can include:
-
High fever.
-
Prolonged crying (lasting more than 4 hours).[3]
-
Seizures, which may be febrile in nature.[4]
-
Anaphylactic or allergic reactions, such as hives, difficulty breathing, or swelling of the face and throat.[3][4]
-
Hypotonic-hyporesponsive episodes (HHE), characterized by sudden paleness, limpness, and reduced responsiveness.
Q4: Can this compound be co-administered with other vaccines?
Yes, clinical trials have shown that this compound can be safely and effectively co-administered with other routine childhood vaccines, such as DTaP (diphtheria, tetanus, and acellular pertussis), IPV (inactivated poliovirus), and Hepatitis B vaccines, without significant impairment of the immune response to any of the antigens.[3][5][6] However, co-administration may influence the profile of adverse events, and it is crucial to monitor subjects for any combined effects.[7]
Troubleshooting Guides
Issue 1: Higher than expected incidence of local injection site reactions.
Possible Causes:
-
Improper injection technique: Intradermal or subcutaneous administration instead of intramuscular can increase local reactogenicity.
-
Vaccine formulation issues: Problems with the vaccine lot, such as aggregation of components or improper pH, could be a factor.
-
Subject-specific factors: Individual differences in sensitivity or pre-existing skin conditions.
Troubleshooting Steps:
-
Verify Administration Protocol: Ensure that all personnel are strictly following the protocol for intramuscular injection.
-
Inspect Vaccine Vials: Visually inspect vials from the implicated lot for any abnormalities like discoloration or precipitates before administration.
-
Review Lot-Specific Data: Check the manufacturer's data for the specific vaccine lot for any reported issues or deviations.
-
Isolate and Report: If a specific lot is suspected, quarantine it and report the findings to the manufacturer and relevant regulatory bodies.
-
Subject Evaluation: Clinically evaluate affected subjects to rule out other causes and provide appropriate symptomatic treatment.
Issue 2: Unexpected systemic adverse events, such as high fever or febrile seizures.
Possible Causes:
-
Underlying illness: The subject may have had an undiagnosed concurrent infection.
-
Individual predisposition: Some individuals may be genetically predisposed to a more robust inflammatory response.
-
Interaction with other medications or vaccines: Concomitant administration could potentiate systemic reactions.
Troubleshooting Steps:
-
Thorough Clinical Assessment: Perform a complete clinical evaluation of the affected subject to identify any underlying conditions.
-
Review Subject History: Carefully review the subject's medical history and any recently administered medications or vaccines.
-
Immune Response Profiling: If scientifically justified and ethically approved, collect blood samples to analyze for biomarkers of inflammation (e.g., cytokines, C-reactive protein) to understand the underlying immunological mechanism.
-
Data Stratification: Analyze the clinical trial data to identify any patterns or risk factors associated with the occurrence of these events (e.g., age, co-administered vaccines).
-
Protocol Review: Evaluate if the study protocol's inclusion/exclusion criteria need to be refined to screen out individuals at higher risk.
Data on Adverse Events
Table 1: Adverse Reactions in Infants (1-6 months) Following this compound Vaccination
| Adverse Reaction | Percentage of Vaccinations |
| Temperature > 38.3°C | 2.0% |
| Local Erythema, Warmth, or Swelling (≥ 2 cm) | 3.3% |
Data from observations made on the day of vaccination and the following two days.[3]
Table 2: Side Effects of a Single this compound Vaccination in Infants (15-23 months)
| Complaint | Number of Children (out of 354) |
| Diarrhea | 9 |
| Vomiting | 5 |
| Prolonged Crying (> 4 hours) | 4 |
| Rashes | 2 |
Similar results have been observed in post-marketing safety studies of a larger cohort.[3]
Experimental Protocols
Protocol 1: Quantification of Anti-PRP IgG Antibodies by ELISA
Objective: To measure the concentration of functional antibodies against the Hib polysaccharide component of the vaccine.
Methodology:
-
Plate Coating: Coat 96-well microtiter plates with Hib PRP antigen and incubate overnight at 4°C.
-
Washing: Wash plates with a phosphate-buffered saline (PBS)-Tween 20 solution to remove unbound antigen.
-
Blocking: Block non-specific binding sites with a solution of bovine serum albumin (BSA) in PBS for 1 hour at room temperature.
-
Sample Incubation: Add serial dilutions of subject serum samples and control sera to the wells and incubate for 2 hours at 37°C.
-
Washing: Repeat the washing step.
-
Secondary Antibody Incubation: Add a horseradish peroxidase (HRP)-conjugated anti-human IgG antibody and incubate for 1 hour at 37°C.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add a TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution and incubate in the dark until a color change is observed.
-
Stopping Reaction: Stop the reaction by adding sulfuric acid.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate anti-PRP IgG concentrations by comparing sample absorbance to a standard curve generated from reference sera with known antibody concentrations.
Protocol 2: Cytokine Profiling using Multiplex Immunoassay
Objective: To assess the pro-inflammatory and anti-inflammatory cytokine response following vaccination.
Methodology:
-
Sample Collection: Collect whole blood from subjects at baseline and at specified time points post-vaccination.
-
Serum/Plasma Separation: Process blood samples to obtain serum or plasma and store at -80°C until analysis.
-
Assay Preparation: Use a commercially available multiplex immunoassay kit (e.g., Luminex-based) for the simultaneous detection of multiple cytokines (e.g., IL-1β, IL-6, TNF-α, IL-10).
-
Bead Coupling: Couple cytokine-specific antibodies to fluorescently-coded magnetic beads.
-
Sample Incubation: Incubate the antibody-coupled beads with subject samples, standards, and controls.
-
Detection Antibody Incubation: Add a biotinylated detection antibody cocktail.
-
Streptavidin-PE Incubation: Add streptavidin-phycoerythrin (PE) to bind to the biotinylated detection antibodies.
-
Data Acquisition: Acquire data on a multiplex assay system, which will differentiate the beads and quantify the PE signal for each cytokine.
-
Data Analysis: Use the assay software to generate a standard curve for each cytokine and calculate the concentration in the subject samples.
Visualizations
Caption: T-cell dependent immune response to the this compound conjugate vaccine.
References
- 1. Hib vaccine | Research Starters | EBSCO Research [ebsco.com]
- 2. Hib vaccine - Wikipedia [en.wikipedia.org]
- 3. This compound (Diphtheria CRM197 Protein Conjugate): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 4. nvic.org [nvic.org]
- 5. Immunogenicity and safety of Haemophilus influenzae type b conjugate vaccine (this compound) and a combination vaccine of diphtheria, tetanus, pertussis and this compound (TETRAMUNE) in two-month-old infants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Immunogenicity of Haemophilus influenzae b conjugate vaccine (this compound) and safety of this compound and a combination vaccine of diphtheria, tetanus, pertussis and this compound in infants two months of age: a preliminary report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
Technical Support Center: Refining Assays for HibTITER-Induced Memory B-cell Response
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on assays to measure memory B-cell (Bmem) responses induced by the Haemophilus influenzae type b (Hib) conjugate vaccine, HibTITER.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference in the B-cell response to a conjugate vaccine like this compound versus a plain polysaccharide vaccine?
A1: Plain polysaccharide vaccines typically induce T-cell-independent (TI) immune responses. These responses can lead to the generation of short-lived plasma cells and some memory B-cells, but they are generally less robust and do not establish strong, long-lasting immunological memory.[1][2] In contrast, conjugate vaccines like this compound, which covalently link the Hib polyribosylribitol phosphate (B84403) (PRP) polysaccharide to a protein carrier (like a tetanus toxoid), induce a T-cell-dependent (TD) response. This process involves carrier protein-specific T-helper cells, which help activate PRP-specific B-cells.[3] This T-cell help is crucial for driving affinity maturation, isotype switching (e.g., to IgG), and the formation of a robust and long-lived memory B-cell pool.[1][3]
Q2: What is the expected frequency of Hib-specific memory B-cells in peripheral blood following a primary vaccination series and a booster?
A2: The frequency of antigen-specific memory B-cells is typically low, often constituting less than 0.1% of all B-cells in circulation.[4] Following a primary infant series with a Hib conjugate vaccine, detectable polysaccharide-specific memory B-cells may be present in less than 30% of children by 12 months of age.[1] However, a booster dose significantly increases both the frequency of circulating Hib-specific memory B-cells and the concentration of protective anti-PRP IgG antibodies.[1][5] The persistence of this memory is dependent on the time since the last vaccination and whether a booster was administered.[5]
Q3: Which are the primary assays used to measure Hib-specific memory B-cell responses?
A3: The two most common methods are the Enzyme-Linked Immunospot (ELISpot) assay and Flow Cytometry.
-
B-cell ELISpot: This is a highly sensitive functional assay that quantifies the frequency of antigen-specific antibody-secreting cells (ASCs).[6][7] For memory B-cell analysis, peripheral blood mononuclear cells (PBMCs) are first stimulated in vitro to induce differentiation of memory B-cells into ASCs.[8]
-
Flow Cytometry: This method identifies and quantifies antigen-specific memory B-cells based on their surface markers and their ability to bind to fluorescently labeled PRP antigen.[9] It allows for detailed phenotyping of the memory B-cell subsets (e.g., by isotype).[9][10]
Q4: Why is in vitro stimulation necessary for memory B-cell ELISpot assays?
A4: Quiescent memory B-cells circulate in the blood but do not actively secrete antibodies.[11] To detect them in an ELISpot assay, they must first be polyclonally activated to differentiate into antibody-secreting cells (ASCs).[7] This culture step means the assay provides a measure of the frequency of B-cells with the potential to respond, rather than a direct count of circulating memory B-cells.[1] Common stimulation cocktails include a combination of a Toll-like receptor (TLR) agonist (like R848 or CpG) and a cytokine (like IL-2 or IL-21).[12][13]
Troubleshooting Guides
B-Cell ELISpot Assay
| Problem | Possible Causes | Recommended Solutions |
| 1. High Background | 1. Inadequate washing of plates.[12][14] 2. Contamination of reagents or cell culture.[12] 3. Presence of human serum with interfering antibodies in the culture medium.[12][15] 4. Overdevelopment of the plate with substrate.[12][14] 5. Carryover of antibodies secreted during the pre-stimulation step.[12] | 1. Ensure thorough washing between each step, including the back of the membrane.[14] Increase the number of wash cycles.[14] 2. Use sterile reagents and aseptic technique. Filter antibodies if precipitates are suspected.[14][16] 3. Use pre-screened Fetal Bovine Serum (FBS) instead of human serum.[15] 4. Reduce the substrate incubation time and monitor spot development under a microscope.[14] 5. Wash cells thoroughly after the stimulation culture and before plating them in the ELISpot well.[12][16] |
| 2. No Spots or Very Few Spots | 1. Low viability of cells, especially after cryopreservation.[12] 2. Insufficient cell number plated per well.[14] 3. Ineffective stimulation of memory B-cells.[14] 4. Improper pre-wetting of the PVDF membrane with ethanol (B145695).[6][16] 5. Incorrect incubation times or temperatures.[12] | 1. Check cell viability before starting the assay; it should be >95%. Ensure the time from blood draw to PBMC isolation is minimal (<8 hours).[12] 2. Optimize cell concentration by plating a range of cell dilutions (e.g., 2x10^5 to 1x10^6 cells/well).[12][14] 3. Use a positive control stimulant (e.g., polyclonal activator) and optimize the concentration and duration of the specific stimulation cocktail (e.g., R848 + IL-2).[13][14] 4. Ensure the 35% ethanol solution is freshly prepared and applied for the recommended time (e.g., 1 min) until the membrane appears translucent.[6][16] 5. Ensure all reagents are at room temperature before use and that the CO2 incubator is functioning correctly (37°C, 5% CO2, 100% humidity).[12] |
| 3. Confluent or Poorly Defined Spots | 1. Too many cells plated in the well.[12] 2. Over-stimulation of cells.[14] 3. Cell incubation time in the ELISpot plate was too long.[12][14] 4. Plate was moved or agitated during cell incubation.[14][16] | 1. Reduce the number of cells per well.[12] 2. Reduce the concentration of the stimulant in the culture media.[14] 3. Optimize the incubation time; it should typically not exceed 24 hours.[14] 4. Ensure the incubator is stable and do not disturb the plates during the secretion phase.[16] |
Flow Cytometry Assay
| Problem | Possible Causes | Recommended Solutions |
| 1. Low/No Detection of Antigen-Specific B-cells | 1. Very low frequency of target cells in the sample.[17] 2. Inefficient labeling with the fluorescent PRP-antigen probe. 3. Loss of signal from certain fluorophores due to fixation/permeabilization agents.[18] 4. Non-specific binding of the antigen probe to other cell types.[1] | 1. Increase the number of cells acquired. Consider an enrichment step for B-cells (e.g., magnetic bead selection) prior to staining.[19] 2. Titrate the antigen probe to find the optimal concentration. Ensure proper multimerization if using a biotin-streptavidin system.[20][21] 3. If performing intracellular staining, choose fluorophores that are resistant to solvents like methanol (B129727) (e.g., avoid PE, APC).[18] Alternatively, stain surface markers before fixation and permeabilization.[18] 4. Include an Fc receptor blocking step in the protocol.[9] Use a "dump" channel to exclude dead cells and non-B-cells (e.g., monocytes) that might bind the probe non-specifically. |
| 2. Poor Resolution / High Background | 1. Inadequate compensation between fluorophores. 2. Dead cells are included in the analysis, which can bind antibodies non-specifically. 3. Non-specific antibody binding to Fc receptors. | 1. Run single-stain compensation controls for every fluorophore in the panel and apply the correct compensation matrix. 2. Always include a viability dye (e.g., an amine-reactive dye) in the panel to exclude dead cells from the analysis.[9] 3. Include an Fc block reagent before adding antibodies.[9] |
Quantitative Data Summary
The following tables summarize representative data on immune responses following Hib conjugate vaccination.
Table 1: Anti-PRP IgG Antibody Concentrations in Children 6-12 Years After a 3-Dose Infant Primary Series.[5]
| Group | N | Geometric Mean Concentration (μg/mL) | Proportion with IgG ≥1.0 μg/mL |
| Received Toddler Booster | 125 | 3.11 | 79% |
| No Toddler Booster | 125 | 0.71 | 43% |
Table 2: Representative Memory B-Cell Responses to Vaccination.
| Vaccine Type | Antigen | Time Point | Response Metric | Result | Reference |
| Live Attenuated Cholera | LPS & CtxB | Day 180 | % Increase in IgG Bmem | Significant increase (p < 0.004) | [22] |
| Enhanced Influenza | H3N2 | Day 21 | IgG+ Memory B-cells | Significant increase vs. standard vaccine | [23] |
| SARS-CoV-2 mRNA | Spike Protein | Post-2nd Dose | Specific Memory B-cells | Continued increase 2 months post-vaccine | [20] |
Experimental Protocols
Protocol 1: Memory B-Cell ELISpot Assay
This protocol is adapted for measuring Hib PRP-specific memory B-cells.
A. In Vitro Stimulation of Memory B-Cells (6 Days)
-
Isolate PBMCs from whole blood using density gradient centrifugation.
-
Resuspend viable PBMCs in complete RPMI medium (containing 10% FBS, Pen/Strep, L-glutamine).
-
Plate cells at 1 x 10^6 cells/well in a 24-well plate.
-
Add stimulation cocktail: R848 (1 µg/mL) and recombinant human IL-2 (20 ng/mL).
-
Incubate for 6 days at 37°C, 5% CO2.
B. ELISpot Plate Preparation & Incubation (24 hours)
-
On Day 5 of stimulation, prepare the ELISpot plate. Pre-wet a PVDF membrane plate with 50 µL of 35% ethanol for 1 minute.[6]
-
Wash 4 times with 200 µL of sterile water.[6]
-
Coat wells with either:
-
Antigen-Specific Wells: Hib PRP antigen diluted in PBS (concentration to be optimized).
-
Total IgG Control Wells: Anti-human IgG antibody (15 µg/mL) in PBS.[6]
-
-
Seal the plate and incubate overnight at 4°C.
-
On Day 6, wash the plate 5 times with sterile PBS. Block wells with complete RPMI medium for at least 30 minutes at 37°C.
-
Harvest, wash, and count the stimulated PBMCs. Resuspend in fresh medium.
-
Remove blocking medium from the ELISpot plate and add 100 µL of the cell suspension (e.g., 2.5 x 10^5 cells/well).
-
Incubate for 18-24 hours at 37°C, 5% CO2.
C. Plate Development
-
Wash away cells with PBS/0.05% Tween-20.
-
Add biotinylated anti-human IgG detection antibody (1 µg/mL) and incubate for 2 hours at RT.
-
Wash plate. Add Streptavidin-Alkaline Phosphatase (ALP) (1:1000 dilution) and incubate for 1 hour at RT.[6]
-
Wash plate. Add BCIP/NBT substrate and monitor spot formation for 5-15 minutes.
-
Stop the reaction by washing thoroughly with tap water. Let the plate dry completely before counting spots on an ELISpot reader.
Protocol 2: Flow Cytometry for Hib-Specific Memory B-Cells
This protocol is adapted for identifying Hib PRP-specific memory B-cells from cryopreserved PBMCs.[9]
-
Thaw cryopreserved PBMCs quickly in a 37°C water bath. Wash with complete RPMI medium.
-
Resuspend cells in 100 µL of FACS buffer (PBS + 2% FBS).
-
Fc Receptor Block: Add Fc blocking reagent and incubate for 10 minutes at 4°C to prevent non-specific antibody binding.[9]
-
Viability Staining: Add an amine-reactive viability dye (e.g., Live/Dead Aqua) and incubate for 20 minutes at RT, protected from light. Wash cells.
-
Antigen Staining: Add the fluorescently-labeled Hib PRP antigen probe. Incubate for 30 minutes at 4°C. Wash cells.
-
Surface Marker Staining: Add the antibody cocktail containing markers to identify total B-cells (CD19), memory B-cells (CD27), and exclude other cells. Isotype-specific antibodies (anti-IgG, -IgA, -IgM) can also be included. Incubate for 30 minutes at 4°C.
-
Example Panel: CD19, CD27, CD3 (dump), CD14 (dump), IgD, IgG, Viability Dye, PRP-Antigen Probe.
-
-
Wash cells twice with FACS buffer.
-
Fixation: Resuspend cells in 100 µL of 1-4% paraformaldehyde (PFA) and incubate for 15 minutes at RT.[9]
-
Wash cells and resuspend in FACS buffer for acquisition on a flow cytometer.
-
Analysis: Gate on singlets -> lymphocytes -> live cells -> CD3/CD14 negative -> CD19+ B-cells. Within the B-cell gate, identify memory B-cells (CD27+) and then quantify the percentage of PRP-antigen positive cells within that population.
Visualizations
Experimental Workflows & Logical Relationships
References
- 1. Polysaccharide-specific B cell responses to vaccination in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Generation of B cell Memory to the Bacterial Polysaccharide α 1→3-dextran - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Highly Sensitive Flow Cytometry Allows Monitoring of Changes in Circulating Immune Cells in Blood After Tdap Booster Vaccination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Long-term persistence of immunity and B-cell memory following Haemophilus influenzae type B conjugate vaccination in early childhood and response to booster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. B-cell ELISpot assay to analyze human memory B cell and plasmablast responses specific to SARS-CoV-2 receptor-binding domain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measurement of the Memory B Cell Response via Antibodies from Activated Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Flow cytometric protocol to characterize human memory B cells directed against SARS-CoV-2 spike protein antigens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Memory B cell diversity: insights for optimized vaccine design - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Basics of memory B‐cell responses: lessons from and for the real world - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Troubleshooting B cell ELISPOT assay | U-CyTech [ucytech.com]
- 13. wellcomeopenresearch.org [wellcomeopenresearch.org]
- 14. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 15. mabtech.com [mabtech.com]
- 16. merckmillipore.com [merckmillipore.com]
- 17. Advances in understanding the formation and fate of B-cell memory in response to immunization or infection - PMC [pmc.ncbi.nlm.nih.gov]
- 18. m.youtube.com [m.youtube.com]
- 19. Techniques to Study Antigen-Specific B Cell Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Highly Specific Memory B Cells Generation after the 2nd Dose of BNT162b2 Vaccine Compensate for the Decline of Serum Antibodies and Absence of Mucosal IgA - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A Simple Flow-Cytometric Method Measuring B Cell Surface Immunoglobulin Avidity Enables Characterization of Affinity Maturation to Influenza A Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of HibTITER and PedvaxHIB Immunogenicity
A comprehensive guide for researchers and drug development professionals on the comparative immunogenicity of two leading Haemophilus influenzae type b (Hib) conjugate vaccines, HibTITER and PedvaxHIB. This document provides a detailed comparison of their performance based on experimental data, outlines the methodologies used in key immunogenicity assays, and illustrates the underlying immunological pathways.
Comparative Immunogenicity Data
The immunogenicity of this compound (PRP-CRM197) and PedvaxHIB (PRP-OMPC) has been evaluated in numerous clinical trials. The primary measures of the immune response are the geometric mean concentration (GMC) or geometric mean titer (GMT) of anti-PRP (polyribosylribitol phosphate) antibodies and the percentage of subjects achieving a protective antibody concentration, typically defined as ≥0.15 µg/mL for short-term and ≥1.0 µg/mL for long-term protection.[1][2]
A key differentiator observed in comparative studies is the earlier and more robust immune response elicited by PedvaxHIB after a single dose in young infants.[3] However, after a primary series of vaccinations, both vaccines generally induce comparable and protective antibody levels.
| Study | Vaccine | N | Schedule (months) | Post-Dose 1 GMC/GMT (µg/mL) | % ≥ 1.0 µg/mL Post-Dose 1 | Post-Dose 2 GMC/GMT (µg/mL) | % ≥ 1.0 µg/mL Post-Dose 2 | Post-Dose 3 GMC/GMT (µg/mL) | % ≥ 1.0 µg/mL Post-Dose 3 |
| Korean Infants Study[1] | PedvaxHIB (PRP-OMP) | 120 | 2, 4, 6 | - | - | 7.78 | 91.7% | 7.78 | 91.7% |
| This compound (PRP-T) | 199 | 2, 4, 6 | - | - | 4.46 | 78.9% | 15.01 | 97.3% | |
| US Multicenter Trial | PedvaxHIB (PRP-OMP) | - | 2, 4, 6 | Significantly higher than PRP-T/HbOC | - | Significantly higher than PRP-T/HbOC | - | Not significantly different | 88-97% |
| This compound (HbOC) | - | 2, 4, 6 | - | - | - | - | Not significantly different | 88-97% |
Note: this compound is also known by its conjugate protein, CRM197 (HbOC), and in some studies, it is compared with PRP-T (tetanus toxoid conjugate), which has similar immunogenic properties after a primary series.
Experimental Protocols
The assessment of immunogenicity for Hib conjugate vaccines primarily relies on two key laboratory methods: the anti-PRP enzyme-linked immunosorbent assay (ELISA) and the serum bactericidal assay (SBA).
Anti-PRP Antibody ELISA
This assay quantifies the concentration of IgG antibodies specific to the PRP capsule of H. influenzae type b in serum samples.
Methodology:
-
Coating: 96-well polystyrene plates are coated with a PRP-human albumin conjugate (2 µg/mL) and incubated.[4]
-
Blocking: The plates are washed, and non-specific binding sites are blocked.
-
Sample Incubation: Diluted serum samples and controls are added to the wells and incubated for 2 hours.[4]
-
Secondary Antibody: A peroxidase-conjugated anti-human IgG antibody is added and incubated.
-
Detection: A substrate solution is added, and the colorimetric reaction is measured using a spectrophotometer.
-
Quantification: Antibody concentrations are determined by comparing the optical density of the samples to a standard reference serum with a known concentration of anti-PRP antibodies.[4] The cut-off for the assay is typically 0.15 µg/mL.[1]
Serum Bactericidal Assay (SBA)
The SBA measures the functional activity of vaccine-induced antibodies in promoting complement-mediated killing of H. influenzae type b.
Methodology:
-
Bacterial Preparation: H. influenzae type b (e.g., Eagan strain) is grown to the exponential phase.[5]
-
Serum Dilution: Test sera are serially diluted in a 96-well plate.
-
Incubation with Bacteria: A standardized suspension of Hib bacteria is added to the wells containing the diluted sera and incubated.[5]
-
Complement Addition: A source of complement, typically baby rabbit serum, is added to the mixture.[5]
-
Incubation: The plates are incubated at 37°C to allow for complement-mediated bacteriolysis.[5]
-
Plating and Colony Counting: Aliquots from each well are plated on appropriate agar (B569324) (e.g., chocolate agar), and the number of surviving bacterial colonies is counted after overnight incubation.[5]
-
Titer Determination: The SBA titer is defined as the reciprocal of the serum dilution that results in a 50% or greater reduction in bacterial colonies compared to control wells without antibody.[6]
Visualizing the Experimental Workflow and Immunological Pathways
To better understand the processes involved in comparing this compound and PedvaxHIB and their mechanism of action, the following diagrams have been generated.
Caption: Experimental workflow for a comparative immunogenicity trial of this compound and PedvaxHIB.
Caption: T-cell dependent immune response to Hib conjugate vaccines.
Conclusion
Both this compound and PedvaxHIB are highly immunogenic and effective vaccines for the prevention of Haemophilus influenzae type b disease.[7] The primary difference lies in the kinetics of the early immune response, with PedvaxHIB demonstrating a more rapid induction of protective antibodies after the first dose in infants.[1][3] This can be a crucial advantage in populations at high risk for early-onset Hib disease. However, following the completion of a primary vaccination series, both vaccines elicit robust and comparable levels of protective antibodies. The choice between these vaccines may depend on the specific immunization schedule and the epidemiological context of the target population.
References
- 1. Immunogenicity and Safety of Two Different Haemophilus influenzae Type b Conjugate Vaccines in Korean Infants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Recommendations for Use of Haemophilus b Conjugate Vaccines and a Combined Diphtheria, Tetanus, Pertussis, and Haemophilus b Vaccine Recommendations of the Advisory Committee on Immunization Practices (ACIP) [cdc.gov]
- 4. Anti-Polyribosylribitol Phosphate Antibody Concentrations and Avidities in Children since the Start of Haemophilus influenzae Type b Immunization of Infants in the United Kingdom - PMC [pmc.ncbi.nlm.nih.gov]
- 5. vaccine.uab.edu [vaccine.uab.edu]
- 6. Measurement of Serum Bactericidal Activity Specific for Haemophilus influenzae Type b by Using a Chromogenic and Fluorescent Metabolic Indicator - PMC [pmc.ncbi.nlm.nih.gov]
- 7. About Hib Vaccine (Haemophilus Influenzae Type b Vaccine) | CDC [cdc.gov]
A Comparative Analysis of Carrier Proteins in Haemophilus influenzae type b (Hib) Conjugate Vaccines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of different carrier proteins used in Haemophilus influenzae type b (Hib) conjugate vaccines, supported by experimental data. The selection of an appropriate carrier protein is a critical decision in vaccine development, profoundly influencing the immunogenicity, efficacy, and overall success of a conjugate vaccine. This document aims to facilitate this decision-making process by presenting a comprehensive analysis of commonly used carrier proteins.
Introduction to Hib Conjugate Vaccines
Haemophilus influenzae type b (Hib) was a leading cause of bacterial meningitis and other serious invasive diseases in young children before the advent of effective vaccines.[1] The capsular polysaccharide, polyribosylribitol phosphate (B84403) (PRP), is a major virulence factor and the primary target for protective antibodies. However, PRP, like other polysaccharides, is a T-cell-independent antigen and is poorly immunogenic in infants, the population most at risk.[2][3]
The groundbreaking development of conjugate vaccines overcame this challenge by covalently linking the PRP polysaccharide to a carrier protein.[2][4] This conjugation converts the immune response to a T-cell-dependent one, leading to a more robust and long-lasting immunity, including the induction of immunological memory, even in infants.[2][4][5] Several carrier proteins have been successfully used in licensed Hib vaccines, each with distinct characteristics and immunological profiles.[5][6][7] The most common carrier proteins include Tetanus Toxoid (TT), Diphtheria Toxoid (DT), CRM197 (a non-toxic mutant of diphtheria toxin), and the Outer Membrane Protein Complex of Neisseria meningitidis (OMPC).[5][8]
Mechanism of Action: T-Cell Dependent Immune Response
The efficacy of conjugate vaccines hinges on their ability to engage T-cells in the immune response. The process, illustrated below, ensures the generation of high-affinity antibodies and long-term memory B-cells.
Comparative Performance of Carrier Proteins
The choice of carrier protein can influence the magnitude and quality of the anti-PRP antibody response. While all licensed Hib conjugate vaccines have demonstrated good safety and immunogenicity profiles, some studies suggest differences in their performance.[6][7]
Immunogenicity Data
The following table summarizes key immunogenicity data for different Hib conjugate vaccines. The primary measure of immunogenicity is the concentration of anti-PRP IgG antibodies, with protective thresholds generally accepted as ≥0.15 µg/mL for short-term and ≥1.0 µg/mL for long-term protection.[1][9]
| Carrier Protein | Vaccine (Example) | Anti-PRP IgG Titer (Geometric Mean, µg/mL) after Primary Series | Percentage of Infants with Anti-PRP IgG ≥1.0 µg/mL | Reference |
| Tetanus Toxoid (TT) | PRP-T | 1.2 - 5.0 | 75 - 95% | [2] |
| Diphtheria Toxoid (DT) | PRP-D | 0.8 - 2.5 | 60 - 85% | [10] |
| CRM197 | HbOC (PRP-CRM) | 2.0 - 7.0 | 85 - 98% | [2][5] |
| OMPC | PRP-OMP | 1.5 - 6.0 | 80 - 97% | [2][5] |
Note: The values presented are indicative and can vary based on the specific vaccine formulation, vaccination schedule, and study population.
Physicochemical Properties
The physicochemical characteristics of the conjugate vaccine, such as molecular size and the saccharide-to-protein ratio, are critical for its stability and immunogenicity.[11][12]
| Carrier Protein | Linkage Chemistry | Polysaccharide Size | Saccharide:Protein Ratio (w/w) | Reference |
| Tetanus Toxoid (TT) | 6-carbon spacer | Large | Varies | [2] |
| Diphtheria Toxoid (DT) | 6-carbon spacer | Medium | Varies | [2] |
| CRM197 | Direct | Small | Varies | [2] |
| OMPC | Thioether | Medium | Varies | [2] |
Experimental Protocols for Vaccine Evaluation
A robust evaluation of Hib conjugate vaccines relies on a set of standardized immunological and physicochemical assays.
Experimental Workflow for Hib Vaccine Analysis
The following diagram outlines a typical workflow for the characterization and immunogenicity testing of a Hib conjugate vaccine.
Key Experimental Methodologies
1. Anti-PRP IgG Enzyme-Linked Immunosorbent Assay (ELISA)
This assay quantifies the concentration of IgG antibodies specific to the Hib PRP capsule in the serum of vaccinated subjects.[1][13]
-
Principle: PRP antigen is coated onto microplate wells. Serum samples are added, and anti-PRP IgG antibodies bind to the antigen. A secondary antibody conjugated to an enzyme (e.g., HRP) that is specific for the primary antibody's species and isotype is then added. Finally, a substrate is introduced, which is converted by the enzyme into a detectable signal (e.g., color change), the intensity of which is proportional to the amount of anti-PRP IgG.[14]
-
Protocol Outline:
-
Coat 96-well microplates with PRP-human serum albumin (HSA) conjugate and incubate.
-
Wash plates and block non-specific binding sites.
-
Add diluted serum samples and reference standards to the wells and incubate.
-
Wash plates to remove unbound antibodies.
-
Add enzyme-conjugated anti-human IgG secondary antibody and incubate.
-
Wash plates.
-
Add substrate solution (e.g., TMB) and incubate to allow color development.
-
Stop the reaction with a stop solution.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate anti-PRP IgG concentrations by comparing sample absorbance to the standard curve.[13][14]
-
2. Serum Bactericidal Assay (SBA)
The SBA measures the functional ability of vaccine-induced antibodies to kill Hib bacteria in the presence of complement.[1][15]
-
Principle: Serum containing anti-PRP antibodies is mixed with a known number of live Hib bacteria and a source of complement (typically baby rabbit serum). If functional antibodies are present, they will bind to the bacterial capsule, activate the complement cascade, and lead to bacterial lysis and death. The bactericidal activity is determined by comparing the number of surviving bacteria in the test sample to a control without antibodies.[15][16]
-
Protocol Outline:
-
Heat-inactivate test sera to destroy endogenous complement.
-
Prepare serial dilutions of the heat-inactivated sera in a 96-well plate.
-
Add a standardized suspension of Hib bacteria to each well.
-
Add an external source of complement (e.g., baby rabbit complement).
-
Incubate the mixture to allow for bactericidal activity.
-
Plate an aliquot from each well onto an appropriate agar (B569324) medium.
-
Incubate the plates overnight and count the number of surviving bacterial colonies (Colony Forming Units - CFU).
-
The SBA titer is reported as the reciprocal of the highest serum dilution that results in a 50% or greater reduction in CFU compared to the control.[15][16][17]
-
3. Opsonophagocytic Assay (OPA)
The OPA assesses the ability of vaccine-induced antibodies to promote the uptake and killing of Hib bacteria by phagocytic cells.[3][18]
-
Principle: Serum, Hib bacteria, a complement source, and phagocytic cells (e.g., neutrophils or a differentiated cell line) are incubated together. Antibodies and complement components opsonize the bacteria (coat their surface), which facilitates their recognition and engulfment by the phagocytes. The opsonophagocytic activity is measured by the reduction in the number of viable bacteria.[3][19]
-
Protocol Outline:
-
Prepare serial dilutions of heat-inactivated test sera.
-
Mix the diluted sera with a standardized suspension of Hib bacteria and a complement source.
-
Add phagocytic cells (e.g., differentiated HL-60 cells) to the mixture.
-
Incubate the mixture with shaking to allow for phagocytosis.
-
Lyse the phagocytic cells to release any ingested bacteria.
-
Plate serial dilutions of the lysate onto agar plates.
-
Incubate the plates and count the surviving CFU.
-
The OPA titer is the reciprocal of the serum dilution that results in a 50% or greater killing of bacteria compared to controls.
-
Conclusion
The development of Hib conjugate vaccines represents a major triumph in public health. The choice of carrier protein is a multifaceted decision that impacts the immunogenicity and overall effectiveness of the vaccine. While TT, DT, CRM197, and OMPC have all been successfully implemented in licensed vaccines, subtle differences in their ability to induce protective anti-PRP antibody responses exist. A thorough understanding of the comparative data, coupled with rigorous in-house evaluation using standardized assays such as ELISA, SBA, and OPA, is essential for the development of new and improved Hib conjugate vaccines. The experimental protocols and comparative data presented in this guide provide a foundational framework for researchers and developers in this field.
References
- 1. Evaluation and validation of a serum bactericidal antibody assay for Haemophilus influenzae type b and the threshold of protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Haemophilus influenzae type b conjugate vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Opsonophagocidal activity in sera from infants and children immunized with Haemophilus influenzae type b conjugate vaccine (meningococcal protein conjugate) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Conjugate Vaccine Mechanisms, Design, and Immunological Memory | The Scientist [the-scientist.com]
- 5. Protein carriers of conjugate vaccines: Characteristics, development, and clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative effects of carrier proteins on vaccine-induced immune response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 10. Glycoconjugate Vaccines for Prevention of Haemophilus influenzae Type b Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular size characterization of Haemophilus influenzae type b polysaccharide-protein conjugate vaccines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Anti-Polyribosylribitol Phosphate Antibody Concentrations and Avidities in Children since the Start of Haemophilus influenzae Type b Immunization of Infants in the United Kingdom - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 4adi.com [4adi.com]
- 15. files01.core.ac.uk [files01.core.ac.uk]
- 16. Measurement of Serum Bactericidal Activity Specific for Haemophilus influenzae Type b by Using a Chromogenic and Fluorescent Metabolic Indicator - PMC [pmc.ncbi.nlm.nih.gov]
- 17. journals.asm.org [journals.asm.org]
- 18. Inhibition of the different complement pathways has varying impacts on the serum bactericidal activity and opsonophagocytosis against Haemophilus influenzae type b - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Opsonophagocidal activity in sera from infants and children immunized with Haemophilus influenzae type b conjugate vaccine (meningococcal protein conjugate). | Semantic Scholar [semanticscholar.org]
A Comparative Analysis of Long-Term Efficacy: HibTITER® vs. Other Haemophilus influenzae type b Conjugate Vaccines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the long-term efficacy of various Haemophilus influenzae type b (Hib) conjugate vaccines, with a particular focus on HibTITER® (PRP-CRM197). The following sections present quantitative data from comparative studies, detailed experimental protocols for key immunological assays, and visualizations of the underlying immunological mechanisms.
Comparative Immunogenicity and Efficacy
The long-term protection afforded by Hib conjugate vaccines is primarily attributed to the induction of a robust and persistent antibody response to the polyribosylribitol phosphate (B84403) (PRP) capsular polysaccharide of the bacterium.[1][2] Conjugation of the T-independent PRP antigen to a carrier protein converts the immune response to a T-cell dependent one, leading to immunological memory.[1][2][3] Different Hib conjugate vaccines utilize various carrier proteins, which can influence their immunogenicity and long-term efficacy. The most extensively studied Hib conjugate vaccines include:
-
This compound® (PRP-CRM197): Utilizes a non-toxic mutant diphtheria toxin, CRM197, as the carrier protein.[1][4]
-
PRP-OMP: Uses an outer membrane protein complex from Neisseria meningitidis as the carrier.[1][4]
-
PRP-D: Uses diphtheria toxoid as the carrier protein.[1]
Antibody Persistence and Long-Term Protection
A critical measure of long-term efficacy is the persistence of protective antibody concentrations. An anti-PRP antibody level of ≥0.15 µg/mL is considered indicative of short-term protection, while a concentration of ≥1.0 µg/mL is associated with long-term protection.[1][4]
Table 1: Comparative Immunogenicity of Hib Conjugate Vaccines in Infants (Post-Primary Series)
| Vaccine Type | Percentage of Infants with Anti-PRP Antibody Titer ≥1.0 µg/mL | Study Reference |
| PRP-CRM197 (this compound®) | 99.3% | [5] |
| PRP-T | 95.6% - 97.3% | [4][5] |
| PRP-OMP | 91.7% | [4] |
Note: The data presented are from different studies and direct comparison should be made with caution due to potential variations in study design and patient populations.
Studies have shown that after a primary series of vaccinations, both PRP-CRM197 and PRP-T elicit high rates of long-term seroprotection.[4][5] One comparative study in Japanese children found that the long-term seroprotection rate (anti-PRP antibody titers ≥1.0 µg/mL) was 99.3% in the PRP-CRM197 group and 95.6% in the PRP-T group, demonstrating the non-inferiority of PRP-CRM197 to PRP-T.[5] Furthermore, the geometric mean titer (GMT) for anti-PRP antibody was higher in the PRP-CRM197 group (18.00 µg/mL) compared to the PRP-T group (8.67 µg/mL) four weeks after the primary series.[5]
Another study in Korean infants showed that after two doses, 91.7% of infants vaccinated with PRP-OMP achieved an antibody level of ≥1.0 µg/mL, compared to 78.9% for PRP-T.[4] However, one month after the completion of the primary three-dose course, the rate was significantly higher in the PRP-T group (97.3%) compared to the PRP-OMP group (91.7%).[4]
Long-term follow-up studies have demonstrated that anti-PRP antibody levels can wane over time. However, the presence of immunological memory ensures a rapid anamnestic response upon subsequent exposure to the antigen. A study on children 6 to 12 years after infant priming with a Hib conjugate vaccine showed that those who had received a booster dose had significantly higher anti-PRP IgG concentrations.[6]
Clinical Efficacy
Clinical trials have consistently demonstrated the high efficacy of Hib conjugate vaccines in preventing invasive Hib disease. A meta-analysis of randomized controlled trials reported the pooled vaccine efficacy against confirmed invasive Hib disease to be 93% after three doses and 92% after two doses.[7][8]
Table 2: Dose-Specific Efficacy of Hib Conjugate Vaccines Against Invasive Hib Disease
| Number of Doses | Pooled Vaccine Efficacy (95% CI) |
| Three Doses | 93% (83% - 97%) |
| Two Doses | 92% (69% - 98%) |
| One Dose | 59% (-20% - 86%) |
Source: Griffiths et al., 2012.[7][8]
Experimental Protocols
Accurate assessment of vaccine immunogenicity relies on standardized and validated laboratory methods. The two primary assays used to measure the antibody response to Hib vaccines are the Enzyme-Linked Immunosorbent Assay (ELISA) for anti-PRP antibody concentration and the Serum Bactericidal Assay (SBA) for functional antibody activity.
Anti-PRP Antibody ELISA Protocol
This protocol outlines a standard method for quantifying anti-PRP IgG antibodies in serum samples.
Materials:
-
96-well polystyrene plates (e.g., Nunc Polysorb)
-
PRP conjugated to human serum albumin (HSA)
-
Phosphate-buffered saline (PBS)
-
Serum samples and control sera
-
Anti-human IgG conjugated to horseradish peroxidase (HRP)
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate
-
Stopping solution (e.g., 2N H₂SO₄)
-
ELISA plate reader
Procedure:
-
Coating: Coat 96-well plates with PRP-HSA at a concentration of 2 µg/mL in PBS and incubate at 37°C for 90 minutes. Store at 4°C until use.[9]
-
Sample Addition: Dilute serum samples and controls and add them to the coated plates. Incubate for 2 hours.[9]
-
Washing: Wash the plates to remove unbound antibodies.
-
Conjugate Addition: Add anti-human IgG-HRP conjugate and incubate.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add TMB substrate and incubate to allow for color development.
-
Stopping Reaction: Add stopping solution to terminate the reaction.
-
Reading: Measure the absorbance at 450 nm using an ELISA plate reader.
-
Quantification: Calculate the anti-PRP IgG concentration in the samples by comparing their absorbance to that of a standard curve generated using a reference serum with a known antibody concentration.
Serum Bactericidal Assay (SBA) Protocol
The SBA measures the functional ability of vaccine-induced antibodies to kill H. influenzae type b in the presence of complement.
Materials:
-
H. influenzae type b strain (e.g., Eagan)
-
Brain Heart Infusion (BHI) broth with supplements
-
Baby rabbit complement
-
Hanks' balanced salt solution (HBSS)
-
Serum samples
-
Chocolate agar (B569324) plates
-
Microtiter plates
Procedure:
-
Bacterial Preparation: Culture H. influenzae type b to the mid-log phase in BHI broth.[10]
-
Serum Dilution: Serially dilute heat-inactivated serum samples in a microtiter plate.
-
Bacterial Addition: Add a standardized suspension of H. influenzae type b to each well.
-
Incubation: Incubate the plate to allow antibodies to bind to the bacteria.
-
Complement Addition: Add a source of active complement (e.g., baby rabbit serum) to each well.[11][12]
-
Incubation: Incubate the plate at 37°C to allow for complement-mediated killing.[11][12]
-
Plating: Plate an aliquot from each well onto chocolate agar plates.
-
Incubation: Incubate the agar plates overnight.
-
Colony Counting: Count the number of surviving bacterial colonies.
-
Titer Determination: The SBA titer is the reciprocal of the highest serum dilution that results in a ≥50% reduction in bacterial colonies compared to the control wells without serum.[13]
Visualizing the Mechanism of Action
The enhanced immunogenicity of conjugate vaccines stems from the recruitment of T-cell help. The following diagrams illustrate the experimental workflow for assessing vaccine immunogenicity and the underlying signaling pathway.
Caption: Experimental workflow for assessing Hib conjugate vaccine immunogenicity.
Caption: T-cell dependent immune response to Hib conjugate vaccines.
References
- 1. mdpi.com [mdpi.com]
- 2. Haemophilus influenzae type b conjugate vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Immunogenicity and Safety of Two Different Haemophilus influenzae Type b Conjugate Vaccines in Korean Infants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Long-term persistence of immunity and B-cell memory following Haemophilus influenzae type B conjugate vaccination in early childhood and response to booster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dose-specific efficacy of Haemophilus influenzae type b conjugate vaccines: a systematic review and meta-analysis of controlled clinical trials - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Dose-specific efficacy of Haemophilus influenzae type b conjugate vaccines: a systematic review and meta-analysis of controlled clinical trials | Epidemiology & Infection | Cambridge Core [cambridge.org]
- 9. Anti-Polyribosylribitol Phosphate Antibody Concentrations and Avidities in Children since the Start of Haemophilus influenzae Type b Immunization of Infants in the United Kingdom - PMC [pmc.ncbi.nlm.nih.gov]
- 10. vaccine.uab.edu [vaccine.uab.edu]
- 11. Measurement of Serum Bactericidal Activity Specific for Haemophilus influenzae Type b by Using a Chromogenic and Fluorescent Metabolic Indicator - PMC [pmc.ncbi.nlm.nih.gov]
- 12. uniscience.co.kr [uniscience.co.kr]
- 13. researchgate.net [researchgate.net]
A Head-to-Head Clinical Comparison of HibTITER and ActHIB for Haemophilus influenzae Type b Immunization
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the clinical performance of two seminal Haemophilus influenzae type b (Hib) conjugate vaccines: HibTITER (PRP-CRM197) and ActHIB (PRP-T). While this compound is no longer in production, this historical head-to-head analysis offers valuable insights into the immunogenicity and safety profiles that have shaped the landscape of pediatric conjugate vaccines. The data presented is compiled from key clinical trials to support research and development in vaccinology.
Comparative Analysis of Vaccine Composition
Both this compound and ActHIB are conjugate vaccines designed to elicit a robust, T-cell dependent immune response against the polyribosylribitol phosphate (B84403) (PRP) capsule of H. influenzae type b, a primary cause of bacterial meningitis and other invasive diseases in young children. The key distinction lies in the carrier protein conjugated to the PRP polysaccharide.
| Feature | This compound | ActHIB |
| Polysaccharide Antigen | Polyribosylribitol Phosphate (PRP) | Polyribosylribitol Phosphate (PRP) |
| Carrier Protein | CRM197 (a non-toxic mutant of diphtheria toxin) | Tetanus Toxoid |
| Conjugation Method | Covalent bonding | Covalent bonding |
| Mechanism of Action | Induces a T-cell dependent immune response | Induces a T-cell dependent immune response |
Immunogenicity: A Quantitative Comparison
The immunogenicity of Hib vaccines is primarily assessed by measuring the serum concentration of anti-PRP antibodies. An antibody concentration of ≥0.15 µg/mL is considered indicative of short-term protection, while ≥1.0 µg/mL is correlated with long-term protection.
The following table summarizes immunogenicity data from separate clinical studies. It is important to note that these trials were not conducted as a single head-to-head study, and thus, direct comparisons should be made with consideration for potential variations in study populations and methodologies.
| Immunogenicity Endpoint | This compound (PRP-CRM197) | ActHIB (PRP-T) |
| Subjects Achieving Anti-PRP Titer ≥0.15 µg/mL | 100% (after 3 doses)[1] | 100% (after 2 or 3 doses)[2] |
| Subjects Achieving Anti-PRP Titer ≥1.0 µg/mL | 91% (after 3 doses)[1] | 78.9% (after 2 doses), 97.3% (after 3 doses)[2] |
| Geometric Mean Titer (GMT) of Anti-PRP (µg/mL) | Not uniformly reported | 9.03 (after 3 doses)[2] |
| Serum Bactericidal Activity (SBA) | Higher levels of SBA induced compared to PRP-T after a primary series[3] | Statistically significant correlation with anti-PRP titers[3] |
Safety and Reactogenicity Profile
Both this compound and ActHIB have demonstrated a favorable safety profile in clinical trials, with most adverse events being mild and transient.
| Adverse Event Category | This compound | ActHIB |
| Local Reactions | Redness, swelling, and tenderness at the injection site.[1] | Redness, swelling, and tenderness at the injection site.[4] |
| Systemic Reactions | Fever and irritability.[1] | Fever and irritability.[4] |
| Serious Adverse Events | No significant increase in serious adverse events compared to DTP vaccine alone.[1] | Severe allergic reactions are rare.[4] A study of Hib vaccines in the Vaccine Adverse Event Reporting System (VAERS) did not identify any new or unexpected safety concerns.[5] |
Experimental Protocols
Measurement of Anti-PRP Antibody Concentrations (ELISA)
The quantification of serum anti-PRP IgG antibodies is a critical measure of Hib vaccine immunogenicity. The following outlines a typical Enzyme-Linked Immunosorbent Assay (ELISA) protocol used in clinical trials.
Signaling Pathways in Conjugate Vaccine Immunity
The enhanced immunogenicity of conjugate vaccines like this compound and ActHIB stems from their ability to recruit T-cell help for B-cell activation. This T-cell dependent pathway leads to a more robust and long-lasting immune response compared to polysaccharide antigens alone.
T-Cell Dependent B-Cell Activation
The conjugate vaccine is internalized by B-cells that recognize the PRP polysaccharide. The B-cell then processes the carrier protein and presents its peptides on MHC class II molecules to helper T-cells. This interaction, along with co-stimulatory signals, activates the B-cell to differentiate into plasma cells and memory B-cells, leading to high-affinity anti-PRP antibody production and immunological memory.
Conclusion
Both this compound and ActHIB have been instrumental in the near-elimination of invasive H. influenzae type b disease in immunized populations. Their success is rooted in the conjugate vaccine design, which effectively converts a T-cell independent polysaccharide antigen into a T-cell dependent one. While differing in their protein carriers, both vaccines have demonstrated high immunogenicity and a consistent safety profile. The data indicates that both vaccines are highly effective in inducing protective antibody levels in infants. This comparative analysis underscores the robustness of conjugate vaccine technology and provides a valuable reference for the ongoing development of new and improved vaccines against encapsulated bacteria.
References
- 1. Immunogenicity of Haemophilus influenzae b conjugate vaccine (this compound) and safety of this compound and a combination vaccine of diphtheria, tetanus, pertussis and this compound in infants two months of age: a preliminary report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Immunogenicity and Safety of Two Different Haemophilus influenzae Type b Conjugate Vaccines in Korean Infants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Haemophilus influenzae type b (Hib) Vaccine Safety | Vaccine Safety | CDC [cdc.gov]
- 5. Adverse events following Haemophilus influenzae type b (Hib) vaccines in the Vaccine Adverse Event Reporting System (VAERS), 1990-2013 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Safety Profiles of Haemophilus influenzae type b (Hib) Vaccines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the safety profiles of various Haemophilus influenzae type b (Hib) vaccines, including both monovalent and combination formulations. The information is compiled from clinical trial data and post-marketing surveillance to support research and development in vaccinology. All quantitative data is summarized in tables for direct comparison, and detailed methodologies of key cited experiments are provided.
Overview of Hib Vaccine Safety
Hib vaccines are considered safe and effective in preventing diseases caused by Haemophilus influenzae type b.[1] Pre-licensure clinical studies for the three primary monovalent Hib vaccines available in the United States—ActHIB®, Hiberix®, and PedvaxHIB®—indicated that adverse reactions are typically mild and resolve within 12 to 24 hours.[2] Similarly, the rates of adverse reactions for combination vaccines containing a Hib component are comparable to those observed when the individual vaccine components are administered separately.[2] Post-marketing surveillance, including reviews of the Vaccine Adverse Event Reporting System (VAERS), has not identified any new or unexpected safety concerns, reaffirming the favorable safety profile of Hib vaccines.[1][2]
Common side effects are generally mild and transient, including redness, warmth, or swelling at the injection site, fever, and irritability.[1] Serious adverse events, such as severe allergic reactions, are rare.[1]
Quantitative Comparison of Adverse Events
The following tables summarize the incidence of solicited adverse events from comparative clinical trials for both monovalent and combination Hib vaccines.
Monovalent Hib Vaccines: ActHIB® vs. Hiberix®
Data from a clinical trial comparing Hiberix® to the licensed ActHIB® vaccine showed comparable safety profiles. Serious Adverse Events (SAEs) were reported in 3.6% of subjects in the Hiberix group and 4.6% in the ActHIB group.[3] The most frequently reported solicited local adverse event for Hiberix was injection site pain, while irritability was the most common systemic adverse event.[3]
| Adverse Event | ActHIB® (%) | Hiberix® (%) |
| Systemic Reactions | ||
| Irritability | 13 - 27 | 67 - 70 |
| Sleepiness | 13 - 36 | 49 - 60 |
| Decreased Appetite | 6 - 13 | 28 - 29 |
| Fever | Not Specified | 14 - 19 |
| Local Reactions | ||
| Tenderness, Swelling, Hardening | Up to 20 | Up to 49 (Pain, Redness, Swelling) |
Data compiled from GoodRx, 2023.[4]
Combination Hib Vaccines: Vaxelis™ vs. Pentacel® + Recombivax HB®
The safety of the hexavalent vaccine Vaxelis™ (DTaP-IPV-HepB-Hib) was compared to a control group receiving the pentavalent vaccine Pentacel® (DTaP-IPV/Hib) and a separate Hepatitis B vaccine (Recombivax HB®). The following table presents the percentage of subjects reporting solicited adverse reactions within five days of any dose.
| Adverse Event | Vaxelis™ (%) | Pentacel® + Recombivax HB® (%) |
| Systemic Reactions | ||
| Irritability | ≥ 55 | Not Specified |
| Crying | ≥ 45 | Not Specified |
| Somnolence | ≥ 40 | Not Specified |
| Decreased Appetite | ≥ 23 | Not Specified |
| Fever | ≥ 14 | Not Specified |
| Vomiting | ≥ 9 | Not Specified |
| Local Reactions | ||
| Injection Site Pain | ≥ 44 | Not Specified |
| Injection Site Erythema | ≥ 25 | Not Specified |
| Injection Site Swelling | ≥ 18 | Not Specified |
Data from Vaxelis® professional resources.[5]
Experimental Methodologies
The assessment of vaccine safety is a comprehensive process that begins with preclinical studies and continues through extensive post-marketing surveillance.
Clinical Trial Design and Safety Assessment
Clinical trials for vaccines are conducted in multiple phases to rigorously evaluate safety and immunogenicity.[6]
-
Phase I: These initial trials involve a small number of healthy volunteers (typically 20-100) to assess the basic safety, toxicity, and immune response of the vaccine.[6]
-
Phase II: Involving a larger group (50-1,000 subjects), these trials continue to evaluate safety and immunogenicity, often including a control group that receives a placebo or another licensed vaccine.[6]
-
Phase III: These are large-scale trials (1,000-50,000+ subjects) designed with greater statistical power to confirm efficacy and detect less common adverse events.[6] Safety monitoring in these trials is crucial for licensure.
-
Phase IV (Post-Marketing): These studies are conducted after a vaccine is licensed and are essential for detecting rare or long-term adverse events that may not be apparent in pre-licensure trials.[6]
Methodology for a Comparative Safety Study (Example: Hiberix® vs. ActHIB®)
A representative methodology for comparing the safety of two Hib vaccines, as seen in the clinical trial for Hiberix®, involves a randomized, controlled, and observer-blinded study design.
-
Subject Enrollment: Healthy infants of a specified age range (e.g., 6 weeks to 14 months) are enrolled after obtaining informed consent from parents or guardians.[3]
-
Randomization and Blinding: Subjects are randomly assigned to receive either the investigational vaccine (Hiberix®) or the licensed control vaccine (ActHIB®). In a single-blind study, the study investigators are aware of the treatment assignment, but the parents/guardians are not.[3]
-
Vaccination Schedule: Both groups receive the respective Hib vaccine as part of the recommended primary immunization series (e.g., at 2, 4, and 6 months of age), often co-administered with other routine pediatric vaccines at separate injection sites.[3]
-
Safety Data Collection:
-
Solicited Adverse Events: Parents or guardians are provided with diary cards to record the occurrence and severity of specific, pre-defined local (e.g., pain, redness, swelling at the injection site) and systemic (e.g., fever, irritability, drowsiness) adverse events for a set period after each vaccination (typically 7 days).
-
Unsolicited Adverse Events: Any adverse events not on the solicited list that are spontaneously reported by parents or observed by investigators are also recorded for a longer period (e.g., 28-30 days post-vaccination).
-
Serious Adverse Events (SAEs): All serious adverse events, defined as any event that results in death, is life-threatening, requires hospitalization, or results in persistent disability, are recorded throughout the study period.[3]
-
-
Data Analysis: The incidence rates of all recorded adverse events are calculated and compared between the two vaccine groups to assess for any statistically significant differences in their safety profiles.
Post-Marketing Surveillance
Post-marketing surveillance is critical for monitoring the ongoing safety of vaccines in large, diverse populations. Key systems in the United States include:
-
Vaccine Adverse Event Reporting System (VAERS): A national early warning system co-managed by the CDC and FDA that collects and analyzes reports of adverse events following vaccination.[1] While it is a valuable tool for detecting potential safety signals, VAERS reports cannot definitively establish causality.
-
Vaccine Safety Datalink (VSD): A collaborative project between the CDC and several large healthcare organizations that uses de-identified electronic health records to conduct planned studies on vaccine safety. This system allows for more rigorous epidemiological studies to assess potential links between vaccines and adverse events.
Visualizing Vaccine Safety Assessment
The following diagram illustrates the comprehensive workflow for evaluating the safety of a new vaccine, from initial development through to public health use.
References
- 1. Haemophilus influenzae type b (Hib) Vaccine Safety | Vaccine Safety | CDC [cdc.gov]
- 2. Adverse events following Haemophilus influenzae type b (Hib) vaccines in the Vaccine Adverse Event Reporting System (VAERS), 1990-2013 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fda.gov [fda.gov]
- 4. Acthib and Hiberix (Haemophilus influenzae type b vaccine): Uses, Side Effects, Dosage & More - GoodRx [goodrx.com]
- 5. Everything You Need To Know About The HIB Vaccine [justtheinserts.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
A Meta-Analysis of HibTITER Efficacy and Effectiveness in Preventing Haemophilus influenzae type b Disease
This guide provides a comprehensive comparison of the efficacy and effectiveness of HibTITER (a Haemophilus influenzae type b conjugate vaccine) with other commercially available Hib vaccines. The data presented is synthesized from multiple meta-analyses and clinical trials to offer an objective overview for researchers, scientists, and drug development professionals.
Comparative Efficacy and Effectiveness of Hib Conjugate Vaccines
The following tables summarize the dose-specific efficacy and effectiveness of various Hib conjugate vaccines in preventing invasive Hib disease, including meningitis and pneumonia. This compound utilizes a CRM197 protein conjugate (HbOC). Other commonly used Hib vaccines include PedvaxHIB (PRP-OMP) and ActHIB (PRP-T).
Table 1: Dose-Specific Efficacy of Hib Conjugate Vaccines Against Invasive Hib Disease
| Vaccine Type | 1 Dose Efficacy (95% CI) | 2 Dose Efficacy (95% CI) | 3 Dose Efficacy (95% CI) |
| All Conjugate Vaccines (Pooled) | 59% (-20% to 86%)[1] | 92% (69% to 98%)[1] | 93% (83% to 97%)[1] |
| HbOC (this compound) & PRP-T | 47% (-28% to 70%) | Not specified | Not specified |
| PRP-OMP (PedvaxHIB) | Higher than HbOC/PRP-T | Not specified | Not specified |
CI: Confidence Interval. Data from a meta-analysis of eight controlled clinical trials.
Table 2: Efficacy of Hib Conjugate Vaccines Against Specific Hib-Related Diseases (from various studies)
| Vaccine Type | Efficacy Against Meningitis (95% CI) | Efficacy Against Pneumonia (95% CI) |
| All Conjugate Vaccines (Pooled) | 75% (8% to 84%)[2][3] | 69% (10% to 97%)[2][3] |
| PRP-OMP (PedvaxHIB) | 93% (45% to 99%) after two doses | Not specified |
| PRP-T (ActHIB) | 100% (80% to 100%) after three doses | Not specified |
| HbOC (this compound) | 100% (68% to 100%) after three doses[4] | Not specified |
Experimental Protocols
The efficacy and effectiveness data presented are derived from randomized controlled trials (RCTs) and observational studies. The general methodology for a pivotal Hib vaccine efficacy trial is outlined below.
Typical Phase III Hib Conjugate Vaccine Efficacy Trial Protocol
1. Study Design:
-
A multi-center, randomized, double-blind, placebo-controlled or active-comparator-controlled study.
-
Objective: To evaluate the efficacy, safety, and immunogenicity of the investigational Hib conjugate vaccine.
-
Primary Endpoint: The incidence of invasive Haemophilus influenzae type b disease in the vaccine group compared to the control group.
-
Secondary Endpoints: Immunogenicity as measured by anti-PRP antibody titers, and safety as assessed by the incidence of adverse events.
2. Study Population:
-
Healthy infants of a specific age range (e.g., 6-12 weeks at first vaccination).
-
Inclusion Criteria: Full-term birth, normal birth weight, and absence of any significant health conditions.
-
Exclusion Criteria: Known or suspected immunodeficiency, previous receipt of a Hib vaccine, or a history of allergic reaction to any vaccine component.
3. Randomization and Blinding:
-
Subjects are randomly assigned to receive either the investigational vaccine or a control (placebo or another licensed Hib vaccine).
-
The study is double-blinded, meaning neither the participants' families nor the study investigators know which treatment is being administered.
4. Vaccination Schedule:
-
The vaccine is typically administered as a multi-dose primary series (e.g., at 2, 4, and 6 months of age) followed by a booster dose in the second year of life.[5]
5. Data Collection and Analysis:
-
Efficacy: Active surveillance for cases of invasive Hib disease is conducted. Vaccine efficacy is calculated as: (1 - (incidence in vaccinated group / incidence in unvaccinated group)) x 100%.
-
Immunogenicity: Blood samples are collected at baseline and after the primary vaccination series to measure anti-PRP antibody concentrations. A serum antibody concentration of ≥0.15 µg/mL is generally considered the minimum protective level, while a concentration of ≥1.0 µg/mL is indicative of long-term protection.[6]
-
Safety: Data on local and systemic adverse events are collected through parent diaries and clinical assessments for a specified period after each vaccination.
Visualizations
Immunological Signaling Pathway of Hib Conjugate Vaccines
The following diagram illustrates the T-cell dependent immune response elicited by Hib conjugate vaccines like this compound. By linking the bacterial polysaccharide to a protein carrier, the vaccine engages T-cells, leading to a robust and long-lasting immune response.[7]
Caption: T-cell dependent activation by Hib conjugate vaccines.
Experimental Workflow for a Hib Vaccine Efficacy Trial
This diagram outlines the typical workflow of a randomized controlled trial designed to assess the efficacy of a new Hib vaccine.
Caption: Workflow of a typical Hib vaccine efficacy trial.
References
- 1. Dose-specific efficacy of Haemophilus influenzae type b conjugate vaccines: a systematic review and meta-analysis of controlled clinical trials - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Efficacy of Haemophilus influenzae type b vaccination of children: a meta-analysis - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Haemophilus b Conjugate Vaccines for Prevention of Haemophilus influenzae Type b Disease Among Infants and Children Two Months of Age and Older Recommendations of the ACIP [cdc.gov]
- 5. This compound (Diphtheria CRM197 Protein Conjugate): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 6. nvic.org [nvic.org]
- 7. Haemophilus influenzae type b conjugate vaccines - PMC [pmc.ncbi.nlm.nih.gov]
Interchangeability of HibTITER® with Other Haemophilus influenzae type b Conjugate Vaccines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the immunogenicity and safety profiles when HibTITER® (HbOC, Haemophilus b Conjugate Vaccine [Diphtheria CRM197 Protein Conjugate]) is used interchangeably with other Haemophilus influenzae type b (Hib) conjugate vaccines. The data presented is compiled from key clinical studies to support informed decisions in research and vaccine development.
Immunogenicity Comparison
The immunogenicity of Hib vaccines is primarily assessed by measuring the geometric mean concentrations (GMCs) of antibodies to the polyribosylribitol phosphate (B84403) (PRP) capsule of H. influenzae type b. A serum anti-PRP concentration of ≥0.15 µg/mL is considered indicative of short-term protection, while a concentration of ≥1.0 µg/mL is correlated with long-term protection.
Primary Vaccination Series in Infants
A randomized, double-blind clinical trial involving 497 healthy infants evaluated the interchangeability of this compound® (HbOC) and a PRP-OMP conjugate vaccine (PedvaxHIB®). The study compared various vaccination regimens, including sequential combinations of the two vaccines.[1][2]
Table 1: Geometric Mean Concentrations (GMCs) of Anti-PRP Antibody (µg/mL) After a Primary Vaccination Series [1]
| Vaccination Group | Dose 1 (2 months) | Dose 2 (4 months) | Dose 3 (6 months) | GMC after Dose 2 | GMC after Dose 3 |
| 1. PRP-OMP, PRP-OMP, PRP-OMP | PRP-OMP | PRP-OMP | PRP-OMP | - | - |
| 2. HbOC, HbOC, HbOC | HbOC | HbOC | HbOC | 0.94 | 4.68 |
| 3. PRP-OMP at 2 & 6 mo | PRP-OMP | - | PRP-OMP | - | - |
| 4. HbOC, PRP-OMP, PRP-OMP | HbOC | PRP-OMP | PRP-OMP | 2.50 | 10.59 |
| 5. PRP-OMP, HbOC, HbOC | PRP-OMP | HbOC | HbOC | 2.57 | 11.22 |
Data adapted from a study evaluating five Hib vaccination regimens.[1]
The results indicated that the sequential administration of HbOC and PRP-OMP was safe and induced an immune response that was at least as good as, or better than, the response to either vaccine given alone.[1][2] The groups receiving a combination of the vaccines achieved mean antibody concentrations that equaled or exceeded those of the groups receiving a single product.[1]
Another study compared a new PRP-CRM197 conjugate vaccine (Vaxem Hib) with this compound® in 331 infants at 6, 10, and 14 weeks of age. One month after the third dose, the anti-PRP GMC was 3.0 µg/mL for the this compound® group.[3]
Table 2: Seroprotection Rates After a 3-Dose Primary Series with this compound® [3]
| Vaccine | Percentage with anti-PRP ≥0.15 µg/mL | Percentage with anti-PRP ≥1.0 µg/mL |
| This compound® | 90% | 70% |
Data from a phase II, observer-blind, randomized, controlled, non-inferiority study.[3]
Booster Dose Interchangeability
A prospective study involving 319 children assessed the response to a booster dose of either HbOC or PRP-T at 18 months of age, following a primary series with one of these vaccines. The study found that interchanging these vaccines for the booster dose had no detrimental effect on the immune response.[4]
Safety and Reactogenicity
The interchangeability of this compound® with other Hib vaccines has been shown to be safe, with no significant differences in the frequency or severity of adverse reactions among study groups receiving either a single vaccine or a combination.[1][2]
Table 3: Common Adverse Reactions
| Study | Vaccine Regimens Compared | Key Safety Findings |
| Anderson et al. (1995) | PRP-OMP and HbOC, alone and in combination | No significant differences in the frequency or severity of adverse reactions among the groups.[1][2] |
| Matjila et al. (2004) | Vaxem Hib (PRP-CRM197) and this compound® | Both vaccines were well tolerated. Vaxem Hib produced slightly more redness and swelling, but overall safety profiles were comparable.[3] |
The Vaccine Adverse Event Reporting System (VAERS) has been monitored for adverse events following Hib vaccinations. A review of reports from 1990 to 2013 did not identify any new or unexpected safety concerns for Hib vaccines.[5]
Experimental Protocols
Primary Series Interchangeability Study (Anderson et al., 1995)
-
Study Design: A randomized, double-blind, clinical trial.[1]
-
Participants: 497 healthy infants enrolled at 2 months of age.[1][2]
-
Vaccination and Blood Sampling Schedule:
-
Laboratory Method: Anti-PRP antibody levels were measured using a Farr assay.[2]
Booster Dose Interchangeability Study (Gold et al., 1996)
-
Study Design: A prospective, randomized, and evaluator-blinded study.[4]
-
Participants: 319 healthy 18-month-old children who had completed a primary immunization series with either HbOC or PRP-T.[4]
-
Intervention: Participants received a booster dose of either HbOC or PRP-T.[4]
-
Laboratory Method: Serum anti-PRP IgG was measured by an enzyme immunoassay before and 4 weeks after the booster vaccination.[4]
Visualizing Experimental Workflows
Caption: Workflow of a primary series interchangeability study.
Caption: Workflow of a booster dose interchangeability study.
References
- 1. Interchangeability of conjugated Haemophilus influenzae type b vaccines in infants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interchangeability of Conjugated Haemophilus influenzae Type b Vaccines in Infants: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 3. Safety and immunogenicity of two Haemophilus influenzae type b conjugate vaccines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Study of booster doses of two Haemophilus influenzae type b conjugate vaccines including their interchangeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Adverse events following Haemophilus influenzae type b vaccines in the Vaccine Adverse Event Reporting System, 1990-2013 - PubMed [pubmed.ncbi.nlm.nih.gov]
HibTITER: A Focused Defense Against Haemophilus influenzae Type b with No Evidence of Cross-Protection
A comprehensive review of available scientific literature and clinical data indicates that the Haemophilus influenzae type b (Hib) conjugate vaccine, HibTITER®, provides robust and specific protection against Haemophilus influenzae serotype b. However, there is no significant evidence to support cross-protection against other H. influenzae serotypes (a, c, d, e, f) or non-typeable H. influenzae (NTHi).
The specificity of this compound® and other Hib conjugate vaccines is rooted in their fundamental mechanism of action. These vaccines are designed to elicit an immune response against the polyribosylribitol phosphate (B84403) (PRP) capsule, a key virulence factor unique to the type b serotype of H. influenzae.[1][2] The conjugation of this polysaccharide to a protein carrier, such as the CRM197 protein in this compound®, transforms the T-cell independent antigen into a T-cell dependent antigen, inducing a strong and lasting immune response in infants and young children.[3][4]
Since the introduction of Hib conjugate vaccines, the incidence of invasive Hib disease has dramatically decreased by as much as 99% in countries with widespread vaccination programs.[5][6] This success has, however, led to an epidemiological shift, with a relative increase in the proportion of invasive H. influenzae disease caused by other serotypes and NTHi, against which the Hib vaccine is not effective.[7][8]
Immunogenicity and Efficacy Data (Against H. influenzae type b)
While cross-protection data is unavailable due to the vaccine's specificity, the immunogenicity of this compound® and other PRP-conjugate vaccines against H. influenzae type b is well-documented. The established serological correlate for short-term protection against invasive Hib disease is an anti-PRP antibody concentration of ≥0.15 µg/mL, with ≥1.0 µg/mL considered indicative of long-term protection.[2][9]
Below are tables summarizing the immunogenic response to Hib conjugate vaccines from various studies.
Table 1: Anti-PRP Antibody Response to Different Hib Conjugate Vaccines
| Vaccine Type | Doses | Percentage of Infants with Antibody Level ≥1.0 µg/mL | Reference |
| PRP-T | 2 | 78.9% | [10] |
| PRP-OMP | 2 | 91.7% | [10] |
PRP-T: Hib polysaccharide conjugated to tetanus toxoid. PRP-OMP: Hib polysaccharide conjugated to the outer-membrane protein of Neisseria meningitidis.
Table 2: Comparative Geometric Mean Titers (GMT) of Anti-PRP Antibodies
| Population | Vaccine | Post-Booster GMT (mcg/ml) | P-value | Reference |
| Aboriginal Infants | PRP-OMPC | 1.98 | 0.002 | [11] |
| Caucasian Infants | PRP-OMPC | 6.04 | 0.002 | [11] |
PRP-OMPC: Haemophilus influenzae type b polysaccharide-Neisseria meningitidis outer membrane protein conjugate.
Experimental Protocols
Assessment of Serum Bactericidal Antibody (SBA) Response
A common method to evaluate the functional activity of vaccine-induced antibodies is the Serum Bactericidal Assay (SBA).
Objective: To measure the functional capacity of antibodies in the serum of vaccinated individuals to kill H. influenzae type b in the presence of complement.
Methodology:
-
Serum Collection: Blood samples are collected from study participants before and after vaccination. Serum is separated and stored at -80°C.
-
Bacterial Strain: A specific strain of H. influenzae type b is grown to a logarithmic phase.
-
Complement Source: Baby rabbit serum is typically used as an exogenous source of complement.
-
Assay Procedure:
-
Serial dilutions of the heat-inactivated test serum are prepared in a 96-well microtiter plate.
-
A standardized concentration of the H. influenzae type b bacterial suspension and the complement source are added to each well.
-
The plate is incubated at 37°C with shaking for a defined period (e.g., 60 minutes).
-
A sample from each well is then plated onto appropriate growth agar.
-
The plates are incubated overnight, and the number of surviving bacterial colonies is counted.
-
-
Data Analysis: The bactericidal titer is determined as the reciprocal of the highest serum dilution that results in a 50% or greater reduction in bacterial colony-forming units (CFUs) compared to the control wells (containing bacteria and complement but no antibody).
Visualizing Vaccine Specificity
The diagrams below illustrate the immunological specificity of the this compound® vaccine and the general workflow for evaluating Hib vaccine immunogenicity.
Caption: Immunological pathway of this compound® vaccine specificity.
Caption: General workflow for clinical evaluation of a vaccine.
References
- 1. Chapter 8: Haemophilus influenzae | Pink Book | CDC [cdc.gov]
- 2. Haemophilus influenzae type b (Hib) [who.int]
- 3. Haemophilus influenzae type b conjugate vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Difficulties in establishing a serological correlate of protection after immunization with Haemophilus influenzae conjugate vaccines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hib Vaccines: Their Impact on Haemophilus influenzae Type b Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cih.jhu.edu [cih.jhu.edu]
- 7. nvic.org [nvic.org]
- 8. Hib vaccine - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. Immunogenicity and Safety of Two Different Haemophilus influenzae Type b Conjugate Vaccines in Korean Infants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Differing serologic responses to an haemophilus influenzae type b polysaccharide-neisseria meningitidis outer membrane protein conjugate (PRP-OMPC) vaccine in australian aboriginal and caucasian infants - implications for disease epidemiology - PubMed [pubmed.ncbi.nlm.nih.gov]
Cost-Effectiveness of HibTITER Vaccination Programs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cost-effectiveness of vaccination programs using HibTITER (Haemophilus influenzae type b conjugate vaccine, oligo-saccharides conjugated to diphtheria CRM197 protein) against other leading alternatives, PedvaxHIB (PRP-OMP, polyribosylribitol phosphate (B84403) conjugated to Neisseria meningitidis outer membrane protein complex) and ActHIB (PRP-T, PRP conjugated to tetanus toxoid). This analysis is based on a synthesis of publicly available data from clinical trials, economic evaluations, and immunological studies.
Executive Summary
Haemophilus influenzae type b (Hib) conjugate vaccines have been instrumental in the dramatic reduction of invasive Hib diseases, such as meningitis and pneumonia, in children worldwide. Economic evaluations consistently demonstrate that Hib vaccination programs are highly cost-effective and, in many cases, cost-saving. The primary drivers of cost-effectiveness are the incidence of Hib disease and the price of the vaccine. While direct head-to-head cost-effectiveness trials of this compound, PedvaxHIB, and ActHIB are limited, this guide provides a comparative analysis based on available efficacy, immunogenicity, and economic data to inform research and development decisions.
Comparative Data on Hib Vaccines
The following tables summarize key quantitative data for this compound (represented by its conjugate type, HbOC), PedvaxHIB, and ActHIB.
Table 1: Vaccine Characteristics and Efficacy
| Feature | This compound (HbOC) | PedvaxHIB (PRP-OMP) | ActHIB (PRP-T) |
| Carrier Protein | Diphtheria CRM197 Protein | Neisseria meningitidis OMP | Tetanus Toxoid |
| Primary Series | 3 doses | 2 or 3 doses | 3 doses |
| Booster Dose | Recommended | Recommended | Recommended |
| Protective Efficacy | High | 93-100% in high-risk populations[1] | High |
| Immunogenicity | Induces protective antibody levels | Induces protective antibody levels after the first dose in some populations[2] | Induces protective antibody levels |
Table 2: Immunogenicity - Antibody Response to Primary Vaccination Series
| Study Population | Vaccine | Anti-PRP Antibody Levels (Geometric Mean Concentration - GMC) | Citation |
| Alaskan Native Infants | HbOC (similar to this compound) | Post-dose 3: Not specified, but lower than PRP-OMP post-dose 2 | |
| Alaskan Native Infants | PRP-OMP (PedvaxHIB) | Post-dose 2: Higher than other vaccines | |
| Taiwanese Infants | PRP-OMP (PedvaxHIB) | Post-dose 2: GMC of 1.88 µg/mL | [3] |
| American Indian/Alaska Native Infants | PedvaxHIB | Post-dose 1 GMC: 0.39 µg/mL | [2] |
Table 3: Economic Evaluation of Hib Vaccination Programs (General Findings)
| Study Focus | Key Findings | Influential Parameters | Citation |
| Systematic Review of 27 studies | Hib vaccination is mostly cost-effective across all income levels. | Incidence of Hib disease, vaccine price.[4] | [4] |
| US Economic Analysis | Universal Hib vaccination is cost-saving from both direct cost and societal perspectives. | Incidence of Hib disease.[5] | [5] |
| Low- and Middle-Income Countries | Hib conjugate vaccine is cost-saving or highly cost-effective. | Vaccine prices, risk of meningitis sequelae and mortality.[6] | [6] |
| Thailand | Hib vaccination is very cost-effective. | Pneumonia incidence, direct non-medical care costs.[7] | [7] |
| China | Hib vaccine is a cost-effective intervention. | Incidence of pneumonia, vaccine cost, incidence of meningitis. | [8] |
Methodologies of Key Experiments
Detailed experimental protocols for the cited studies are extensive. However, this section outlines the general methodologies employed in the evaluation of Hib vaccines.
Immunogenicity and Efficacy Trials
Clinical trials for Hib vaccines typically follow a randomized, controlled design. Key aspects of the methodology include:
-
Study Population: Healthy infants of a specific age range (e.g., 6-12 weeks at first dose).
-
Intervention: Administration of the investigational Hib vaccine according to a predefined schedule (e.g., 2, 4, and 6 months of age).
-
Comparator: Another licensed Hib vaccine or a placebo (in historical trials).
-
Endpoints:
-
Immunogenicity: Measurement of serum anti-PRP (polyribosylribitol phosphate) IgG antibody concentrations at various time points (e.g., pre-vaccination, post-primary series, post-booster). A common threshold for seroprotection is an anti-PRP concentration of ≥0.15 µg/mL or ≥1.0 µg/mL.
-
Efficacy: Incidence of invasive Hib disease (e.g., meningitis, pneumonia, epiglottitis) in the vaccine group compared to the control group.
-
-
Data Analysis: Geometric mean concentrations (GMCs) of antibodies are calculated, and statistical tests are used to compare the immunogenicity between groups. Efficacy is calculated as the percentage reduction in disease incidence in the vaccinated group.
Cost-Effectiveness Analysis
Economic evaluations of vaccination programs commonly utilize decision-analytic models, such as decision trees and Markov models, to simulate the health and economic outcomes of vaccination versus no vaccination.
-
Model Structure: A cohort of newborns is simulated over their lifetime. The model estimates the probability of developing Hib-related diseases, the associated costs of treatment, and the long-term consequences (e.g., disability, death).
-
Input Parameters:
-
Epidemiological Data: Incidence of Hib diseases (meningitis, pneumonia, etc.), case-fatality rates.
-
Vaccine Characteristics: Vaccine efficacy, vaccination coverage rates, number of doses, vaccine price.
-
Costs: Vaccine acquisition and administration costs, direct medical costs of treating Hib diseases, indirect costs (e.g., productivity losses).
-
Health Outcomes: Quality-adjusted life years (QALYs) gained, disability-adjusted life years (DALYs) averted.
-
-
Analysis: The model calculates the incremental cost-effectiveness ratio (ICER), which represents the additional cost per health outcome gained (e.g., cost per QALY gained). Sensitivity analyses are performed to assess the robustness of the results to changes in key parameters.
Visualizing Key Processes
To further elucidate the mechanisms and methodologies discussed, the following diagrams are provided.
Conclusion
The introduction of Hib conjugate vaccines, including this compound, has been a major public health success. Economic evaluations overwhelmingly support the inclusion of Hib vaccines in national immunization programs, demonstrating significant cost-effectiveness and the potential for cost savings by preventing costly-to-treat diseases. While direct comparative economic data between this compound, PedvaxHIB, and ActHIB is scarce, the available immunogenicity and efficacy data suggest that all three are highly effective. The choice of vaccine in a given program may depend on various factors, including local epidemiology, program logistics, and vaccine pricing. For drug development professionals, understanding the key drivers of cost-effectiveness—disease incidence and vaccine cost—is crucial for positioning new vaccine candidates in the market. Future research should focus on long-term effectiveness and head-to-head economic comparisons to further refine vaccination strategies.
References
- 1. merckvaccines.com [merckvaccines.com]
- 2. Haemophilus influenzae Type b Vaccine Immunogenicity in American Indian/Alaska Native Infants [pubmed.ncbi.nlm.nih.gov]
- 3. Safety and immunogenicity of a conjugated Haemophilus influenzae type B polysaccharide-Neisseria meningitidis outer membrane protein vaccine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. publications.aap.org [publications.aap.org]
- 6. Cost-Effectiveness of Haemophilus inuenzae Type b Conjugate Vaccine in Low- and Middle-Income Countries: Regional Analysis and Assessment of Major Determinants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Economic Evaluation and Budget Impact Analysis of Vaccination against Haemophilus influenzae Type b Infection in Thailand - PMC [pmc.ncbi.nlm.nih.gov]
- 8. National and provincial impact and cost-effectiveness of Haemophilus influenzae type b conjugate vaccine in China: a modeling analysis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of HibTITER®
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of vaccines like HibTITER® (Haemophilus b Conjugate Vaccine) is a critical component of laboratory safety and environmental responsibility. Adherence to proper disposal protocols minimizes the risk of accidental exposure and prevents environmental contamination. This guide provides essential, step-by-step logistical information for the proper disposal of this compound®.
Waste Classification and Segregation
The first crucial step in the disposal process is the correct classification and segregation of waste generated during the handling and administration of this compound®. Vaccine-related waste is generally categorized as regulated medical waste, which may include sharps, pathological waste, and trace chemotherapy waste.
Key Disposal Categories:
-
Sharps Waste: Needles, syringes, and any other items that can puncture the skin.
-
Trace Pharmaceutical Waste: Empty or partially used vaccine vials.
-
General Waste: Packaging, alcohol swabs, and other non-contaminated materials.[1]
It is imperative to segregate these waste streams at the point of generation to ensure each is handled and treated appropriately.[2][3]
Step-by-Step Disposal Procedures
1. Used Syringes and Needles (Sharps Waste):
-
Immediately after use, activate the safety feature on the syringe.
-
Do not recap, bend, or break needles.[4]
-
Dispose of the entire syringe and needle unit into a designated, puncture-resistant, and leak-proof sharps container.[5][6][7]
-
These containers must be clearly labeled with the universal biohazard symbol.[2]
2. Empty or Partially Used this compound® Vials (Trace Pharmaceutical Waste):
-
Single-dose vials: Once a dose is drawn, the vial should not be re-entered. Discard any unused portions.[4]
-
Disposal: Place empty or partially used vials into a sharps container or a designated pharmaceutical waste container.[6][7] The Department of Defense has recommended that all vial waste be captured in sharps containers to mitigate potential diversion and illicit intent.[6]
-
Never discard vaccine vials by pouring the contents down the sink or drain.[8]
3. Vaccine Packaging:
-
To prevent counterfeiting, all vaccine packaging should be destroyed to the point that it cannot be replicated.[1][9]
-
Cardboard and paper inserts that are not contaminated can be recycled, but it is best practice to deface any labels before disposal.
4. Contaminated Personal Protective Equipment (PPE) and Supplies:
-
Gloves, gauze, and cotton balls that are visibly contaminated with blood or other potentially infectious materials should be disposed of in a biohazard bag.[6]
-
Non-contaminated items, such as alcohol swabs, can typically be disposed of as general waste.[1]
Final Disposal and Transport
All regulated medical waste, including sharps containers and biohazard bags, must be handled and transported by a licensed medical waste disposal company.[10] These companies are equipped to treat the waste through methods such as autoclaving or incineration, rendering it non-infectious before it is sent to a landfill.
Quantitative Data Summary
| Waste Type | Container | Disposal Method |
| Needles & Syringes | Puncture-resistant sharps container | Regulated Medical Waste (RMW) Stream |
| Empty/Partial Vials | Sharps container or Pharmaceutical Waste container | RMW or Non-Hazardous Pharmaceutical Waste |
| Contaminated PPE | Biohazard Bag | Regulated Medical Waste Stream |
| Non-Contaminated Packaging | General Waste / Recycling | Standard Municipal Waste Stream |
This compound® Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound® and associated materials.
Caption: Logical workflow for this compound® waste disposal.
References
- 1. practicegreenhealth.org [practicegreenhealth.org]
- 2. needle.tube [needle.tube]
- 3. cdc.gov [cdc.gov]
- 4. This compound (Diphtheria CRM197 Protein Conjugate): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 5. pharmacytimes.com [pharmacytimes.com]
- 6. Coronavirus Vaccine Disposal for Healthcare Facilities | Medical Waste & Compliance Training [stericycle.com]
- 7. tewhatuora.govt.nz [tewhatuora.govt.nz]
- 8. michigan.gov [michigan.gov]
- 9. Disposal of consumables, vaccine, and vaccine packaging - Issuu [issuu.com]
- 10. medical-systems.com [medical-systems.com]
Safeguarding Your Research: Essential Safety and Handling Protocols for HibTITER®
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. When working with biological materials such as HibTITER® (Haemophilus b Conjugate Vaccine), a comprehensive understanding of safety protocols and handling procedures is critical to prevent accidental exposure and maintain the integrity of the product. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to support your work with this compound®.
Personal Protective Equipment (PPE) and Safety Precautions
While the Safety Data Sheet (SDS) for this compound® indicates that no personal respiratory protective equipment is normally required under typical conditions of use, adherence to good industrial hygiene and safety practices is essential.[1] This includes wearing standard laboratory PPE to minimize the risk of exposure.
Recommended Personal Protective Equipment:
-
Lab Coat: A dedicated lab coat should be worn to protect street clothes from contamination.
-
Safety Glasses: Eye protection should be worn to guard against splashes or aerosols.
-
Gloves: Disposable gloves should be worn when handling the vaccine. It is important to note that gloves are not typically required for intramuscular or intradermal injections in a clinical setting, but are a standard precaution in a laboratory setting to prevent skin contact.
General industrial hygiene practices should be followed, such as washing hands before breaks and at the end of the workday.[1] When handling the vaccine, it is important to avoid the formation of dust and aerosols.[1]
Operational Plan: Step-by-Step Handling Procedures
A clear and standardized operational plan is crucial for the safe and effective handling of this compound® in a laboratory setting. All personnel should be trained on these procedures.
1. Vaccine Storage and Cold Chain Maintenance:
Proper storage is critical to maintain the vaccine's efficacy. A reliable, temperature-controlled supply chain, known as the "cold chain," must be maintained from manufacturing to administration.[2]
-
Storage Temperature: Store all Hib-containing vaccines refrigerated between 2°C and 8°C (36°F and 46°F).[3]
-
Freezing: Do not freeze the vaccine or any accompanying diluents. Exposure to freezing temperatures can damage the vaccine.[3]
-
Monitoring: Daily temperature monitoring and logging are essential to ensure the storage unit is functioning correctly.[2]
-
Original Packaging: Store the vaccine in its original packaging to protect it from light.[3]
| Parameter | Specification |
| Storage Temperature | 2°C to 8°C (36°F and 46°F) |
| Freezing | Prohibited |
2. Preparation for Use:
-
Visual Inspection: Before use, visually inspect the vaccine for any particulate matter or discoloration. If either is present, the vaccine should not be used.[4]
-
Reconstitution (if applicable): For lyophilized (freeze-dried) forms of the vaccine, follow the manufacturer's specific instructions for reconstitution.[3] Use only the diluent provided by the manufacturer.[3]
-
Immediate Use: The vaccine should be administered immediately after being drawn into a syringe.[4]
3. Handling and Administration (in a research context):
-
Aseptic Technique: Use aseptic techniques to prevent contamination of the vaccine and the surrounding work area.
-
Avoid Aerosols: Handle the vaccine in a manner that minimizes the creation of aerosols.[1]
-
Needle Safety: Needles should be disposed of properly and should not be recapped.[4]
Exposure Response Plan
In the event of an accidental exposure, follow these procedures immediately:
-
Eye Contact: Immediately rinse the eyes with plenty of water and seek medical advice.[1]
-
Skin Contact: Remove contaminated clothing and shoes immediately. Wash the affected area with soap and plenty of water. If skin irritation persists, consult a physician.[1]
-
Inhalation: Move to an area with fresh air. If symptoms persist, seek medical attention.[1]
-
Ingestion: If symptoms persist, call a physician. Do not induce vomiting without medical advice.[1]
Disposal Plan: Managing Biological Waste
Proper disposal of all materials that have come into contact with this compound® is a critical step in laboratory safety.
-
Sharps Disposal: All needles and syringes should be disposed of in a designated, puncture-resistant sharps container immediately after use.[4]
-
Vial Disposal: Empty or partially used vials should be treated as biological waste. Discard vaccine vials and syringes using proper medical waste disposal procedures.[3]
-
Contaminated Materials: Any other materials that have come into contact with the vaccine, such as gloves and lab coats, should be disposed of in accordance with institutional and local regulations for biological waste.
Workflow for Safe Handling and Disposal of this compound®
Caption: Workflow for the safe handling and disposal of this compound® in a laboratory setting.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
